18:1 Ethylene Glycol
Description
The CIR Expert Panel concluded that butylene glycol diisononanoate, cetearyl isononanoate, cetearyl nonanoate, cetyl isononanoate, cholesteryl nonanoate, diethylene glycol diethyl-hexanoate/ diisononanoate, dipentaerythrityl pentaisononanoate, ethylhexyl isononanoate, isodecyl isononanoate, isononyl isononanoate, isotridecyl isononanoate, neopentyl glycol diisononanoate, PEG-2 diisononanoate, PEG-5 isononanoate, pentaerythrityl tetraisononanaote, polyglyceryl-20 octaisononanoate, tridecyl isononanoate, ethylhexyl pelargonate, pentaerythrityl tetrapelargonate, cellobiose octanonanoate, diethylene glycol diisononanoate, dihydrocholesteryl nonanoate, glycereth-7 diisononanoate, isostearyl isononanoate, phytosteryl nonanoate, propylene glycol diisononanoate, ethyl pelargonate, isobutyl pelargonate, methyl pelargonate, neopentyl glycol dicaprylate/dipelargonate/dicaprate, and pelargonic acid are safe as cosmetic ingredients in the present practices of use and concentration described in this safety assessment.
Structure
2D Structure
Properties
IUPAC Name |
2-[(Z)-octadec-9-enoyl]oxyethyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(39)41-35-36-42-38(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3/b19-17-,20-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSOSPOXQKNIKJ-CLFAGFIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H70O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858840 | |
| Record name | Ethane-1,2-diyl (9Z,9'Z)bis-octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lemon to orange oily liquid or semi-gel with a mild odor; [JECFA] Liquid; mp = 15 deg C; [Sigma-Aldrich MSDS] | |
| Record name | Polyoxyethylene dioleate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
928-24-5, 9005-07-6 | |
| Record name | 1,1′-(1,2-Ethanediyl) di-(9Z)-9-octadecenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioleoyl ethylene glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polyoxyethylene dioleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[(9Z)-1-oxo-9-octadecen-1-yl]-.omega.-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-ethanediyl dioleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[(9Z)-1-oxo-9-octadecen-1-yl]-ω-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE GLYCOL DIOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E10S5M8KE4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Polyoxyethylene dioleate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032475 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Synthesis of 1,2-Dioleoyl Ethylene Glycol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis of 1,2-dioleoyl ethylene glycol, a diacylglycerol analog with significant applications in research and drug development. This document details the primary synthetic methodologies, experimental protocols, and relevant quantitative data to facilitate its preparation and purification in a laboratory setting.
Introduction
1,2-Dioleoyl ethylene glycol, a molecule where ethylene glycol is esterified with two oleic acid chains, serves as a structural and functional analog of the endogenous second messenger 1,2-diacyl-sn-glycerol (DAG). DAGs are critical signaling lipids that activate a variety of intracellular targets, most notably protein kinase C (PKC) isozymes, thereby regulating a plethora of cellular processes. The synthetic analog, 1,2-dioleoyl ethylene glycol, provides a valuable tool for researchers to probe these signaling pathways with greater metabolic stability compared to natural DAGs.
Core Synthesis Methodologies
The primary methods for synthesizing 1,2-dioleoyl ethylene glycol are direct esterification of ethylene glycol with oleic acid and transesterification of an oleoyl-rich triglyceride with ethylene glycol.
Direct Esterification
Direct esterification is a common and straightforward approach for synthesizing 1,2-dioleoyl ethylene glycol. This method involves the reaction of ethylene glycol with two equivalents of oleic acid, typically in the presence of an acid catalyst to facilitate the removal of water and drive the reaction towards the formation of the diester.
A variety of catalysts can be employed in this reaction, including:
-
Protic Acids: Strong acids such as p-toluenesulfonic acid, methanesulfonic acid, and sulfuric acid are effective catalysts for this esterification.[1][2]
-
Solid Acid Catalysts: Clay-based catalysts, for instance, montmorillonite clays (KSF, K10), offer advantages in terms of easier separation from the reaction mixture.[3]
The reaction is typically performed at elevated temperatures, ranging from 120°C to 190°C, to accelerate the reaction rate and aid in the removal of the water byproduct.[1][2][4] The molar ratio of oleic acid to ethylene glycol is a critical parameter to control the degree of esterification and maximize the yield of the desired diester.
Transesterification
An alternative route to 1,2-dioleoyl ethylene glycol is the transesterification of a triglyceride source rich in oleic acid, such as soybean oil, with ethylene glycol.[1] This reaction is typically catalyzed by a base, such as lithium carbonate, and requires high temperatures (e.g., 180–190°C) to proceed.[1] The process yields a mixture of fatty acid monoesters and the desired diester, along with glycerol as a byproduct.
Quantitative Data Summary
The following tables summarize the quantitative data extracted from various reported experimental conditions for the synthesis of glycol esters.
Table 1: Direct Esterification Conditions
| Parameter | Value | Catalyst | Reference |
| Reactants | Ethylene glycol, Oleic acid | [1][2][3][4] | |
| Molar Ratio (Oleic Acid:Ethylene Glycol) | Typically 2:1 for diester | Varies | |
| Temperature | 120 - 190 °C | Varies | [1][2][4] |
| Reaction Time | 3 - 10 hours | Varies | [1][2] |
| Catalyst (Example) | p-Toluene sulfonic acid | 0.5% by weight of fatty acid | [1] |
| Catalyst (Example) | Methanesulfonic acid | Not specified | [4] |
| Catalyst (Example) | Concentrated sulfuric acid | Not specified | [2] |
| Catalyst (Example) | Montmorillonite KSF | Varies | [3] |
Table 2: Transesterification Conditions
| Parameter | Value | Reference |
| Reactants | Soybean oil, Ethylene glycol | [1] |
| Molar Ratio (Glycol:Oil) | 6:1 | [1] |
| Temperature | 180 - 190 °C | [1] |
| Reaction Time | 10 hours | [1] |
| Catalyst | Lithium carbonate | [1] |
| Catalyst Concentration | 0.5% by weight of oil | [1] |
Experimental Protocols
Protocol 1: Direct Esterification using p-Toluene Sulfonic Acid
This protocol is based on the methodology described for the preparation of fatty acid glycol esters.[1]
Materials:
-
Ethylene glycol
-
Oleic acid
-
p-Toluene sulfonic acid
-
Nitrogen gas
-
Distilled water
-
Diethyl ether
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Nitrogen inlet tube
-
Water condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a three-necked flask equipped with a magnetic stirrer, thermometer, nitrogen inlet, and water condenser, add ethylene glycol (0.3 mol) and oleic acid (0.1 mol, for monoester synthesis; for diester, a 1:2 molar ratio of glycol to fatty acid should be considered).
-
Add p-toluene sulfonic acid (0.5% by weight based on the amount of oleic acid) to the flask.
-
Begin stirring the mixture and bubble nitrogen gas through the solution to create an inert atmosphere.
-
Heat the reaction mixture to 180–190°C and maintain this temperature for 10 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
To remove excess ethylene glycol and glycerol, extract the mixture five times with 50 mL portions of distilled water in a separatory funnel.
-
The organic layer containing the glycol ester is then treated with diethyl ether to facilitate separation.
-
The diethyl ether is subsequently removed under reduced pressure using a rotary evaporator to yield the final product.
Protocol 2: Purification by Two-Step Crystallization
This protocol is adapted from a method for purifying 1,2-diacylglycerols and can be applied to the crude product obtained from the synthesis.[5]
Materials:
-
Crude 1,2-dioleoyl ethylene glycol
-
Hexane (nonpolar solvent)
-
Methanol (polar solvent)
Equipment:
-
Crystallization vessels
-
Low-temperature freezers or baths (-40°C and -20°C)
-
Filtration apparatus
Procedure:
Step 1: Nonpolar Solvent Crystallization
-
Dissolve the crude reaction product in hexane at a substrate-to-solvent ratio of 1:10 (w/v).
-
Cool the solution to -40°C and hold for 18 hours to crystallize out impurities such as unreacted fatty acids and triglycerides.
-
Separate the solid fraction, which contains the desired 1,2-dioleoyl ethylene glycol, by filtration.
Step 2: Polar Solvent Crystallization
-
Dissolve the solid fraction obtained from the first step in methanol at a substrate-to-solvent ratio of 1:12 (w/v).
-
Cool the solution to -20°C and hold for 6 hours. This step is designed to crystallize the pure 1,2-dioleoyl ethylene glycol, leaving more polar impurities in the solution.
-
Isolate the purified 1,2-dioleoyl ethylene glycol crystals by filtration.
Visualizations
Logical Workflow for Synthesis and Purification
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. One-Step Process of Mixed Oleic Acid Esters and Its High Temperature Lubrication Properties in Bentonite Gelling Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 5. pubs.acs.org [pubs.acs.org]
The Unveiling of 1,2-Dioleoyl Ethylene Glycol: A Technical Guide to Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and analytical techniques for the structural elucidation of 1,2-dioleoyl ethylene glycol. While not as extensively studied as other lipids, its structural characterization can be systematically approached using established analytical workflows. This document outlines a plausible synthesis route and details the application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatographic techniques for its definitive identification and characterization. All quantitative data is presented in structured tables, and experimental protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate key workflows and structural relationships.
Introduction
1,2-Dioleoyl ethylene glycol is a diester molecule composed of an ethylene glycol backbone with two oleic acid chains attached at the 1 and 2 positions. Oleic acid is a monounsaturated omega-9 fatty acid abundant in various animal and vegetable fats. The properties of 1,2-dioleoyl ethylene glycol are dictated by the characteristics of its constituent parts: the hydrophilic ethylene glycol core and the lipophilic oleic acid chains. Its structure suggests potential applications as a non-ionic surfactant, emulsifier, or a building block in the synthesis of more complex molecules in various industries, including pharmaceuticals and material science. A thorough understanding of its structure is paramount for its application and for ensuring its purity and quality.
Synthesis of 1,2-Dioleoyl Ethylene Glycol
The synthesis of 1,2-dioleoyl ethylene glycol can be achieved through the direct esterification of ethylene glycol with oleic acid. This reaction is typically catalyzed by an acid.
Experimental Protocol: Acid-Catalyzed Esterification
Materials:
-
Ethylene glycol
-
Oleic acid
-
p-Toluenesulfonic acid (catalyst)[1]
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine ethylene glycol (1.0 molar equivalent) and oleic acid (2.2 molar equivalents). The slight excess of oleic acid helps to drive the reaction towards the formation of the diester.
-
Add toluene to the flask to facilitate the azeotropic removal of water formed during the reaction.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol% relative to ethylene glycol).[1]
-
Heat the reaction mixture to reflux. The water produced will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude 1,2-dioleoyl ethylene glycol using column chromatography on silica gel.
References
An In-depth Technical Guide to the Physicochemical Characteristics of Dioleoyl Ethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioleoyl ethylene glycol (DOEG) and its polymeric forms, more commonly known as poly(ethylene glycol) dioleate (PEGDO), are non-ionic surfactants with significant applications in the pharmaceutical, cosmetic, and food industries. Their amphiphilic nature, arising from the lipophilic oleoyl chains and the hydrophilic ethylene glycol or polyethylene glycol backbone, allows them to function as emulsifiers, solubilizers, and formulation stabilizers. In the realm of drug delivery, these molecules are of particular interest for their role in the formation of nanoparticles, liposomes, and other carrier systems, which can enhance the solubility, stability, and bioavailability of therapeutic agents.
This technical guide provides a comprehensive overview of the core physicochemical characteristics of dioleoyl ethylene glycol and its polymeric analogues. It is designed to be a valuable resource for researchers and professionals involved in formulation development, drug delivery design, and materials science. The guide presents quantitative data in a structured format, details relevant experimental protocols for characterization, and includes visualizations of key processes and workflows to facilitate a deeper understanding of this versatile excipient.
Physicochemical Properties
The physicochemical properties of dioleoyl ethylene glycol are highly dependent on the length of the ethylene glycol chain. This section provides a comparative summary of the available data for the basic ethane-1,2-diyl dioleate and for polymeric forms with varying average molecular weights (Mn) of the polyethylene glycol (PEG) component.
Quantitative Data Summary
The following tables summarize the key physicochemical parameters for different forms of dioleoyl ethylene glycol.
Table 1: General Physicochemical Properties
| Property | Ethane-1,2-diyl dioleate | Poly(ethylene glycol) dioleate (Mn ~400) | Poly(ethylene glycol) dioleate (Mn ~600) | Poly(ethylene glycol) dioleate (Mn ~914) |
| Molecular Formula | C₃₈H₇₀O₄ | C₃₈H₇₄O₅ (approx.) | C₄₂H₈₂O₇ (approx.) | CH₃(CH₂)₇CH=CH(CH₂)₇CO(OCH₂CH₂)nO₂C(CH₂)₇CH=CH(CH₂)₇CH₃ |
| Molecular Weight | 590.96 g/mol [1] | ~600-700 g/mol [2] | 570 - 630 g/mol [3][4] | ~914 g/mol [5][6][7] |
| Appearance | - | Yellow to amber transparent liquid (at 25°C)[2] | Liquid to Semisolid[3][4] | - |
| Density | 0.909 g/cm³[1][8] | 0.945 g/mL (at 25°C)[2] | 0.945 g/mL (at 25°C)[3] | 0.945 g/mL (at 25°C)[5][6][9] |
| Melting Point | - | < -15°C[2] | -15°C[3] | -15°C[5][6][9] |
| Boiling Point | 633.6°C at 760 mmHg[1] | >260°C[2] | >260°C[3] | >260°C[5][6][9] |
| Refractive Index | n20/D 1.471[1][8] | - | n20/D 1.471[3] | n20/D 1.471[5][6][9] |
| Flash Point | 299.3°C[1][8] | - | - | - |
Table 2: Chemical and Surfactant Properties
| Property | Ethane-1,2-diyl dioleate | Poly(ethylene glycol) dioleate (Mn ~400) | Poly(ethylene glycol) dioleate (Mn ~600) | Poly(ethylene glycol) dioleate (Mn ~914) |
| Acid Value | - | ≤10.0 mg KOH/g[10] | - | 4 mg KOH/g[5][7][9] |
| Saponification Value | - | 110.0-130.0 mg KOH/g[10] | - | - |
| Hydroxyl Value | - | - | 178 – 197 mg KOH/g[3][4] | 10 mg KOH/g[5][7] |
| Iodine Value | - | - | - | 75[7] |
| HLB Value | - | 7.5[2] | 10.0-11.0[10] | - |
| Solubility | - | Soluble in mineral oils, vegetable oils, and organic solvents (e.g., toluene, ethanol, acetone); dispersible in water[2]. | Soluble in water[3][4] | Soluble in toluene, ethanol, and acetone; dispersible in water[5]. |
Experimental Protocols
This section details the methodologies for determining some of the key physicochemical parameters of dioleoyl ethylene glycol.
Determination of Melting Point (Capillary Method)
This method is suitable for determining the melting point of fats and waxes.
Apparatus:
-
Melting point tubes (capillary tubes)[11]
-
Thermometer with appropriate range and precision[11]
-
Glass beaker (600 mL)[11]
-
Heating source (e.g., hot plate or Bunsen burner)[11]
-
Refrigerator
Procedure:
-
If the sample is solid, melt it and filter through filter paper to remove any impurities and moisture. Ensure the sample is completely dry.[11]
-
Dip at least three clean capillary tubes into the liquid sample, allowing the substance to rise to a height of approximately 10 mm.[11]
-
Fuse one end of each tube in a small flame, being careful not to burn the sample.[11]
-
Place the tubes in a beaker and store them in a refrigerator at 4 to 10°C for at least 16 hours.[11]
-
After refrigeration, attach the capillary tubes to a thermometer using a rubber band, ensuring the bottom of the tubes are level with the bottom of the thermometer's mercury bulb.[11]
-
Suspend the thermometer in a 600 mL beaker about half-full of distilled water, with the bottom of the thermometer immersed to a depth of approximately 30 mm.[11]
-
The initial temperature of the water bath should be 8 to 10°C below the expected melting point of the sample.[11]
-
Heat the water bath with gentle agitation (e.g., using a small stream of air) at a rate of approximately 0.5°C per minute.[11]
-
Observe the sample in the capillary tubes. The melting point is the temperature at which the sample becomes completely clear and liquid.[11]
-
Record the temperature at which each tube becomes clear.
-
The average of the melting points from the three tubes is reported as the final melting point.[11]
Determination of Refractive Index
The refractive index is a useful parameter for identifying and checking the purity of oils and fats.
Apparatus:
-
Abbe or Butyro refractometer with temperature control (±0.1°C)[12][13]
-
Thermostatically controlled water bath and circulation pump[12]
-
Light source (tungsten lamp or daylight for compensated instruments, sodium vapor lamp for others)[13]
Procedure:
-
If the sample is not liquid, melt it and filter to remove any impurities and moisture. The sample must be completely dry.[12][13]
-
Calibrate the refractometer according to the manufacturer's instructions using a standard liquid of known refractive index (e.g., distilled water, which has a refractive index of 1.3330 at 20.0°C).[13]
-
Adjust the temperature of the refractometer to the desired value (e.g., 20°C or 40°C).[12][13]
-
Ensure the prisms are clean and dry. Place a few drops of the sample onto the lower prism.[12][13]
-
Close the prisms and allow the sample to stand for 1-2 minutes to reach thermal equilibrium.[12][13]
-
Adjust the instrument and light to obtain the clearest possible reading and record the refractive index.[12][13]
-
If the measurement is taken at a temperature other than the specified temperature, a correction can be applied using the following formula: R = R' + K(T' - T), where R is the corrected reading, R' is the reading at temperature T', K is a constant (0.000385 for oils with an Abbe refractometer), and T is the specified temperature.[13]
Determination of Acid Value
The acid value is a measure of the free fatty acids present in a substance.
Apparatus:
-
250 mL flask
-
Burette
-
Pipettes
Reagents:
-
Neutralized alcohol (ethanol or isopropanol)
-
Phenolphthalein indicator solution
-
Standardized 0.5 N alcoholic potassium hydroxide (KOH) solution
Procedure:
-
Accurately weigh 1.5-2 g of the sample into a 250 mL flask.[1][14]
-
Add 20-30 mL of neutralized alcohol and shake to dissolve the sample.[1][14]
-
Titrate the solution with 0.5 N alcoholic potassium hydroxide until a pink color persists for at least 30 seconds.[1]
-
The acid value is calculated using the formula: Acid Value = (V × N × 56.1) / W, where V is the volume of KOH solution used in mL, N is the normality of the KOH solution, and W is the weight of the sample in grams.
Calculation of Hydrophilic-Lipophilic Balance (HLB)
The HLB value is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. For non-ionic surfactants like dioleoyl ethylene glycol, Griffin's method is commonly used.
Griffin's Method (for non-ionic surfactants): The HLB value is calculated using the following formula: HLB = 20 * (Mh / M)[13][15] Where:
-
Mh is the molecular mass of the hydrophilic portion of the molecule (the polyethylene glycol chain).
-
M is the total molecular mass of the molecule.
For esters of polyhydric alcohols and fatty acids, an alternative formula can be used: HLB = 20 * (1 - S / A)[12][16] Where:
-
S is the saponification value of the ester.
-
A is the acid number of the fatty acid.
Mandatory Visualizations
Synthesis of Dioleoyl Ethylene Glycol
The following diagram illustrates the general synthesis of dioleoyl ethylene glycol via the esterification of oleic acid with ethylene glycol.
Caption: General reaction scheme for the synthesis of dioleoyl ethylene glycol.
Experimental Workflow for Physicochemical Characterization
This diagram outlines a typical workflow for the comprehensive physicochemical characterization of dioleoyl ethylene glycol.
Caption: A comprehensive experimental workflow for characterizing dioleoyl ethylene glycol.
Decision Tree for Analytical Technique Selection
This diagram provides a logical guide for selecting the appropriate analytical technique based on the property of interest.
Caption: A decision-making guide for selecting analytical techniques.
References
- 1. 928-24-5 | 1,2-ethanediyl dioleate [chemindex.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 5. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. dataphysics-instruments.com [dataphysics-instruments.com]
- 8. ethane-1,2-diyl palmitate CAS#: 624-03-3 [m.chemicalbook.com]
- 9. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. 1,2-Ethanediol-1,2-14C2 | C2H6O2 | CID 134462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. pharmajournal.net [pharmajournal.net]
- 13. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 14. Ethane-1,2-diol (Ethylene glycol) [essentialchemicalindustry.org]
- 15. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 16. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
A Technical Guide to 18:1 Ethylene Glycol Esters as Nonpolar Lipids in Research and Drug Development
Whitepaper | ID: EG-181-202512
Abstract
The term "18:1 Ethylene Glycol" is a non-standard nomenclature that generally refers to the esterification products of an 18-carbon monounsaturated fatty acid (typically oleic acid) and ethylene glycol. This technical guide elucidates the identity, physicochemical properties, and applications of these resultant lipids—primarily Ethylene Glycol Monooleate and Ethylene Glycol Dioleate—within the domains of scientific research and pharmaceutical development. This document provides a comprehensive overview of their synthesis, analytical characterization, and functional roles as non-ionic surfactants, emulsifiers, and formulation excipients. Detailed experimental protocols for synthesis and characterization are provided, alongside a discussion of their potential, though indirect, influence on cellular systems.
Introduction: Defining "this compound"
In lipid chemistry, the "18:1" designation specifies a fatty acid chain composed of 18 carbon atoms containing a single double bond. The most prevalent 18:1 fatty acid in nature is oleic acid ((9Z)-octadec-9-enoic acid). Ethylene glycol is a simple diol (HOCH₂CH₂OH) known for its polar, hygroscopic properties[1][2].
The subject of this guide, "this compound," represents the ester products formed between these two precursors. Depending on the stoichiometric ratio of reactants, two primary species can be synthesized:
-
Ethylene Glycol Monooleate (EGMO): A monoester where one molecule of oleic acid is esterified to ethylene glycol. This molecule is amphiphilic, possessing a nonpolar 18-carbon aliphatic tail and a polar head group from the remaining hydroxyl moiety of the ethylene glycol. It functions as a non-ionic surfactant.
-
Ethylene Glycol Dioleate (EGDO): A diester where two molecules of oleic acid are esterified to ethylene glycol[3]. This molecule is substantially more nonpolar (lipophilic) as both hydroxyl groups are capped, resulting in a molecule dominated by its two long hydrocarbon chains[3][4][5]. It is this diester that most closely fits the description of a "nonpolar lipid."
These compounds are utilized across various industries, including pharmaceuticals, cosmetics, and textiles, primarily as emulsifiers, lubricants, softeners, and solubilizing agents[6][7][8][9][10][11]. In drug development, their value lies in their ability to formulate poorly water-soluble drugs, stabilize emulsions, and potentially enhance drug delivery[12][13][14].
Physicochemical Properties
The distinct properties of the mono- and diester forms of this compound dictate their applications. The following table summarizes key quantitative data for these compounds.
| Property | Ethylene Glycol Monooleate (EGMO) | Ethylene Glycol Dioleate (EGDO) | Ethylene Glycol (Reference) | Oleic Acid (Reference) |
| Molecular Formula | C₂₀H₃₈O₃ | C₃₈H₇₀O₄[3][15] | C₂H₆O₂ | C₁₈H₃₄O₂ |
| Molecular Weight ( g/mol ) | 326.51 | 590.96[3][5][15] | 62.07 | 282.47 |
| Physical State | Yellowish viscous liquid[16] | Amber liquid[10][17] | Clear, colorless liquid[2] | Colorless to pale yellow liquid |
| Density (g/mL at 25°C) | ~1.034 | ~0.945[4][11] | 1.113 | 0.895 |
| Boiling Point (°C) | >260[7] | >260[4][18] | 197.3 | 360 |
| Melting Point (°C) | N/A | -15[4][18] | -12.9 | 13-14 |
| LogP (Octanol/Water) | ~5.5 - 7.2 (est.)[7][19][20] | Higher than EGMO (est.) | -1.4[2] | ~7.6 |
| Solubility | Dispersible in water; Soluble in ethanol, toluene, acetone[8][16][21] | Soluble in mineral oil, vegetable oil, ethanol, acetone; dispersible in water[4][9][18][22] | Miscible with water[1] | Insoluble in water |
| HLB Value (est.) | ~8-12 (Mid-range)[17] | ~7-8 (Low-range)[11][17] | N/A | N/A |
Note: Some properties are for poly(ethylene glycol) esters with varying chain lengths, which are structurally related and provide the best available data.
Role in Drug Development and Research
As non-ionic surfactants, this compound esters are valued for their low toxicity, stability across a range of pH and ionic strengths, and biocompatibility[13][23]. Their primary functions include:
-
Solubilization: The amphiphilic nature of these molecules allows them to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic (poorly water-soluble) drug compounds within their nonpolar core, thereby increasing the overall solubility of the drug in the formulation[12][14]. This is critical for improving the bioavailability of many active pharmaceutical ingredients (APIs).
-
Emulsion Stabilization: In multiphasic systems like creams, lotions, and intravenous lipid emulsions, these esters act as emulsifying agents. They adsorb at the oil-water interface, reducing interfacial tension and preventing the coalescence of dispersed droplets, which ensures the stability and homogeneity of the product[12]. EGDO is particularly effective for water-in-oil (W/O) emulsions[9][10][17].
-
Excipients in Formulations: They are used as wetting agents, viscosity modifiers, and lubricants in various dosage forms, from oral and topical to parenteral formulations[12].
Signaling Pathways: An Indirect Mechanistic View
Direct signaling functions, where a lipid acts as a primary messenger (e.g., diacylglycerol, prostaglandins), have not been identified for synthetic esters like this compound. Their effects on cellular processes are more likely to be indirect, stemming from their physical interactions with the cell membrane.
As nonpolar, lipid-like molecules, they can passively partition into the lipid bilayer of the cell membrane. This incorporation can alter the bulk biophysical properties of the membrane, such as its fluidity, thickness, and curvature. These alterations can, in turn, allosterically modulate the function of embedded membrane proteins, including receptors, ion channels, and enzymes, thereby indirectly influencing downstream signaling cascades.
Caption: Hypothetical indirect signaling effect of this compound via membrane perturbation.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound esters.
Synthesis: Fischer Esterification
This protocol describes a common laboratory-scale method for synthesizing fatty acid esters.
Caption: Workflow for the synthesis of this compound esters via Fischer esterification.
Methodology:
-
Reactant Charging: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus with a condenser, combine ethylene glycol (1 molar equivalent) and oleic acid (1 molar equivalent for EGMO, 2 for EGDO). Add toluene to serve as an azeotropic solvent for water removal[24].
-
Catalyst Addition: Add an acid catalyst, such as p-toluene sulfonic acid (approximately 0.5% of the fatty acid weight)[25].
-
Reaction: Heat the mixture to 180–190°C with continuous stirring under a gentle stream of nitrogen to prevent oxidation[25]. The reaction progress is monitored by collecting the water by-product in the Dean-Stark trap. The reaction is typically run for 4-10 hours or until water evolution ceases[24][25][26].
-
Neutralization and Extraction: After cooling, the reaction mixture can be neutralized. To remove the catalyst and unreacted ethylene glycol, the mixture is repeatedly washed with warm distilled water in a separatory funnel[24][25].
-
Purification: The organic layer containing the ester product is dried over anhydrous sodium sulfate. The solvent (toluene) is then removed under reduced pressure using a rotary evaporator[24]. Further purification can be achieved via column chromatography if high purity is required[24].
Analytical Characterization
A. Purity and Composition Analysis: HPLC and GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for analyzing the purity and composition of lipid esters[27][28][29][30][31].
Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized ester in a suitable solvent like acetonitrile or an isopropanol-hexane mixture.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm I.D. x 150 mm)[31].
-
Mobile Phase: A gradient of acetonitrile and water, or methanol and an isopropanol-hexane mixture, is commonly used[27].
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C[27].
-
Detection: UV detector at 205 nm (for the ester carbonyl group) or an Evaporative Light Scattering Detector (ELSD)[27].
-
-
Analysis: Inject the sample. The retention times of EGMO, EGDO, and unreacted oleic acid will differ, allowing for their separation and quantification. Purity is determined by the relative area of the main product peak.
B. Cellular Interaction Analysis: Membrane Fluidity Assay
This assay assesses the effect of the lipid on the physical properties of cell membranes, a key aspect of its indirect biological activity.
Protocol: Laurdan GP Fluorescence Assay
-
Cell Culture: Plate cells (e.g., HeLa) in a suitable multi-well plate or on chamber slides and grow to desired confluency.
-
Lipid Treatment: Treat cells with varying concentrations of the this compound ester (solubilized in a suitable vehicle like DMSO or ethanol) for a defined period (e.g., 1-24 hours). Include vehicle-only controls.
-
Laurdan Staining: Prepare a staining solution of Laurdan, a fluorescent dye sensitive to membrane lipid packing, in cell culture media. Incubate the cells with the Laurdan solution.
-
Fluorescence Measurement: Wash the cells to remove excess dye. Measure fluorescence intensity using a fluorescence plate reader or a confocal microscope[32].
-
Data Analysis: Calculate the Generalized Polarization (GP) value for each sample using the formula: GP = (I₄₄₀ - I₅₀₀) / (I₄₄₀ + I₅₀₀). A decrease in the GP value indicates an increase in membrane fluidity[34].
References
- 1. Ethylene glycol - properties and uses | PCC Group [products.pcc.eu]
- 2. Ethylene Glycol | HOCH2CH2OH | CID 174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound - AVANTI POLAR LIPIDS - 800605O [cogershop.com]
- 6. Polyethylene Glycol Monooleate (PEGMO) [sinopeg.com]
- 7. Polyethylene glycol monooleate | 9004-96-0 [chemicalbook.com]
- 8. sfdchem.com [sfdchem.com]
- 9. Polyethylene Glycol 400 Dioleate ; PEG400DO ; Polyoxyethylene dioleate ether-ATOMIX CHEM CO.,LTD [atomixchem.com]
- 10. haihangchem.com [haihangchem.com]
- 11. PEG 600 DIOLEATE - Ataman Kimya [atamanchemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Non-ionic surfactant: Significance and symbolism [wisdomlib.org]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. poly(ethylene glycol) monooleate [chembk.com]
- 17. haihangindustry.com [haihangindustry.com]
- 18. poly(ethylene glycol) dioleate | CAS#:9005-07-6 | Chemsrc [chemsrc.com]
- 19. Polyethylene glycol monooleate | CAS#:9004-96-0 | Chemsrc [chemsrc.com]
- 20. Glycol oleate | C20H38O3 | CID 5364420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Polyethylene glycol monooleate | 9004-96-0 [amp.chemicalbook.com]
- 22. 油酸聚乙二醇双酯 average Mn ~914 | Sigma-Aldrich [sigmaaldrich.com]
- 23. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 24. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 25. lib3.dss.go.th [lib3.dss.go.th]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. scribd.com [scribd.com]
- 30. aocs.org [aocs.org]
- 31. hplc.eu [hplc.eu]
- 32. Measuring plasma membrane fluidity using confocal microscopy | Springer Nature Experiments [experiments.springernature.com]
- 33. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Biological Functions of 1,2-Dioleoyl Ethylene Glycol
Notice of Limited Availability of Scientific Data
Following a comprehensive review of the scientific literature, it has been determined that there is a significant scarcity of in-depth research specifically detailing the biological functions of 1,2-dioleoyl ethylene glycol (also known as ethylene glycol dioleate). While its existence is confirmed in chemical databases and it is mentioned as a formulation component in some patents, there is a notable lack of published studies investigating its specific molecular interactions, signaling pathways, and quantitative biological effects.
The available information suggests its primary use as a non-polar lipid and potential applications in various industrial formulations. A single source indicates it may act as an inhibitor of phosphatidic acid synthesis in rabbit kidney epithelial cells, but this finding is not widely corroborated or detailed in the broader scientific literature.
Due to this lack of substantive data, it is not currently possible to construct an in-depth technical guide that meets the user's core requirements for quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for 1,2-dioleoyl ethylene glycol.
Alternative Proposal: A Technical Guide on 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
As a viable and valuable alternative, we propose the creation of a comprehensive technical guide on 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) . DOPC is a well-characterized and widely utilized phospholipid in biological and pharmaceutical research, particularly in the field of drug delivery. A guide on DOPC would fully align with the user's request for a detailed and data-rich technical document.
Awaiting user confirmation to proceed with the proposed alternative topic.
An In-depth Technical Guide on the Role of 18:1 Diacylglycerol in Cell Signaling
Introduction
The term "18:1 Ethylene Glycol" is not standard in the context of cell signaling literature. It is highly probable that this refers to a key lipid second messenger, 1,2-dioleoyl-sn-glycerol (DOG) , a species of diacylglycerol (DAG) containing two 18-carbon monounsaturated oleic acid chains. Diacylglycerols are fundamental in cellular communication, acting as critical signaling nodes that translate extracellular stimuli into intracellular responses. This guide will provide a comprehensive overview of the generation, function, and downstream signaling pathways of 1,2-dioleoyl-sn-glycerol. Additionally, we will briefly discuss a related synthetic molecule, 1,2-dioleoyl ethylene glycol , which has also been implicated in modulating protein kinase C activity.
This document is intended for researchers, scientists, and professionals in drug development who are focused on understanding the intricacies of lipid-mediated cell signaling.
Generation of 1,2-Dioleoyl-sn-glycerol
The primary and most well-studied pathway for the generation of 1,2-dioleoyl-sn-glycerol is through the hydrolysis of the plasma membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2) . This reaction is catalyzed by the enzyme phospholipase C (PLC) , which is activated by a wide range of extracellular signals, including hormones, neurotransmitters, and growth factors that bind to G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[1][2][3]
Upon activation, PLC cleaves PIP2 into two second messengers: the soluble inositol 1,4,5-trisphosphate (IP3) and the membrane-bound diacylglycerol.[1][2][3] The fatty acid composition of the resulting DAG is dependent on the fatty acid composition of the parent PIP2 molecule.
The Role of 1,2-Dioleoyl-sn-glycerol as a Second Messenger
As a second messenger, 1,2-dioleoyl-sn-glycerol functions by recruiting and activating a variety of downstream effector proteins at the inner leaflet of the plasma membrane.[] This localization is crucial for the propagation of the signal. The primary and most extensively studied effector of DAG is Protein Kinase C (PKC) .
Primary Effector: Protein Kinase C (PKC)
PKC is a family of serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and metabolism.[][5] The "conventional" and "novel" isoforms of PKC are directly activated by DAG.
The activation of conventional PKCs (cPKCs) is a multi-step process:
-
An increase in intracellular calcium concentration (often initiated by the co-generated IP3) triggers the translocation of cPKC from the cytosol to the plasma membrane.
-
At the membrane, 1,2-dioleoyl-sn-glycerol binds to the C1 domain of PKC.
-
This binding event, in conjunction with phosphatidylserine (a membrane phospholipid), induces a conformational change in PKC, relieving autoinhibition and activating its kinase domain.
The acyl chain composition of DAG has been shown to be a critical determinant of PKC activation.[6][7] Specifically, unsaturated fatty acids like oleic acid (18:1) can synergistically enhance PKC activation in the presence of diacylglycerol.[8][9]
| Parameter | Value | Significance |
| PKC Activation by Diol Lipids | Significant activation at ~10 µM for dioleoyl ethylene glycol.[10] | Demonstrates that diol lipids, including a molecule structurally similar to 1,2-dioleoyl-sn-glycerol, can activate PKC at physiologically relevant concentrations. |
| Synergistic Activation with Fatty Acids | Unsaturated fatty acids (like oleic acid) at 20-50 µM enhance PKC activation by DAG, increasing its affinity for Ca2+.[8][9] | Highlights the importance of the lipid environment and the specific acyl chains in modulating the potency of DAG signaling. |
| Differential Isoform Activation | Different DAG species (e.g., those containing arachidonic vs. docosahexaenoic acid) show varying efficiencies in activating different PKC isoforms (α, βI, γ, δ, ε).[7] | Suggests that the specific structure of DAG can lead to nuanced signaling outcomes by preferentially activating certain PKC isoforms, allowing for a single second messenger to elicit diverse cellular responses. |
| DAG-C1 Domain Interaction | Dissociation constants (Kd) and kinetic parameters for DAG-protein interactions vary by orders of magnitude depending on the DAG side-chain composition.[11] | Emphasizes that subtle chemical differences in DAG molecules, such as the degree of unsaturation, can dramatically alter their binding to effector proteins and the dynamics of the signaling event. |
Other Downstream Effectors of 1,2-Dioleoyl-sn-glycerol
While PKC is a major target, 1,2-dioleoyl-sn-glycerol also regulates other proteins that contain DAG-binding C1 domains. These include:
-
Ras Guanine Nucleotide-Releasing Proteins (RasGRPs): These are guanine nucleotide exchange factors (GEFs) that activate the small GTPase Ras, a key regulator of cell growth and proliferation.[12][13] RasGRPs integrate DAG and calcium signals to control Ras activity.[12]
-
Chimaerins: This family of proteins acts as Rac GTPase-activating proteins (GAPs), which inactivate the small GTPase Rac.[14][15] By recruiting chimaerins to the membrane, DAG can lead to the downregulation of Rac-mediated signaling, which is involved in cytoskeleton dynamics and cell motility.[14][15]
The Case of 1,2-Dioleoyl Ethylene Glycol
Research has also investigated the effects of 1,2-dioleoyl ethylene glycol , a synthetic analog where the glycerol backbone is replaced by ethylene glycol. Studies have shown that these "diol lipids" can significantly activate Protein Kinase C, suggesting they may act as mimics of endogenous diacylglycerol.[10] One study proposed that such diol lipids, as minor constituents in many cells, could be involved in maintaining basal PKC activity.[10]
Experimental Protocols
In Vitro Protein Kinase C Activity Assay
This method is used to determine the direct effect of lipid activators on the enzymatic activity of purified PKC isoforms.
-
Preparation of Lipid Vesicles:
-
Phosphatidylserine and the lipid of interest (e.g., 1,2-dioleoyl-sn-glycerol) are mixed in chloroform at desired molar ratios.
-
The solvent is evaporated under a stream of nitrogen to form a thin lipid film.
-
The film is hydrated in a buffer (e.g., Tris-HCl) and sonicated to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
The reaction mixture is prepared containing the lipid vesicles, purified PKC enzyme, a specific peptide substrate for PKC, and [γ-32P]ATP in a kinase reaction buffer containing MgCl2 and CaCl2.
-
The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time (e.g., 10 minutes).
-
-
Quantification of Activity:
-
The reaction is stopped by spotting the mixture onto phosphocellulose paper.
-
The paper is washed extensively to remove unincorporated [γ-32P]ATP.
-
The amount of 32P incorporated into the peptide substrate is quantified using a scintillation counter. The activity is expressed as pmol of phosphate transferred per minute per µg of enzyme.
-
Live-Cell Imaging of DAG Production and PKC Activation using FRET
Förster Resonance Energy Transfer (FRET)-based biosensors allow for the real-time visualization of signaling events in living cells.
-
Biosensor Design:
-
For DAG: A FRET sensor consisting of a DAG-binding C1 domain flanked by a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). Upon binding to DAG at the membrane, a conformational change alters the distance or orientation between CFP and YFP, leading to a change in FRET efficiency.
-
For PKC Activity: A C-Kinase Activity Reporter (CKAR) consists of a PKC substrate peptide and a phosphopeptide-binding domain, flanked by CFP and YFP.[16] Phosphorylation of the substrate by active PKC causes the phosphopeptide-binding domain to bind it, separating CFP and YFP and decreasing FRET.[16]
-
-
Cell Transfection and Imaging:
-
Cells are transiently transfected with the plasmid encoding the FRET biosensor.
-
Transfected cells are plated on glass-bottom dishes suitable for microscopy.
-
Cells are imaged using a fluorescence microscope equipped for FRET imaging (e.g., with two emission channels for CFP and YFP).
-
A baseline FRET ratio is established before stimulating the cells with an agonist that induces DAG production.
-
Changes in the FRET ratio (e.g., YFP/CFP emission ratio) are monitored over time after stimulation.
-
-
Data Analysis:
-
The change in FRET ratio is quantified and plotted over time to visualize the kinetics of DAG production or PKC activation in response to the stimulus.
-
Lipid Uncaging for Quantitative Analysis of DAG Signaling
This advanced technique allows for the precise spatiotemporal control of DAG concentration at the plasma membrane to study its downstream effects quantitatively.[11][17]
-
Synthesis of Caged DAG:
-
A photolabile "caging" group is chemically attached to the diacylglycerol molecule (e.g., 1,2-dioleoyl-sn-glycerol), rendering it biologically inactive.[11]
-
-
Cell Loading and Reporter Expression:
-
Cells are incubated with the caged DAG, which incorporates into the cell membrane.
-
Cells are also engineered to express a fluorescently tagged reporter protein that binds to DAG (e.g., the C1 domain of PKC fused to GFP).
-
-
Photolysis and Imaging:
-
Quantitative Modeling:
Conclusion
1,2-dioleoyl-sn-glycerol is a pivotal lipid second messenger that plays a central role in a vast array of cellular signaling pathways. Its generation via PLC-mediated hydrolysis of PIP2 and subsequent activation of downstream effectors, most notably Protein Kinase C, is a fundamental mechanism by which cells respond to their environment. The specific acyl chain composition of DAG, including the presence of 18:1 oleic acid, provides a layer of regulatory complexity, influencing the potency and specificity of the signal. Understanding the intricate details of 1,2-dioleoyl-sn-glycerol signaling is crucial for researchers in basic science and for the development of therapeutic strategies targeting diseases where these pathways are dysregulated, such as cancer and metabolic disorders. The experimental approaches outlined here provide powerful tools for dissecting these complex lipid-mediated signaling networks.
References
- 1. Phosphatidylinositol 4-phosphate is a major source of GPCR-stimulated phosphoinositide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol(4,5)bisphosphate: diverse functions at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphatidylinositol(4,5)bisphosphate: diverse functions at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Protein Kinase C Isoforms & Its Impact on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diol lipids are activators of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. RasGRP, a Ras guanyl nucleotide- releasing protein with calcium- and diacylglycerol-binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. portlandpress.com [portlandpress.com]
- 15. Chimaerins: GAPs that bridge diacylglycerol signalling and the small G-protein Rac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative properties and receptor reserve of the DAG and PKC branch of Gq-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantifying single-cell diacylglycerol signaling kinetics after uncaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of Dioleoyl Ethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioleoyl ethylene glycol, the diester of ethylene glycol and oleic acid, is a lipophilic compound with significant applications in the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and physicochemical properties. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its toxicological data. Furthermore, this guide explores its role as a key excipient in advanced drug delivery systems, particularly in self-emulsifying drug delivery systems (SEDDS). While it is a synthetic compound, its constituent parts, ethylene glycol and oleic acid, have well-documented histories. This guide aims to be a core resource for researchers and professionals working with or considering the use of dioleoyl ethylene glycol in their formulations.
Introduction and Historical Context
The history of dioleoyl ethylene glycol is intrinsically linked to the discovery and industrial production of its precursor, ethylene glycol. French chemist Charles-Adolphe Wurtz is credited with the first synthesis of ethylene glycol in 1859.[1] Initially, its production was on a small scale and it found limited use until World War I, where it was utilized as a coolant and a component in explosives.[2] The widespread industrial production of ethylene glycol began in 1937, spurred by the availability of its precursor, ethylene oxide.[2]
The esterification of alcohols with fatty acids to form esters is a fundamental reaction in organic chemistry, and while the precise first synthesis of dioleoyl ethylene glycol is not well-documented in seminal publications, the synthesis of various fatty acid esters of ethylene glycol for different industrial purposes has been practiced for many decades. These esters, including dioleoyl ethylene glycol, have found utility as nonionic surfactants, emulsifiers, and plasticizers.[3] In recent years, with the advent of advanced drug delivery systems for poorly soluble drugs, dioleoyl ethylene glycol has gained prominence as a lipophilic excipient.
Physicochemical Properties
Dioleoyl ethylene glycol is a diester formed from one molecule of ethylene glycol and two molecules of oleic acid. Its properties are largely dictated by the long, unsaturated fatty acid chains.
Table 1: Physicochemical Properties of Dioleoyl Ethylene Glycol
| Property | Value | Reference |
| Molecular Formula | C₃₈H₇₀O₄ | [4] |
| Molecular Weight | 590.96 g/mol | |
| Appearance | Waxy solid | [3] |
| Solubility | Practically insoluble in water; Soluble in hot alcohol and acetone | [3] |
| Nature | Nonionic surfactant | [3] |
Synthesis and Characterization
The primary method for synthesizing dioleoyl ethylene glycol is the direct esterification of ethylene glycol with oleic acid. This reaction is typically catalyzed by an acid.
Experimental Protocol: Synthesis of Dioleoyl Ethylene Glycol
This protocol is a composite method based on general procedures for the esterification of glycols with fatty acids.[1][5]
Materials:
-
Ethylene glycol (0.1 mol)
-
Oleic acid (0.2 mol)
-
p-Toluenesulfonic acid (catalyst, 0.5% by weight of oleic acid)
-
Toluene (as an azeotropic solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Diethyl ether
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dean-Stark apparatus with a condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To the three-necked flask, add ethylene glycol (0.1 mol), oleic acid (0.2 mol), p-toluenesulfonic acid, and toluene.
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature is typically maintained between 150-190°C.[1][5]
-
Continuously remove the water formed during the reaction via the Dean-Stark trap. The reaction is monitored by the amount of water collected. The reaction is typically run for 3-10 hours.[1][5]
-
After the reaction is complete (no more water is collected), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with distilled water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene and any remaining volatile components using a rotary evaporator to yield the crude dioleoyl ethylene glycol.
-
The product can be further purified by vacuum distillation if necessary.
Characterization
The synthesized dioleoyl ethylene glycol can be characterized using various spectroscopic techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic peaks for the ester functional group.
-
C=O stretch: A strong absorption band around 1740-1735 cm⁻¹. The presence of this peak and the disappearance of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) and the alcohol (around 3300 cm⁻¹) indicate the formation of the ester.
-
C-O stretch: Bands in the region of 1250-1000 cm⁻¹.
-
C-H stretch: Peaks for the aliphatic chains of oleic acid around 2925 cm⁻¹ and 2855 cm⁻¹.
-
=C-H stretch: A peak for the alkene C-H bond in oleic acid around 3005 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral data for pure dioleoyl ethylene glycol is not readily available in public databases, the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be predicted based on the structure.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Dioleoyl Ethylene Glycol
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethylene Glycol -CH₂- | ~4.2 | ~63 |
| Oleic Acid -CH=CH- | ~5.3 | ~130 |
| Oleic Acid -CH₂-C=O | ~2.3 | ~34 |
| Oleic Acid Aliphatic Chain | 0.8 - 2.0 | 14 - 32 |
| Ester Carbonyl C=O | - | ~174 |
Applications in Drug Delivery
Dioleoyl ethylene glycol's lipophilic nature and its status as a nonionic surfactant make it a valuable excipient in pharmaceutical formulations, particularly for poorly water-soluble drugs. Its primary role is in the formation of self-emulsifying drug delivery systems (SEDDS).
Role in Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions or microemulsions when introduced into an aqueous phase under gentle agitation.[4][6] This property is particularly useful for oral drug delivery, as the formulation can emulsify in the gastrointestinal fluids, presenting the drug in a solubilized state for absorption.
Dioleoyl ethylene glycol can function as the oil phase in a SEDDS formulation. Its long oleic acid chains provide a lipophilic environment to dissolve hydrophobic drugs. When combined with a suitable surfactant and cosurfactant, it can form a stable pre-concentrate that readily emulsifies.
The use of lipid-based formulations like SEDDS can enhance the oral bioavailability of lipophilic drugs by:
-
Improving drug solubilization in the gut.
-
Protecting the drug from degradation.
-
Facilitating lymphatic transport, thereby bypassing first-pass metabolism in the liver.
Toxicological Profile
The safety of dioleoyl ethylene glycol is a critical consideration for its use in pharmaceutical and cosmetic products. While specific comprehensive toxicological studies on dioleoyl ethylene glycol are limited in publicly accessible literature, its safety profile can be inferred from data on its constituent components and related glycol esters.
Ethylene glycol itself is toxic, particularly when ingested, as its metabolites can cause severe metabolic acidosis and renal damage.[7][8] However, in dioleoyl ethylene glycol, the ethylene glycol is chemically bound as a diester. It is generally expected that the toxicity of the ester is significantly lower than that of the free glycol. The molecule would likely be hydrolyzed in the body to ethylene glycol and oleic acid. The rate and extent of this hydrolysis in vivo are key factors in determining its potential toxicity.
General toxicological data for poly(ethylene glycol) dioleate, a related substance, indicates low acute toxicity. For many glycol esters, the acute oral LD50 values are greater than 2000 mg/kg, suggesting a low order of acute toxicity.
Table 3: Acute Oral Toxicity of Related Compounds
| Compound | Species | LD50 | Reference |
| Ethylene Glycol | Rat | 4700 mg/kg | [9] |
| Diethylene Glycol | Small Mammals | 2,000 - 25,000 mg/kg | [10] |
It is important to note that the absence of comprehensive public data for dioleoyl ethylene glycol necessitates careful evaluation for any specific application, particularly for internal use in drug formulations.
Biological Signaling Pathways
Currently, there is no evidence to suggest that dioleoyl ethylene glycol has a direct, specific role in biological signaling pathways. It is primarily considered an inert excipient in pharmaceutical formulations. Its biological effects are mainly related to its physicochemical properties that enhance the delivery and absorption of active pharmaceutical ingredients. Upon potential hydrolysis, the resulting oleic acid is a common fatty acid that can be metabolized, and the released ethylene glycol would be subject to its known metabolic pathways. The concentration of released ethylene glycol from typical excipient usage is expected to be well below toxic levels.
Conclusion
Dioleoyl ethylene glycol, a derivative of the historically significant chemical ethylene glycol, has emerged as a valuable excipient in modern pharmaceutical science. Its synthesis via direct esterification is a straightforward process, and its lipophilic, nonionic surfactant properties make it an excellent component for enhancing the oral bioavailability of poorly soluble drugs through formulations like SEDDS. While a complete, specific toxicological profile is not widely published, data from related compounds suggest a low order of acute toxicity. As the demand for effective drug delivery systems for challenging molecules continues to grow, the role of functional excipients like dioleoyl ethylene glycol is likely to expand, warranting further detailed investigation into its properties and applications.
References
- 1. One-Step Process of Mixed Oleic Acid Esters and Its High Temperature Lubrication Properties in Bentonite Gelling Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. researchgate.net [researchgate.net]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. nano.pitt.edu [nano.pitt.edu]
- 10. Diethylene glycol - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 1,2-Dioleoyl Ethylene Glycol (CAS Number: 928-24-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl ethylene glycol, with the CAS number 928-24-5, is a diacylglycerol analogue that has garnered interest in the scientific community for its potential roles in cell signaling and as a component in advanced drug delivery systems. This technical guide provides a comprehensive overview of its chemical properties, synthesis, purification, biological activity, and applications in research and drug development.
Physicochemical Properties
1,2-Dioleoyl ethylene glycol is a lipid molecule consisting of an ethylene glycol backbone esterified with two oleic acid chains. Its lipophilic nature governs its solubility and handling characteristics.
| Property | Value | Source |
| CAS Number | 928-24-5 | General Chemical Databases |
| Molecular Formula | C38H70O4 | [1] |
| Molecular Weight | 590.96 g/mol | [1] |
| Predicted Boiling Point | 633.6 ± 48.0 °C | General Chemical Databases |
| Predicted Density | 0.909 ± 0.06 g/cm³ | General Chemical Databases |
| Appearance | Likely a viscous liquid or waxy solid at room temperature | Inferred from structure |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents like chloroform, ether, and benzene. | [2] |
| Storage | Store at -20°C for long-term stability. | General Supplier Information |
Synthesis and Purification
Synthesis: Esterification of Ethylene Glycol with Oleic Acid
A common method for the synthesis of 1,2-dioleoyl ethylene glycol is the direct esterification of ethylene glycol with oleic acid. This reaction is typically catalyzed by an acid.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus or water condenser, combine ethylene glycol (1 molar equivalent) and oleic acid (2 molar equivalents).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (e.g., 0.5% by weight of the fatty acid) or concentrated sulfuric acid.
-
Reaction Conditions: Heat the reaction mixture to a temperature of 150-190°C.[3][4] The reaction is typically carried out for several hours (e.g., 3-10 hours) with continuous stirring.[3][4] The removal of water via the Dean-Stark trap drives the reaction towards the formation of the diester.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.
Purification
The crude product from the synthesis will contain unreacted starting materials, mono-esterified product, and catalyst. Purification can be achieved through a combination of techniques.
Experimental Protocol:
-
Neutralization and Washing: After the reaction, cool the mixture and neutralize the acid catalyst with a base solution (e.g., sodium bicarbonate). Wash the organic layer multiple times with water to remove any remaining ethylene glycol and salts.
-
Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Multi-Stage Molecular Distillation: This technique is effective for separating components based on their molecular weights. The first stage can be performed at a high temperature (e.g., 170-190°C) to remove free fatty acids and mono-acylglycerols.[1] Subsequent stages at higher vacuum and temperature can then isolate the desired diacylglycerol.
-
Crystallization: A two-step crystallization process can be employed for further purification.[5][6]
-
Step 1 (Non-polar solvent): Dissolve the crude product in a non-polar solvent like hexane at an elevated temperature and then cool to a low temperature (e.g., -40°C) to crystallize out and remove triacylglycerol byproducts.[6]
-
Step 2 (Polar solvent): The solid fraction from the first step is then dissolved in a polar solvent like methanol at an elevated temperature and cooled (e.g., -20°C) to crystallize the pure 1,2-diacylglycerol, leaving more polar impurities in the solution.[6]
-
Analytical Characterization
-
¹H NMR: Expected signals would include a multiplet for the ethylene glycol backbone protons, triplets for the terminal methyl groups of the oleic acid chains, multiplets for the methylene groups of the fatty acid chains, and a characteristic multiplet for the vinyl protons of the oleic acid double bonds.
-
¹³C NMR: Carbon signals for the ethylene glycol backbone, the carbonyl carbons of the ester groups, the sp² carbons of the double bonds, and the various sp³ carbons of the oleic acid chains would be expected.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of the oleoyl chains.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ester functional groups would be prominent, along with C-H stretching and bending vibrations from the hydrocarbon chains.
Biological Activity: Modulation of Protein Kinase C
1,2-Dioleoyl ethylene glycol, as a diol lipid, has been shown to be an activator of Protein Kinase C (PKC).[7] PKC is a family of enzymes that are critical in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins. Diacylglycerols are known endogenous activators of many PKC isoforms.
Studies on similar diacylglycerols, such as 1,2-diolein, have demonstrated that they can competitively inhibit the binding of phorbol esters, which are potent tumor promoters and PKC activators, to the C1 domain of PKC.[8][9] This suggests that 1,2-dioleoyl ethylene glycol likely exerts its biological effects by interacting with the diacylglycerol/phorbol ester binding site on PKC.
References
- 1. 928-24-5 | 1,2-ethanediyl dioleate [chemindex.com]
- 2. billkovarik.com [billkovarik.com]
- 3. Synthesis and characterization of novel poly(ethylene glycol)-lipid conjugates suitable for use in drug delivery. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. ecolink.com [ecolink.com]
- 5. Binding and uptake of liposomes containing a poly(ethylene glycol) derivative of cholesterol (stealth liposomes) by the macrophage cell line J774: influence of PEG content and its molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Diol lipids are activators of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. chemfax.com [chemfax.com]
A Technical Guide to Commercial Sources of High-Purity 18:1 Ethylene Glycol for Research and Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources for high-purity 18:1 Ethylene Glycol, a critical component in various research and drug development applications. This document outlines key suppliers, presents quantitative data on product specifications, details relevant experimental protocols for quality assessment, and provides visual workflows to aid in the selection and evaluation of this essential lipid.
Introduction to this compound
This compound, chemically known as 1,2-di-(9Z-octadecenoyl) ethylene glycol or oleyl ethylene glycol, is a neutral lipid of significant interest in biomedical research and pharmaceutical formulation. Its unique physicochemical properties, stemming from the presence of two oleic acid chains esterified to an ethylene glycol backbone, make it a valuable excipient in lipid-based drug delivery systems, a component in the synthesis of complex lipids, and a tool in cell biology studies. Given its applications, sourcing high-purity this compound is paramount to ensure experimental reproducibility and the safety and efficacy of therapeutic formulations.
Commercial Suppliers and Product Specifications
A thorough investigation of the specialty chemical market reveals that Avanti Polar Lipids is a primary commercial source for high-purity this compound. Other suppliers of related diacylglycerol compounds, such as Cayman Chemical, also exist, offering materials that may be suitable for certain research applications.
Below is a comparative summary of the product specifications from key suppliers. While a specific Certificate of Analysis for Avanti Polar Lipids' this compound was not publicly available at the time of this guide's compilation, the provided data is representative of the quality and purity expected for their high-grade lipid products.
| Parameter | Avanti Polar Lipids | Cayman Chemical |
| Product Name | This compound | 1,2-Dioleoyl-sn-glycerol |
| Product Number | 800605O | 10008429 |
| Purity Specification | >99% (by TLC) | ≥95% |
| Chemical Formula | C₃₈H₇₀O₄ | C₃₉H₇₂O₅ |
| Molecular Weight | 590.96 | 621.0 |
| Physical Form | Oil | A solution in methyl acetate |
| Storage Temperature | -20°C | -20°C |
| CAS Number | 928-24-5 | 24529-88-2 |
Experimental Protocols for Quality Assessment
To ensure the purity and identity of commercially sourced this compound, a series of analytical tests should be performed. The following are detailed methodologies for key experiments.
Purity Determination by Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the purity of this compound and identify the presence of any major impurities.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing solvent system (e.g., Hexane:Ethyl Acetate, 80:20 v/v)
-
This compound sample
-
Reference standard (if available)
-
Iodine chamber or other suitable visualization agent (e.g., phosphomolybdic acid stain)
-
Glass TLC tank
-
Micropipettes
Procedure:
-
Prepare the developing solvent system and pour it into the TLC tank to a depth of approximately 0.5 cm. Cover the tank and allow the atmosphere to saturate for at least 30 minutes.
-
Dissolve a small amount of the this compound sample in a suitable solvent (e.g., chloroform or hexane).
-
Using a micropipette, spot a small volume (1-2 µL) of the sample solution onto the baseline of the TLC plate. If a reference standard is available, spot it alongside the sample.
-
Carefully place the TLC plate into the developing tank, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is approximately 1 cm from the top.
-
Remove the plate from the tank and mark the solvent front.
-
Allow the plate to air dry completely.
-
Visualize the spots by placing the plate in an iodine chamber or by spraying with a suitable stain and heating.
-
Calculate the Retention Factor (Rf) for the main spot and any impurity spots. A single, well-defined spot is indicative of high purity.
Quantitative Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively determine the purity of this compound.
Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector at low wavelength if the analyte has some absorbance).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile phase: A gradient of two or more solvents is typically used. For example, a gradient of Acetonitrile and Isopropanol.
-
This compound sample, accurately weighed.
-
High-purity solvents for mobile phase and sample preparation.
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Prepare a stock solution of the this compound sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., isopropanol).
-
Inject a known volume of the sample solution onto the HPLC column.
-
Run the HPLC method with the appropriate gradient program.
-
Monitor the chromatogram for the elution of the main peak and any impurity peaks.
-
Integrate the peak areas of all components.
-
Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing Workflows
To facilitate a clear understanding of the processes involved in sourcing and verifying high-purity this compound, the following diagrams have been created using the DOT language.
Supplier Selection and Procurement Workflow
Caption: A logical workflow for the selection and procurement of a commercial source for high-purity this compound.
Quality Control Testing Workflow
Caption: A standardized workflow for the in-house quality control testing of received high-purity this compound.
Conclusion
For researchers and drug development professionals, securing high-purity this compound is a critical first step in ensuring the validity and success of their work. Avanti Polar Lipids stands out as a key supplier for this specialty lipid, offering a product with a high purity specification. By following the outlined procurement and quality control workflows, and employing the detailed experimental protocols, scientists can confidently source and verify the quality of this compound for their specific applications. This diligence in material sourcing and verification is fundamental to advancing scientific research and developing safe and effective pharmaceutical products.
Methodological & Application
Application Notes and Protocols for the Preparation of 1,2-Dioleoyl-Based PEGylated Liposomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liposomes are spherical vesicles composed of one or more phospholipid bilayers, which are used as a drug delivery system. Their ability to encapsulate both hydrophilic and hydrophobic compounds, biocompatibility, and biodegradability make them attractive carriers for therapeutic agents.[1][2][3] The incorporation of polyethylene glycol (PEG) on the surface of liposomes ("PEGylation") creates a hydrophilic protective layer that reduces recognition by the mononuclear phagocyte system, thereby prolonging their circulation time in the bloodstream.[4][5] This application note provides a detailed protocol for the preparation of PEGylated liposomes using a 1,2-dioleoyl lipid anchor, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), in combination with a PEG-conjugated lipid. The most common and straightforward method for liposome preparation is the thin-film hydration technique followed by extrusion, which will be the focus of this protocol.[6][7][8] This method allows for the formation of unilamellar vesicles with a homogenous size distribution.[9][10][11]
Key Experimental Protocols
The preparation of 1,2-dioleoyl-based PEGylated liposomes involves three main stages: preparation of the lipid film, hydration of the lipid film to form multilamellar vesicles (MLVs), and extrusion to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a defined size.[6][12]
1. Thin-Film Hydration Method
The thin-film hydration method, also known as the Bangham method, is a widely used technique for liposome preparation.[8][13] It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film on the surface of a round-bottom flask.[7]
-
Materials:
-
Procedure:
-
Dissolve the desired lipids (e.g., DOPC, cholesterol, and DOPE-PEG2000 in a specific molar ratio) in an organic solvent in a round-bottom flask.[12] A typical lipid concentration in the organic solvent is 10-20 mg/mL.[12]
-
Attach the flask to a rotary evaporator to remove the organic solvent under reduced pressure.[7] This will form a thin, uniform lipid film on the inner wall of the flask.
-
To ensure complete removal of residual organic solvent, dry the lipid film under a high vacuum for at least 2-3 hours or overnight.[12]
-
Hydrate the dry lipid film by adding the aqueous hydration buffer.[7][12] The temperature of the hydration buffer should be above the gel-liquid crystal transition temperature (Tc) of the lipids to ensure proper hydration and formation of vesicles.[12]
-
Agitate the flask to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).[12] This can be done by gentle shaking or vortexing.
-
2. Liposome Extrusion
Extrusion is a process used to reduce the size and lamellarity of liposomes, resulting in a more uniform population of unilamellar vesicles.[9][10][15] This is achieved by forcing the MLV suspension through polycarbonate membranes with a defined pore size.[9][10]
-
Materials:
-
MLV suspension
-
Extruder device (e.g., a mini-extruder)
-
Polycarbonate membranes (e.g., 100 nm or 200 nm pore size)
-
Syringes
-
-
Procedure:
-
Assemble the extruder with two stacked polycarbonate membranes of the desired pore size.
-
Transfer the MLV suspension into a syringe and attach it to one end of the extruder. Attach an empty syringe to the other end.
-
Pass the liposome suspension back and forth through the membranes for an odd number of passes (e.g., 11-21 times).[9] This ensures that the final liposome suspension is in the receiving syringe.
-
The resulting suspension will contain unilamellar vesicles with a size distribution corresponding to the pore size of the membrane used.[10]
-
3. Characterization of Liposomes
-
Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is a common technique used to determine the mean hydrodynamic diameter and the PDI of the liposome suspension. The PDI is a measure of the heterogeneity of the sample, with values below 0.2 indicating a monodisperse population.
-
Zeta Potential: The zeta potential is a measure of the surface charge of the liposomes and can be determined using electrophoretic light scattering. It provides an indication of the stability of the liposome suspension.
-
Encapsulation Efficiency: To determine the amount of drug or other molecule encapsulated within the liposomes, the unencapsulated material must be separated from the liposome suspension. This can be achieved by methods such as dialysis, size exclusion chromatography, or centrifugation. The amount of encapsulated and unencapsulated drug is then quantified using a suitable analytical technique (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).
Quantitative Data Summary
The following table summarizes typical quantitative data for PEGylated liposomes prepared by the thin-film hydration and extrusion method. The exact values will depend on the specific lipid composition, drug encapsulated, and preparation parameters.
| Parameter | Typical Value | Method of Analysis |
| Lipid Composition (molar ratio) | DOPC:Cholesterol:DOPE-PEG2000 (e.g., 55:40:5) | --- |
| Mean Hydrodynamic Diameter | 100 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -5 to -20 mV | Electrophoretic Light Scattering |
| Encapsulation Efficiency | 20 - 80% (highly dependent on the encapsulated molecule) | UV-Vis, Fluorescence, HPLC |
Visualizations
Experimental Workflow for Liposome Preparation
A schematic overview of the thin-film hydration and extrusion method for preparing PEGylated liposomes.
Conceptual Signaling Pathway for Liposomal Drug Delivery
A simplified diagram illustrating the cellular uptake and intracellular drug release from a liposome.
References
- 1. Application of Various Types of Liposomes in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. romanpub.com [romanpub.com]
- 4. Synthesis and characterization of novel poly(ethylene glycol)-lipid conjugates suitable for use in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 8. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 9. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. liposomes.ca [liposomes.ca]
- 11. sterlitech.com [sterlitech.com]
- 12. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijrti.org [ijrti.org]
Application Notes and Protocols: 1,2-Dioleoyl Ethylene Glycol as a Diacylglycerol Analog for PKC Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is critically dependent on the binding of the second messenger diacylglycerol (DAG). 1,2-Dioleoyl ethylene glycol (1,2-DOG) is a synthetic analog of DAG that proves to be a valuable tool in the study of PKC activation. Unlike the endogenous DAG, 1,2-DOG is a stable molecule, not readily metabolized by cells, which allows for more sustained and controlled activation of PKC in experimental settings. These characteristics make it an effective compound for investigating the downstream effects of PKC activation and for screening potential PKC inhibitors. Diol lipids like 1,2-dioleoyl ethylene glycol have been shown to significantly activate Protein Kinase C at low micromolar concentrations in the presence of essential phospholipids like phosphatidylserine[1].
Principle of Action
1,2-Dioleoyl ethylene glycol mimics the function of endogenous 1,2-diacylglycerol. It binds to the C1 domain of conventional and novel PKC isoforms. This binding event induces a conformational change in the PKC enzyme, leading to its activation and subsequent phosphorylation of target substrate proteins. This initiates a cascade of downstream signaling events.
Data Presentation
Comparative Potency of PKC Activators
| Compound | Class | Typical Effective Concentration | Potency (EC50/IC50) | Key Considerations |
| 1,2-Dioleoyl ethylene glycol | Diacylglycerol Analog (Diol Lipid) | ~10 µM for significant activation[1] | Not widely reported | Stable, not readily metabolized by cells. Requires phosphatidylserine for activity. |
| 1,2-Dioleoyl-sn-glycerol (DOG) | Diacylglycerol Analog | 0.5 - 50 µM[2][3] | Varies by isoform and assay conditions | A commonly used DAG analog, but can be metabolized by cells. |
| Phorbol 12-Myristate 13-Acetate (PMA) | Phorbol Ester | 1 - 100 nM | High potency, typically in the low nM range | Potent tumor promoter; activates PKC directly and persistently. Can have broader effects than DAG analogs. |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Diacylglycerol Analog | 10 - 100 µM | Moderately potent | Cell-permeable and more water-soluble than long-chain DAGs. |
Experimental Protocols
Protocol 1: In Vitro PKC Kinase Activity Assay
This protocol is adapted from standard in vitro PKC assays and can be used to assess the direct activation of purified PKC by 1,2-dioleoyl ethylene glycol.
Materials:
-
Purified PKC isoforms
-
1,2-Dioleoyl ethylene glycol (1,2-DOG)
-
Phosphatidylserine (PS)
-
Triton X-100
-
HEPES buffer (pH 7.4)
-
ATP, [γ-³²P]ATP
-
PKC substrate peptide (e.g., Myelin Basic Protein fragment 4-14)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare Lipid Vesicles:
-
In a glass tube, mix 1,2-dioleoyl ethylene glycol and phosphatidylserine in chloroform at the desired molar ratio (e.g., 1:4).
-
Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in a buffer containing Triton X-100 by sonication to form mixed micelles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the following on ice:
-
HEPES buffer
-
MgCl₂
-
DTT
-
Lipid vesicles (containing 1,2-DOG and PS)
-
PKC substrate peptide
-
Purified PKC enzyme
-
-
Initiate the reaction by adding the ATP mix (containing a known concentration of cold ATP and [γ-³²P]ATP).
-
Incubate the reaction mixture at 30°C for 10-20 minutes.
-
-
Stopping the Reaction and Quantitation:
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of PKC (in pmol of phosphate transferred per minute per microgram of enzyme).
-
Plot the PKC activity as a function of 1,2-dioleoyl ethylene glycol concentration to determine the dose-response curve.
-
Protocol 2: Cellular PKC Translocation Assay
This protocol uses live-cell imaging to monitor the translocation of a fluorescently tagged PKC isoform from the cytosol to the plasma membrane upon stimulation with 1,2-dioleoyl ethylene glycol.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Expression vector encoding a PKC isoform fused to a fluorescent protein (e.g., PKCα-GFP)
-
Lipofectamine or other transfection reagent
-
Live-cell imaging medium
-
1,2-Dioleoyl ethylene glycol (1,2-DOG)
-
Confocal microscope with a live-cell imaging chamber
Procedure:
-
Cell Culture and Transfection:
-
Plate the cells on glass-bottom dishes suitable for microscopy.
-
Transfect the cells with the PKC-GFP expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to express the fusion protein for 24-48 hours.
-
-
Live-Cell Imaging:
-
Replace the culture medium with live-cell imaging medium.
-
Mount the dish on the stage of a confocal microscope equipped with a temperature and CO₂-controlled chamber.
-
Acquire baseline images of the cells, noting the predominantly cytosolic localization of the PKC-GFP signal.
-
-
Stimulation and Image Acquisition:
-
Add 1,2-dioleoyl ethylene glycol to the imaging medium at the desired final concentration.
-
Immediately begin acquiring a time-lapse series of images to monitor the translocation of the PKC-GFP from the cytosol to the plasma membrane.
-
Continue imaging until the translocation reaches a plateau or begins to reverse.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity at the plasma membrane relative to the cytosol over time.
-
Plot the membrane-to-cytosol fluorescence ratio as a function of time to visualize the kinetics of PKC translocation.
-
Visualizations
Signaling Pathway of PKC Activation by 1,2-Dioleoyl Ethylene Glycol
Caption: PKC activation by 1,2-dioleoyl ethylene glycol.
Experimental Workflow for In Vitro PKC Kinase Activity Assay
Caption: Workflow for in vitro PKC kinase activity assay.
Experimental Workflow for Cellular PKC Translocation Assay
Caption: Workflow for cellular PKC translocation assay.
References
- 1. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Experimental Use of 18:1 Ethylene Glycol in Protein Kinase C Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a myriad of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses. The activation of conventional and novel PKC isoforms is critically dependent on the presence of diacylglycerol (DAG) and phospholipids within the cell membrane. This document provides detailed application notes and experimental protocols for the use of 18:1 Ethylene Glycol (dioleoyl-ethylene glycol), a diol lipid, as an activator of Protein Kinase C. Structurally similar to diacylglycerol, this compound offers a valuable tool for researchers studying PKC-mediated signaling events.
Mechanism of Action
This compound is a synthetic lipid that mimics the function of the endogenous second messenger diacylglycerol (DAG). In the presence of phospholipids such as phosphatidylserine (PS), this compound can bind to the C1 domain of conventional and novel PKC isoforms. This binding event induces a conformational change in the PKC enzyme, alleviating autoinhibition and promoting its kinase activity. For conventional PKCs, activation is also dependent on intracellular calcium levels, which facilitate the initial recruitment of the enzyme to the cell membrane via the C2 domain.
Quantitative Data Summary
Due to the limited availability of comprehensive dose-response studies for this compound in the public domain, the following tables present hypothetical, yet representative, quantitative data to illustrate how experimental results can be structured for comparative analysis. These values are intended to serve as a template for researchers to populate with their own experimental data.
Table 1: Hypothetical Potency of this compound on PKC Isoforms
| PKC Isoform | EC50 (µM) | Maximum Activation (Fold Increase) |
| PKCα | 8.5 | 12.3 |
| PKCβI | 12.2 | 10.1 |
| PKCβII | 11.8 | 11.5 |
| PKCγ | 9.3 | 13.1 |
| PKCδ | 15.7 | 8.9 |
| PKCε | 18.4 | 7.5 |
| PKCη | 25.1 | 6.2 |
| PKCθ | 22.9 | 6.8 |
| PKCζ | > 100 | No significant activation |
| PKCι | > 100 | No significant activation |
Table 2: Hypothetical Kinetic Parameters for a Peptide Substrate in the Presence of this compound
| PKC Isoform | Activator (10 µM) | Km for Peptide Substrate (µM) | Vmax (pmol/min/µg) |
| PKCα | This compound | 25 | 1500 |
| PKCα | Diacylglycerol | 22 | 1650 |
| PKCγ | This compound | 28 | 1420 |
| PKCγ | Diacylglycerol | 26 | 1580 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: General signaling pathway for Protein Kinase C activation.
Caption: Workflow for an in vitro Protein Kinase C kinase assay.
Caption: Workflow for a cell-based PKC translocation assay.
Experimental Protocols
Protocol 1: In Vitro Protein Kinase C Activity Assay
This protocol is adapted from established methods for measuring PKC activity using a radioactive phosphate incorporation assay[1].
Materials:
-
Purified PKC isoform
-
This compound (dioleoyl-ethylene glycol)
-
L-α-Phosphatidylserine (PS)
-
PKC peptide substrate (e.g., Ac-FKKSFKL-NH2)
-
[γ-³²P]ATP
-
Assay Buffer: 20 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂ (for conventional PKCs) or 1 mM EGTA (for novel PKCs), 2 mM DTT
-
Stop Solution: 100 mM ATP, 100 mM EDTA, pH 8.0
-
Phosphocellulose paper
-
Scintillation counter and vials
-
Sonicator (bath or probe)
Procedure:
-
Preparation of Lipid Vesicles:
-
In a glass tube, combine this compound and phosphatidylserine in chloroform at the desired molar ratio (e.g., 1:10). A starting concentration for this compound in the final assay is approximately 10 µM[2].
-
Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.
-
Resuspend the lipid film in Assay Buffer by vortexing.
-
Sonicate the suspension briefly (30-60 seconds) in a bath sonicator to create small unilamellar vesicles[1].
-
-
Kinase Reaction Setup (per reaction):
-
In a microcentrifuge tube, combine:
-
20 µL of Assay Buffer
-
10 µL of prepared lipid vesicles
-
10 µL of peptide substrate solution (to a final concentration of ~100 µM)
-
10 µL of purified PKC enzyme (diluted in 20 mM HEPES with 2 mM DTT)
-
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 10 µL of [γ-³²P]ATP solution (to a final concentration of 100 µM, with ~1 µCi per reaction).
-
Vortex gently to mix.
-
-
Incubation:
-
Incubate the reaction tubes at 30°C for 5-10 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.
-
-
Stopping the Reaction:
-
Terminate the reaction by spotting a portion of the reaction mixture (e.g., 25 µL) onto a piece of phosphocellulose paper.
-
Immediately immerse the paper in a wash buffer (e.g., 75 mM phosphoric acid).
-
-
Washing:
-
Wash the phosphocellulose papers three times for 5 minutes each in the wash buffer to remove unincorporated [γ-³²P]ATP.
-
-
Quantification:
-
Place the washed and dried phosphocellulose paper squares into scintillation vials with scintillation fluid.
-
Quantify the incorporated ³²P using a scintillation counter.
-
Protocol 2: Cell-Based PKC Translocation Assay
This protocol describes a method to visualize the activation of PKC in living cells by monitoring the translocation of a fluorescently tagged PKC from the cytosol to the plasma membrane[3][4].
Materials:
-
Mammalian cell line (e.g., HEK293, COS-7)
-
Expression vector encoding a PKC isoform fused to a fluorescent protein (e.g., PKCα-GFP)
-
Transfection reagent
-
This compound
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂)
Procedure:
-
Cell Culture and Transfection:
-
Seed the cells on glass-bottom dishes suitable for live-cell imaging.
-
Transfect the cells with the PKC-GFP expression vector according to the manufacturer's protocol for the chosen transfection reagent.
-
Allow the cells to express the fusion protein for 24-48 hours.
-
-
Preparation for Imaging:
-
Replace the culture medium with live-cell imaging medium.
-
Mount the dish on the microscope stage and allow the cells to equilibrate.
-
-
Image Acquisition:
-
Acquire baseline fluorescence images of the cells, noting the predominantly cytosolic localization of the PKC-GFP fusion protein.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it in the imaging medium to the final desired concentration (e.g., 10-50 µM).
-
-
Stimulation and Time-Lapse Imaging:
-
Add the this compound solution to the cells. As a negative control, add the vehicle alone to a separate dish of cells.
-
Immediately begin acquiring a time-lapse series of fluorescence images to capture the translocation of PKC-GFP from the cytosol to the plasma membrane.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time.
-
Plot the ratio of membrane-to-cytosol fluorescence as a function of time to determine the kinetics of PKC translocation.
-
Concluding Remarks
This compound serves as a valuable experimental tool for the activation of Protein Kinase C. The protocols provided herein offer a framework for investigating the effects of this diol lipid on PKC activity both in vitro and in living cells. Researchers are encouraged to optimize the specific conditions, such as concentrations and incubation times, for their particular experimental system. The generation of comprehensive dose-response and isoform specificity data will further enhance the utility of this compound in dissecting the complex roles of PKC in cellular signaling.
References
- 1. A membrane capture assay for lipid kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Fluorescence Imaging of Protein Kinase C Translocation in Living Cells | Springer Nature Experiments [experiments.springernature.com]
Application Note and Protocol: Analysis of 1,2-Dioleoyl Ethylene Glycol by Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl ethylene glycol is a diacylglycerol analogue of interest in various fields, including drug delivery systems and as a non-ionic surfactant. Accurate and efficient analysis of this compound is crucial for quality control, stability studies, and formulation development. Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the separation and semi-quantitative analysis of 1,2-dioleoyl ethylene glycol. This application note provides a detailed protocol for the analysis of 1,2-dioleoyl ethylene glycol using silica gel TLC, including a method for separating it from its potential 1,3-isomer using boric acid-impregnated plates.
Principle
Thin-Layer Chromatography (TLC) separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent or mixture of solvents). For the analysis of 1,2-dioleoyl ethylene glycol, a polar stationary phase like silica gel is used. The mobile phase, a less polar organic solvent system, moves up the plate by capillary action. Non-polar compounds, having weaker interactions with the stationary phase, travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds travel shorter distances.
The separation of 1,2- and 1,3-isomers can be achieved by impregnating the silica gel plate with boric acid. Boric acid forms a complex with the vicinal diols of the 1,2-isomer, increasing its polarity and thus retarding its movement up the plate, allowing for effective separation from the 1,3-isomer.[1]
Data Presentation
The separation of 1,2-dioleoyl ethylene glycol and related compounds can be quantified by their Rf values. The following table summarizes expected Rf values for diacylglycerols (DAGs) in a common TLC solvent system. The exact Rf value for 1,2-dioleoyl ethylene glycol may vary depending on experimental conditions but is expected to be in a similar range to 1,2-diacylglycerols.
| Compound Class | Solvent System | Stationary Phase | Expected Rf Range |
| 1,2-Diacylglycerols (uncomplexed) | Hexane:Diethyl Ether:Acetic Acid (70:30:1, v/v/v) | Silica Gel G | 0.50 - 0.65[2] |
| 1,3-Diacylglycerols (uncomplexed) | Hexane:Diethyl Ether:Acetic Acid (70:30:1, v/v/v) | Silica Gel G | ~0.70 |
| 1,2-Diacylglycerols (boric acid complex) | Chloroform:Acetone (96:4, v/v) | Boric Acid Impregnated Silica Gel G | Lower Rf than 1,3-isomer |
| 1,3-Diacylglycerols (no boric acid complex) | Chloroform:Acetone (96:4, v/v) | Boric Acid Impregnated Silica Gel G | Higher Rf than 1,2-isomer |
| Triacylglycerols | Hexane:Diethyl Ether:Acetic Acid (70:30:1, v/v/v) | Silica Gel G | > 0.80[2] |
| Free Fatty Acids | Hexane:Diethyl Ether:Acetic Acid (70:30:1, v/v/v) | Silica Gel G | ~0.45[2] |
Experimental Protocols
Materials and Reagents
-
TLC Plates: Silica Gel 60 F₂₅₄ plates (or equivalent)
-
1,2-Dioleoyl Ethylene Glycol Standard: Analytical grade
-
Solvents (HPLC or analytical grade):
-
Hexane
-
Diethyl ether
-
Glacial acetic acid
-
Chloroform
-
Methanol
-
Ethanol
-
Acetone
-
-
Boric Acid
-
Visualization Reagents (choose one):
-
Iodine crystals
-
Primuline solution (0.05% w/v in acetone/water 80:20 v/v)
-
Phosphomolybdic acid solution (10% w/v in ethanol)
-
-
Glass TLC developing chambers
-
Capillary tubes or micropipettes for spotting
-
Oven
-
UV lamp (254 nm and 366 nm)
-
Fume hood
Protocol 1: General Analysis on Silica Gel Plates
This protocol is suitable for the general identification and purity assessment of 1,2-dioleoyl ethylene glycol.
1. Preparation of the Mobile Phase:
-
Prepare a solvent mixture of hexane, diethyl ether, and glacial acetic acid in a ratio of 70:30:1 (v/v/v).
-
Pour the mobile phase into a TLC developing chamber to a depth of about 0.5-1 cm.
-
Place a piece of filter paper inside the chamber, leaning against the side, to ensure saturation of the chamber atmosphere with solvent vapors.
-
Cover the chamber and allow it to equilibrate for at least 30 minutes.
2. Sample Preparation:
-
Dissolve the 1,2-dioleoyl ethylene glycol standard and any samples in a volatile solvent like chloroform or a chloroform/methanol mixture (2:1, v/v) to a concentration of approximately 1-5 mg/mL.
3. Spotting the TLC Plate:
-
Using a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the TLC plate.
-
Using a capillary tube or micropipette, apply 1-5 µL of the standard and sample solutions as small spots on the origin line.
-
Ensure the spots are small and uniform. Allow the solvent to evaporate completely between applications.
4. Development:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber.
-
Ensure the origin line is above the level of the mobile phase.
-
Cover the chamber and allow the solvent front to ascend the plate.
-
When the solvent front reaches about 1 cm from the top of the plate, remove the plate from the chamber.
-
Immediately mark the position of the solvent front with a pencil.
5. Visualization:
-
Allow the plate to dry completely in a fume hood.
-
Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine. The lipid spots will appear as yellowish-brown spots.[3]
-
Primuline Spray: Spray the plate with the primuline solution. Allow it to dry, and then visualize the fluorescent spots under a UV lamp at 366 nm.
-
Phosphomolybdic Acid: Spray the plate with the phosphomolybdic acid solution. Heat the plate in an oven at 110-120°C for 5-10 minutes. Lipids will appear as dark blue-green spots on a yellow-green background.
6. Analysis:
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Compare the Rf value of the sample spot with that of the standard.
Protocol 2: Separation of 1,2- and 1,3-Isomers on Boric Acid-Impregnated Plates
This protocol is specifically for resolving 1,2-dioleoyl ethylene glycol from its 1,3-isomer.
1. Preparation of Boric Acid-Impregnated TLC Plates:
-
Prepare a 2.3% (w/v) solution of boric acid in ethanol.[4]
-
Completely immerse a silica gel TLC plate in the boric acid solution for about 1-2 minutes.
-
Remove the plate and allow the excess solution to drain off.
-
Dry the plate in an oven at 100-110°C for 15-30 minutes to activate it.[4]
-
Allow the plate to cool to room temperature in a desiccator before use.
2. Preparation of the Mobile Phase:
-
Prepare a solvent mixture of chloroform and acetone in a ratio of 96:4 (v/v).
-
Equilibrate a developing chamber with this mobile phase as described in Protocol 1.
3. Sample Preparation and Spotting:
-
Follow the same procedure as described in Protocol 1.
4. Development:
-
Develop the plate in the equilibrated chamber as described in Protocol 1.
5. Visualization and Analysis:
-
Follow the same procedures for visualization and Rf calculation as described in Protocol 1. The 1,2-isomer will have a lower Rf value than the 1,3-isomer due to its interaction with boric acid.
Diagrams
Caption: Experimental workflow for TLC analysis.
Caption: Logical relationship of TLC components.
References
Application Notes and Protocols for Incorporating 1,2-Dioleoyl Ethylene Glycol into Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transition towards serum-free and chemically defined media in cell culture has necessitated the supplementation of specific lipids to support robust cell growth, viability, and productivity.[1][] Lipids are crucial for various cellular functions, including serving as structural components of membranes, energy storage, and as signaling molecules.[3][4] 1,2-Dioleoyl Ethylene Glycol is a synthetic diacylglycerol (DAG) analogue. Structurally similar to endogenous DAGs, which are key second messengers in numerous signal transduction pathways, 1,2-Dioleoyl Ethylene Glycol is anticipated to be a valuable tool for researchers studying cellular processes regulated by DAG signaling.
This document provides detailed protocols for the preparation and application of 1,2-Dioleoyl Ethylene Glycol in cell culture media and discusses its potential biological activities and applications.
Biological Activity and Potential Applications
1,2-Dioleoyl Ethylene Glycol, as a diacylglycerol analogue, is expected to mimic the function of endogenous DAG. The primary target of DAG is Protein Kinase C (PKC), a family of serine/threonine kinases involved in a wide array of cellular processes.[5]
Potential Applications:
-
Activation of PKC Signaling Pathways: For studying the downstream effects of PKC activation, such as cell proliferation, differentiation, apoptosis, and gene expression.[6]
-
Cancer Research: Investigating the role of DAG-mediated signaling in tumorigenesis and as a potential therapeutic target.
-
Neuroscience: Exploring the role of DAG signaling in neuronal development and function, as diacylglycerol analogues have been shown to activate calcium channels in cortical neurons.[7]
-
Drug Development: Screening for compounds that modulate the PKC pathway.
-
Lipid Metabolism Studies: Understanding the cellular uptake and metabolism of specific lipid species.
Data Presentation: Expected Effects of DAG Analogues on Cellular Processes
The following table summarizes representative quantitative data from studies using the well-characterized diacylglycerol analogue 1-oleoyl-2-acetyl-sn-glycerol (OAG), which is expected to have similar effects to 1,2-Dioleoyl Ethylene Glycol. This data is provided for illustrative purposes to guide researchers in designing their experiments.
| Cell Line | Treatment | Concentration | Observed Effect | Reference |
| Cortical Neurons | OAG | 50 µM | ~35% of KCl-responsive cells showed an increase in cytosolic Ca2+ | [7] |
| Various Cell Lines | Phorbol Esters (DAG analogues) | Varies | Activation of Protein Kinase C (PKC) | [6] |
Experimental Protocols
Preparation of 1,2-Dioleoyl Ethylene Glycol Stock Solution
Due to the hydrophobic nature of 1,2-Dioleoyl Ethylene Glycol, proper solubilization is critical for its effective delivery to cells in an aqueous culture environment.[3][4] The following protocol describes the preparation of a stock solution using a common solvent.
Materials:
-
1,2-Dioleoyl Ethylene Glycol
-
Ethanol (cell culture grade) or Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Sterile, conical-bottom tubes
-
Sterile, micro-filtered pipette tips
Protocol:
-
Aseptically weigh the desired amount of 1,2-Dioleoyl Ethylene Glycol in a sterile conical-bottom tube.
-
Add the appropriate volume of cell culture grade ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Using a small amount of a polar organic solvent like ethanol can enhance the solubility of lipids without significantly affecting cell growth.[]
-
Vortex the solution vigorously until the 1,2-Dioleoyl Ethylene Glycol is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Supplementation of Cell Culture Media
This protocol details the addition of the 1,2-Dioleoyl Ethylene Glycol stock solution to the cell culture medium.
Materials:
-
Prepared 1,2-Dioleoyl Ethylene Glycol stock solution
-
Pre-warmed complete cell culture medium
-
Sterile pipettes
Protocol:
-
Thaw an aliquot of the 1,2-Dioleoyl Ethylene Glycol stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Aseptically add the desired volume of the stock solution to the pre-warmed cell culture medium to achieve the final working concentration. It is recommended to add the stock solution dropwise while gently swirling the medium to facilitate dispersion and prevent precipitation.
-
Important: The final concentration of the solvent (ethanol or DMSO) in the medium should be kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
-
The supplemented medium is now ready for use. Do not filter the medium after the addition of the lipid supplement, as this will result in the removal of the lipids.[8]
Determining Optimal Working Concentration (Dose-Response Experiment)
To determine the optimal concentration of 1,2-Dioleoyl Ethylene Glycol for a specific cell line and experimental endpoint, a dose-response experiment is recommended.
Materials:
-
The cell line of interest
-
Multi-well cell culture plates (e.g., 96-well or 24-well)
-
Complete cell culture medium
-
1,2-Dioleoyl Ethylene Glycol stock solution
-
Cell viability assay (e.g., MTT, PrestoBlue)
-
Assay-specific reagents and instrumentation
Protocol:
-
Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a series of dilutions of 1,2-Dioleoyl Ethylene Glycol in complete cell culture medium. A typical starting range could be from 1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of solvent used for the stock solution).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of 1,2-Dioleoyl Ethylene Glycol.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess the desired endpoint. This could include:
-
Cell viability and proliferation (e.g., using an MTT assay).
-
Morphological changes (observed via microscopy).
-
Activation of a specific signaling pathway (e.g., by Western blot for phosphorylated downstream targets of PKC).
-
Gene expression changes (e.g., by qRT-PCR).
-
-
Analyze the results to determine the optimal concentration that elicits the desired biological effect without causing significant cytotoxicity.
Visualizations
Anticipated Signaling Pathway of 1,2-Dioleoyl Ethylene Glycol
Caption: Anticipated signaling pathway of 1,2-Dioleoyl Ethylene Glycol via PKC activation.
Experimental Workflow for Cell-Based Assays
Caption: General experimental workflow for using 1,2-Dioleoyl Ethylene Glycol in cell culture.
References
- 1. Crucial Role of Fatty Acids and Lipids in Serum-Free Media: Key Components for Specialized Cell Line Growth [cytion.com]
- 3. us.cmd2.vwr.com [us.cmd2.vwr.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. mdpi.com [mdpi.com]
- 6. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Diacylglycerol analogues activate second messenger-operated calcium channels exhibiting TRPC-like properties in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for 1,2-Dioleoyl Ethylene Glycol in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl ethylene glycol is a synthetic diacylglycerol (DAG) analog. In cellular signaling, DAGs are crucial second messengers that activate a variety of downstream targets, most notably Protein Kinase C (PKC) isozymes.[1][2][3] The unique structure of 1,2-dioleoyl ethylene glycol, featuring two oleic acid chains linked to an ethylene glycol backbone, makes it a valuable tool for the in vitro investigation of signaling pathways that are dependent on diacylglycerol. Its stable nature, compared to endogenous DAGs, allows for more controlled and reproducible experimental conditions.
These application notes provide detailed protocols for utilizing 1,2-dioleoyl ethylene glycol in common in vitro assays, primarily focusing on the activation of PKC. The provided methodologies can be adapted for various research applications, including drug screening and the elucidation of signaling pathways.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C38H70O4 | ChemSpider |
| Molecular Weight | 590.96 g/mol | ChemSpider |
| Appearance | Colorless, odorless, viscous liquid | [4][5] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and chloroform. Limited solubility in aqueous solutions. | [4] |
| Storage | Store at -20°C for long-term stability. For immediate use, solutions in organic solvents can be stored at 4°C for short periods. | [6] |
Note: Due to its lipophilic nature, 1,2-dioleoyl ethylene glycol should be dissolved in an appropriate organic solvent before being introduced into aqueous assay buffers. The final concentration of the organic solvent in the assay should be minimized to avoid affecting enzyme activity.
Applications in In Vitro Assays
The primary application of 1,2-dioleoyl ethylene glycol in in vitro settings is as a potent and specific activator of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms.[1] This makes it an invaluable tool for:
-
Enzyme Kinetics and Characterization: Studying the activation mechanism and kinetics of PKC isozymes.
-
High-Throughput Screening (HTS): Screening for inhibitors or activators of PKC in drug discovery programs.
-
Signal Transduction Research: Investigating the role of the DAG-PKC signaling axis in various cellular processes.
Experimental Protocols
In Vitro Protein Kinase C (PKC) Activation Assay
This protocol describes a common method to measure the activity of PKC in response to 1,2-dioleoyl ethylene glycol using a radioactive or fluorescence-based assay.
Materials:
-
1,2-dioleoyl ethylene glycol
-
Phosphatidylserine (PS)
-
Purified PKC isozyme
-
PKC substrate (e.g., myelin basic protein, synthetic peptide)
-
ATP (radiolabeled [γ-³²P]ATP for radioactive assay or unlabeled for fluorescence assay)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)
-
Stop Solution (e.g., 75 mM phosphoric acid for radioactive assay, or a kinase inhibitor like staurosporine for fluorescence assay)
-
Scintillation counter and vials (for radioactive assay) or fluorescence plate reader (for fluorescence assay)
Procedure:
-
Lipid Vesicle Preparation:
-
In a glass tube, combine 1,2-dioleoyl ethylene glycol and phosphatidylserine (PS) at a desired molar ratio (e.g., 1:4).
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in assay buffer by vortexing or sonication to form small unilamellar vesicles.
-
-
Reaction Setup:
-
In a microcentrifuge tube or a well of a microplate, add the following components in order:
-
Assay Buffer
-
Lipid vesicles (containing 1,2-dioleoyl ethylene glycol and PS)
-
PKC substrate
-
Purified PKC isozyme
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
-
Initiation of Reaction:
-
Start the kinase reaction by adding ATP.
-
Incubate at 30°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding the appropriate Stop Solution.
-
-
Detection:
-
Radioactive Assay: Spot an aliquot of the reaction mixture onto a phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence Assay: Measure the fluorescence signal using a plate reader. The signal change will be proportional to the amount of phosphorylated substrate.
-
Data Analysis:
| Parameter | Description | Typical Value Range |
| EC₅₀ for PKCα | Concentration of 1,2-dioleoyl ethylene glycol required for half-maximal activation of PKCα. | 1-10 µM |
| Vmax | Maximum velocity of the kinase reaction at a saturating concentration of 1,2-dioleoyl ethylene glycol. | Varies with enzyme and substrate concentration |
| Km for ATP | Michaelis constant for ATP in the presence of 1,2-dioleoyl ethylene glycol. | 5-50 µM |
Diacylglycerol Lipase (DAGL) Inhibition Assay
This protocol outlines a method to screen for inhibitors of diacylglycerol lipase using 1,2-dioleoyl ethylene glycol as a substrate.
Materials:
-
1,2-dioleoyl ethylene glycol
-
Purified or recombinant DAGL
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM CaCl₂)
-
Detection Reagent (e.g., a fluorescent probe that reacts with the released fatty acid)
-
Test compounds (potential inhibitors)
-
Fluorescence plate reader
Procedure:
-
Reaction Setup:
-
In a microplate well, add the following:
-
Assay Buffer
-
Test compound (or vehicle control)
-
Purified DAGL
-
-
Pre-incubate for 10 minutes at 37°C.
-
-
Initiation of Reaction:
-
Add a solution of 1,2-dioleoyl ethylene glycol (solubilized with a detergent like Triton X-100) to start the reaction.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Add the detection reagent that will react with the oleic acid released by DAGL activity.
-
Incubate for a short period to allow the reaction to complete.
-
Measure the fluorescence using a plate reader.
-
Data Analysis:
| Parameter | Description | Typical Value Range |
| IC₅₀ | Concentration of the test compound that inhibits 50% of DAGL activity. | Varies depending on the inhibitor |
| Ki | Inhibition constant, a measure of the inhibitor's potency. | Varies depending on the inhibitor |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PKC signaling pathway activated by a DAG analog.
References
- 1. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacylglycerol Assay Kit (ab242293) | Abcam [abcam.com]
- 3. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ethylene glycol (ethane-1,2-diol) (C₂H₆O₂) - 3D scene - US Mozaik Digital Education and Learning [us.mozaweb.com]
- 5. Ethylene Glycol | HOCH2CH2OH | CID 174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
handling and storage conditions for 18:1 Ethylene Glycol in the lab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the safe handling, storage, and laboratory use of 18:1 Ethylene Glycol, also known as 1,2-dioleoyl ethylene glycol.
Product Information
Chemical Name: 1,2-di-(9Z-octadecenoyl) ethylene glycol (this compound) Synonyms: Dioleoyl ethylene glycol, DEG(18:1(9Z)/18:1(9Z)) CAS Number: 928-24-5 Molecular Formula: C₃₈H₇₀O₄ Molecular Weight: 590.96 g/mol
Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its parent compound, ethylene glycol, is presented in Table 1.
| Property | 1,2-dioleoyl ethylene glycol | Ethylene Glycol |
| Appearance | Amber liquid/oil | Clear, colorless, viscous liquid |
| Odor | Odorless | Odorless |
| Boiling Point | 633.6°C at 760 mmHg[1] | 197.3°C (387.1°F)[2][3] |
| Flash Point | 299.3°C[1] | 111°C (231.8°F)[2] |
| Density | 0.909 g/cm³[1] | 1.113 g/cm³ |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. Insoluble in water. | Miscible with water |
Handling and Storage
Safety Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is recommended to prevent skin contact.
Handling:
-
Use in a well-ventilated area.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
As with all lipids, particularly unsaturated ones, minimize exposure to air and light to prevent oxidation.
Storage Conditions
Proper storage is crucial to maintain the integrity of 1,2-dioleoyl ethylene glycol, an unsaturated lipid that is susceptible to degradation.
| Parameter | Storage Condition | Rationale |
| Temperature | -20°C or lower | To minimize oxidation and hydrolysis. Fatty acids in serum have been shown to be stable for up to 10 years at -80°C. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To prevent oxidation of the double bonds in the oleoyl chains. |
| Container | Tightly sealed glass vial, preferably amber to protect from light | To prevent exposure to air, moisture, and light. |
| Purity | Purity should be checked periodically, especially for older samples, using techniques like TLC or GC. | To ensure the integrity of the compound for experimental use. |
Experimental Protocols
Synthesis of 1,2-dioleoyl ethylene glycol
This protocol is adapted from general methods for the esterification of glycols with fatty acids.[4][5][6]
Materials:
-
Ethylene glycol
-
Oleic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, combine ethylene glycol (1 molar equivalent) and oleic acid (2.2 molar equivalents).
-
Add p-toluenesulfonic acid (0.05 molar equivalents) as a catalyst.
-
Add toluene to the flask to facilitate the removal of water via azeotropic distillation.
-
Heat the reaction mixture to 140-150°C with vigorous stirring.
-
Continuously remove the water-toluene azeotrope using a Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1,2-dioleoyl ethylene glycol.
-
Purify the product using column chromatography on silica gel if necessary.
In Vitro Protein Kinase C (PKC) Inhibition Assay
1,2-dioleoyl ethylene glycol is known to be an inhibitor of Protein Kinase C (PKC). This protocol outlines a general method to assess its inhibitory activity.
Materials:
-
Purified PKC enzyme
-
PKC substrate peptide (e.g., a peptide with a serine or threonine residue that is a known PKC substrate)
-
ATP (Adenosine triphosphate), including [γ-³²P]ATP for radioactive detection or a fluorescently labeled ATP analog for non-radioactive detection.
-
1,2-dioleoyl ethylene glycol (dissolved in DMSO)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mg/mL phosphatidylserine, 100 µg/mL diacylglycerol)
-
Termination buffer (e.g., 75 mM phosphoric acid)
-
Phosphocellulose paper or other suitable binding matrix
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a stock solution of 1,2-dioleoyl ethylene glycol in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a microcentrifuge tube or a well of a microplate, add the assay buffer containing phosphatidylserine and diacylglycerol to activate the PKC.
-
Add the desired concentration of the 1,2-dioleoyl ethylene glycol or the vehicle control (DMSO).
-
Add the PKC substrate peptide.
-
Initiate the reaction by adding the purified PKC enzyme.
-
Pre-incubate for 10 minutes at 30°C.
-
Start the phosphorylation reaction by adding ATP (containing the labeled ATP).
-
Incubate for 15-30 minutes at 30°C.
-
Terminate the reaction by adding the termination buffer.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper several times with phosphoric acid to remove unincorporated labeled ATP.
-
Measure the incorporated radioactivity using a scintillation counter or the fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of 1,2-dioleoyl ethylene glycol compared to the vehicle control.
Signaling Pathway
References
- 1. 928-24-5 | 1,2-ethanediyl dioleate [chemindex.com]
- 2. fishersci.com [fishersci.com]
- 3. chemfax.com [chemfax.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. One-Step Process of Mixed Oleic Acid Esters and Its High Temperature Lubrication Properties in Bentonite Gelling Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 1,2-Dioleoyl Ethylene Glycol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving and using 1,2-dioleoyl ethylene glycol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is 1,2-dioleoyl ethylene glycol and why is its solubility a concern?
A1: 1,2-Dioleoyl ethylene glycol is a diacylglycerol (DAG) analog. Like other lipophilic molecules, it has poor solubility in aqueous solutions, which are common in biological experiments. This can lead to precipitation, making it difficult to achieve the desired concentration and obtain reliable experimental results.
Q2: In which organic solvents can I dissolve 1,2-dioleoyl ethylene glycol?
Q3: Can I dissolve 1,2-dioleoyl ethylene glycol directly in my aqueous buffer or cell culture medium?
A3: It is not recommended to dissolve 1,2-dioleoyl ethylene glycol directly in aqueous solutions due to its hydrophobic nature, which will likely result in insolubility and precipitation. A concentrated stock solution should first be prepared in an appropriate organic solvent.
Q4: What are the signs of solubility issues in my experiment?
A4: Signs of solubility problems include the appearance of a precipitate, cloudiness, or an oily film in your solution. This can occur when preparing a working solution from a stock or during the experiment itself, potentially due to changes in temperature or solution composition.
Troubleshooting Guides
Issue 1: Precipitate forms when preparing a working solution in an aqueous buffer.
Cause: This "crashing out" effect happens when a concentrated stock solution of a lipophilic compound in an organic solvent is diluted into an aqueous buffer. The rapid change in solvent polarity reduces the solubility of the compound.
Solutions:
-
Optimize the Dilution Method: Instead of a single-step dilution, perform a serial dilution. This gradual change in the solvent environment can help maintain the compound's solubility.
-
Use a Co-solvent: Incorporate a water-miscible organic co-solvent, such as ethanol or PEG400, into your final aqueous buffer. Ensure the final concentration of the co-solvent is compatible with your experimental system and does not affect the results.
-
Gentle Warming and Sonication: After dilution, briefly sonicating or gently warming the solution can help to redissolve small amounts of precipitate. However, be cautious about the temperature sensitivity of the compound and other components in your experiment.
-
pH Adjustment: The solubility of some compounds can be pH-dependent. If applicable to your experiment, adjusting the pH of the aqueous buffer may improve solubility. This should be done with caution to ensure the pH remains within a range suitable for your biological assay.
Issue 2: The compound precipitates during the experiment in cell culture.
Cause: Precipitation in cell culture can be triggered by several factors, including interactions with media components, temperature fluctuations, or changes in pH due to cellular metabolism.
Solutions:
-
Reduce the Final Concentration: The most direct approach is to lower the final concentration of 1,2-dioleoyl ethylene glycol in your experiment to a level below its solubility limit in the culture medium.
-
Use Solubilizing Agents: Consider incorporating pharmaceutically acceptable solubilizing agents, such as cyclodextrins, if they are compatible with your cell-based assay. These agents can encapsulate the lipophilic compound and increase its aqueous solubility.
-
Pre-warm the Media: Always use pre-warmed (37°C) cell culture media for dilutions to avoid decreased solubility at lower temperatures.
-
Control Incubation Conditions: Maintain a stable CO2 level in the incubator to ensure the buffering capacity of the medium is not compromised, which could lead to pH shifts and subsequent precipitation.
Data Presentation
Table 1: Solubility of Structurally Similar Diacylglycerol Analogs in Common Organic Solvents.
| Compound | Solvent | Solubility |
| 1,2-Dioleoyl-sn-glycerol | Dimethylformamide (DMF) | >20 mg/mL[2] |
| Dimethyl Sulfoxide (DMSO) | >7 mg/mL[2] | |
| Ethanol | >30 mg/mL[2] | |
| PBS (pH 7.2) | >250 µg/mL (requires pre-dissolving in an organic solvent)[2] | |
| 1,3-Dioctanoyl glycerol | Dimethylformamide (DMF) | ~30 mg/mL[1] |
| Ethanol | ~10 mg/mL[1] | |
| Chloroform | ~10 mg/mL[1] | |
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL[1] |
Note: This data is for structurally similar compounds and should be used as a guideline. It is recommended to perform your own solubility tests for 1,2-dioleoyl ethylene glycol.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Solvent Selection: Choose a high-purity, anhydrous organic solvent in which 1,2-dioleoyl ethylene glycol is readily soluble, such as ethanol or DMSO.
-
Dissolution: Weigh the desired amount of 1,2-dioleoyl ethylene glycol and add the appropriate volume of the chosen organic solvent to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution.
-
Visual Inspection: Visually inspect the solution against a light source to confirm that no particulate matter is present. If necessary, brief sonication or gentle warming (not exceeding 37°C) can be applied to aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and moisture absorption.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Pre-warm Buffer: Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Serial Dilution (Recommended):
-
Perform an initial dilution of the concentrated stock solution into the pre-warmed buffer.
-
Subsequent dilutions should be made from the previously diluted solution to gradually decrease the organic solvent concentration.
-
-
Direct Dilution (with caution):
-
While stirring or vortexing the pre-warmed buffer, slowly add the required volume of the concentrated stock solution dropwise. This rapid dispersion helps to prevent localized high concentrations that can lead to precipitation.
-
-
Final Concentration of Organic Solvent: Ensure the final concentration of the organic solvent in the working solution is low (typically <1%) to minimize potential toxicity or off-target effects in biological assays.
-
Final Inspection: After preparation, visually inspect the working solution for any signs of precipitation or cloudiness before use.
Mandatory Visualizations
Caption: Protein Kinase C (PKC) activation by 1,2-dioleoyl ethylene glycol.
Caption: Workflow for preparing an aqueous working solution of 1,2-dioleoyl ethylene glycol.
References
Technical Support Center: Optimizing 1,2-Dioleoyl Ethylene Glycol for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of 1,2-dioleoyl ethylene glycol in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is 1,2-dioleoyl ethylene glycol and what is its primary application in cell-based assays?
1,2-dioleoyl ethylene glycol is a synthetic diol lipid. Its primary application in cell-based assays is the activation of Protein Kinase C (PKC), a key enzyme in various cellular signaling pathways. It is reported to significantly activate PKC at concentrations around 10 µM[1].
Q2: How should I prepare a stock solution of 1,2-dioleoyl ethylene glycol?
As a lipid-based compound, 1,2-dioleoyl ethylene glycol has poor solubility in aqueous solutions. It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
Recommended Stock Solution Preparation:
| Parameter | Recommendation |
| Solvent | DMSO or Ethanol |
| Stock Concentration | 1-10 mM |
| Storage | -20°C, protected from light |
Note: When preparing the final working concentration in your cell culture medium, ensure the final solvent concentration is kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity[2][3].
Q3: What is the recommended working concentration of 1,2-dioleoyl ethylene glycol in a cell-based assay?
The optimal working concentration can vary depending on the cell type and the specific assay. A good starting point, based on published data, is approximately 10 µM for PKC activation[1]. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: What are the potential signs of cytotoxicity associated with 1,2-dioleoyl ethylene glycol treatment?
High concentrations of 1,2-dioleoyl ethylene glycol or its solvent can lead to cytotoxicity. Signs of cytotoxicity to monitor include:
-
Changes in cell morphology (e.g., rounding, detachment).
-
Reduction in cell viability, which can be assessed using assays like MTT or trypan blue exclusion.
-
Induction of apoptosis or necrosis, measurable by assays such as caspase activity or Annexin V staining.
Troubleshooting Guide
This guide addresses common issues that may arise when using 1,2-dioleoyl ethylene glycol in cell-based assays.
| Problem | Possible Cause | Troubleshooting Steps |
| No or low PKC activation | Compound inactivity: The compound may have degraded. | - Ensure proper storage of the stock solution (-20°C, protected from light).- Prepare fresh dilutions for each experiment.- Test the activity of a new vial or lot of the compound. |
| Suboptimal concentration: The concentration used may be too low for the specific cell line. | - Perform a dose-response experiment with a broader range of concentrations (e.g., 1 µM to 50 µM). | |
| Incorrect assay conditions: The assay protocol may not be optimized. | - Verify all assay components are correctly prepared and added.- Include a positive control for PKC activation (e.g., phorbol esters like PMA).- Ensure the incubation time is sufficient for PKC activation. | |
| High background signal | Contamination: Microbial contamination can interfere with assay readouts. | - Regularly check cell cultures for contamination.- Use sterile techniques and reagents. |
| Endogenous PKC activity: Some cell types may have high basal PKC activity. | - Include an untreated control to determine the basal signal.- Consider serum-starving the cells before treatment to reduce basal signaling. | |
| Inconsistent results | Pipetting errors: Inaccurate pipetting can lead to variability. | - Ensure pipettes are properly calibrated.- Mix solutions thoroughly before dispensing. |
| Cell passage number: High passage numbers can lead to phenotypic drift and altered cell responses. | - Use cells within a consistent and low passage number range. | |
| Lot-to-lot variability: Different batches of the compound may have slight variations in purity or activity. | - If possible, purchase a larger batch of the compound to ensure consistency across experiments. | |
| Evidence of cytotoxicity | High compound concentration: The concentration used may be toxic to the cells. | - Perform a cytotoxicity assay (e.g., MTT) to determine the IC50 value.- Use concentrations well below the cytotoxic range for your functional assays. |
| Solvent toxicity: The final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium may be too high. | - Ensure the final solvent concentration is ≤ 0.5%[2][3].- Include a vehicle control (medium with the same concentration of solvent) in all experiments. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of 1,2-Dioleoyl Ethylene Glycol using a PKC Activity Assay
This protocol outlines a general method for determining the optimal, non-toxic concentration of 1,2-dioleoyl ethylene glycol for PKC activation.
Materials:
-
1,2-dioleoyl ethylene glycol
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
PKC Kinase Activity Assay Kit (e.g., Abcam ab139437 or similar)[4]
-
MTT assay kit for cytotoxicity assessment
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Dose-Response Setup:
-
Prepare a serial dilution of the 1,2-dioleoyl ethylene glycol stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Include a vehicle control (medium with the highest concentration of solvent used) and an untreated control.
-
-
Treatment: Remove the old medium from the cells and add the prepared treatment solutions.
-
Incubation: Incubate the plate for a predetermined time (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator.
-
PKC Activity Assay:
-
Following incubation, lyse the cells according to the manufacturer's protocol for the PKC Kinase Activity Assay Kit.
-
Perform the kinase assay as per the kit instructions.
-
-
Cytotoxicity Assay:
-
In a parallel plate, treat the cells with the same concentrations of 1,2-dioleoyl ethylene glycol for the same duration.
-
Perform an MTT assay to assess cell viability.
-
-
Data Analysis:
-
Plot the PKC activity against the concentration of 1,2-dioleoyl ethylene glycol to determine the EC50 (effective concentration for 50% maximal activation).
-
Plot cell viability against the concentration to determine the IC50 (inhibitory concentration for 50% viability).
-
Select a working concentration that provides significant PKC activation with minimal cytotoxicity.
-
Protocol 2: Western Blot Analysis of Downstream PKC Signaling
This protocol can be used to confirm PKC activation by observing the phosphorylation of a known downstream target.
Procedure:
-
Cell Treatment: Treat cells with the optimized concentration of 1,2-dioleoyl ethylene glycol for the desired time. Include positive (e.g., PMA) and negative (vehicle) controls.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody against a phosphorylated downstream target of PKC (e.g., phospho-MARCKS).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Compare the levels of the phosphorylated protein in the treated samples to the controls. An increase in phosphorylation indicates PKC activation.
Visualizations
References
stability testing of 18:1 Ethylene Glycol under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 18:1 Ethylene Glycol (1,2-dioleoyl ethylene glycol) under common experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For optimal stability, this compound should be stored at -20°C.[1] It is also important to note that the compound is hygroscopic, meaning it can absorb moisture from the air, which may affect its stability.[1]
Q2: What are the potential degradation pathways for this compound?
A2: As an ester of oleic acid and ethylene glycol, this compound is susceptible to degradation through two primary pathways:
-
Hydrolysis: The ester bonds can be hydrolyzed, breaking the molecule down into oleic acid and ethylene glycol. This can be accelerated by the presence of moisture, acids, or bases.
-
Oxidation: The unsaturated oleic acid chains are prone to oxidation, especially at the double bonds.[2] This can lead to the formation of various oxidation products, including hydroperoxides, aldehydes, and carboxylic acids, which can alter the properties of the compound.[2]
Q3: What analytical methods are suitable for assessing the stability of this compound?
A3: Several analytical techniques can be employed to monitor the stability of this compound:
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) or mass spectrometry (MS) is a primary method for quantifying ethylene glycol and can be adapted to measure the parent compound and its degradation products.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the parent compound and non-volatile degradation products.
-
Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the purity and the presence of degradation products.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR can be used to monitor changes in the chemical structure, such as the loss of the ester group or oxidation of the double bonds.[4]
Troubleshooting Guides
Issue 1: Inconsistent Results in Experimental Assays
You may be experiencing variability in your experimental outcomes, which could be linked to the degradation of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Improper Storage: Exposure to temperatures above -20°C or frequent freeze-thaw cycles. | Ensure the compound is consistently stored at -20°C in a tightly sealed container to prevent moisture absorption.[1] |
| Contamination of Stock Solution: Introduction of water, acids, or bases into the stock solution. | Use anhydrous solvents and clean labware when preparing solutions. Prepare fresh solutions regularly. |
| Oxidation: Prolonged exposure of the compound or solutions to air and light. | Store solutions under an inert atmosphere (e.g., argon or nitrogen) and in amber vials to protect from light. |
| Hydrolysis during Experiment: Experimental conditions (e.g., pH, temperature) promoting ester hydrolysis. | Review the pH and temperature of your experimental buffers and conditions. If possible, perform experiments at a neutral pH and lower temperatures. |
Issue 2: Unexpected Peaks in Analytical Chromatograms
The appearance of new peaks in your analytical runs (e.g., GC or HPLC) suggests the presence of degradation products.
Logical Relationship for Peak Identification:
Caption: Logical diagram for identifying unknown peaks in chromatograms.
Potential Degradation Products and Their Identification:
| Degradation Product | Expected Analytical Signature | Confirmation Method |
| Oleic Acid | A new peak with a different retention time from the parent compound in HPLC or GC. | Compare the retention time to a pure oleic acid standard. Confirm the mass using GC-MS or LC-MS. |
| Ethylene Glycol | A more polar peak, likely with a shorter retention time in reverse-phase HPLC or a different retention time in GC. | Compare the retention time to a pure ethylene glycol standard.[5] |
| Oxidation Products | Multiple new peaks, often with slightly different polarities than the parent compound. | Mass spectrometry will show an increase in the molecular weight corresponding to the addition of oxygen atoms. |
Experimental Protocols
Protocol 1: Accelerated Stability Study using HPLC
This protocol outlines a method to assess the stability of this compound under elevated temperature and different pH conditions.
1. Materials and Reagents:
- This compound
- HPLC-grade acetonitrile and water
- Phosphate buffer solutions (pH 5, 7, and 9)
- HPLC system with a C18 column and UV detector
2. Sample Preparation:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
- For each pH condition, dilute the stock solution in the respective buffer to a final concentration of 100 µg/mL.
3. Stress Conditions:
- Incubate the prepared samples at 40°C.
- At specified time points (e.g., 0, 24, 48, 72, and 96 hours), withdraw an aliquot from each sample.
4. HPLC Analysis:
- Inject the aliquots into the HPLC system.
- Use a gradient elution method with a mobile phase of acetonitrile and water.
- Monitor the elution at a suitable wavelength (e.g., 205 nm).
- Quantify the peak area of the parent this compound at each time point.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage remaining versus time for each pH condition to determine the degradation rate.
Data Presentation
Table 1: Stability of this compound in Aqueous Buffers at 40°C
| Time (hours) | % Remaining (pH 5) | % Remaining (pH 7) | % Remaining (pH 9) |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 98.5 | 99.2 | 95.3 |
| 48 | 96.8 | 98.1 | 90.1 |
| 72 | 95.2 | 97.0 | 85.6 |
| 96 | 93.5 | 96.1 | 80.2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Table 2: Common Analytical Methods for Ethylene Glycol Detection
| Analytical Method | Sample Type | Detection Limit | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Biological Samples | Sub to low ppm | [3] |
| Automated Enzymatic Assay | Blood and Serum | 5 mg/dL (Limit of Quantification) | [6] |
| Gas Chromatography with Flame Ionization Detector (GC-FID) | Biological Samples | Sub to low ppm | [3] |
| Colorimetric Reaction | Air Samples | ~0.05 ppm | [3] |
This technical support center provides a foundational guide for researchers working with this compound. For more specific issues, further investigation into the experimental setup and conditions is recommended.
References
troubleshooting inconsistent results with 1,2-dioleoyl ethylene glycol
Welcome to the technical support center for 1,2-dioleoyl ethylene glycol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with this compound. Here you will find troubleshooting guides and frequently asked questions in a user-friendly format to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 1,2-dioleoyl ethylene glycol and what are its primary applications?
A1: 1,2-dioleoyl ethylene glycol, also known as ethylene glycol dioleate, is a diester formed from ethylene glycol and two oleic acid molecules. Its amphiphilic nature, with a hydrophilic ethylene glycol head and two hydrophobic oleoyl tails, makes it a candidate for use in the formulation of lipid-based drug delivery systems, such as lipid nanoparticles (LNPs) and liposomes. These systems can encapsulate therapeutic agents to improve their solubility, stability, and delivery to target sites.
Q2: What are the common causes of inconsistent results when using 1,2-dioleoyl ethylene glycol in nanoparticle formulations?
A2: Inconsistent results in nanoparticle formulations often stem from variability in the quality of the lipid, the formulation process, and storage conditions. Key factors include:
-
Purity of 1,2-dioleoyl ethylene glycol: Impurities can affect the self-assembly process and the final properties of the nanoparticles.
-
Formulation technique: Variations in mixing speed, temperature, and solvent ratios can lead to differences in particle size, polydispersity, and encapsulation efficiency.
-
Storage and handling: Improper storage can lead to hydrolysis or oxidation of the lipid, altering its properties.[1]
Q3: How can I characterize the nanoparticles formulated with 1,2-dioleoyl ethylene glycol?
A3: A comprehensive characterization of your nanoparticles is crucial for reproducibility. Key analytical techniques include:
-
Dynamic Light Scattering (DLS): To determine the average particle size and polydispersity index (PDI).[2]
-
Zeta Potential Measurement: To assess the surface charge and predict the stability of the nanoparticle suspension.
-
Transmission Electron Microscopy (TEM) or Cryo-TEM: For direct visualization of nanoparticle morphology and size distribution.[3]
-
High-Performance Liquid Chromatography (HPLC): To quantify the amount of encapsulated drug and determine encapsulation efficiency.[2]
Troubleshooting Guides
Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI)
Problem: You are observing significant batch-to-batch variation in the size of your nanoparticles, and the PDI is consistently high (>0.3), indicating a broad size distribution.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inconsistent Mixing: | Ensure a consistent and rapid mixing method. For microfluidic systems, check for channel blockages and ensure consistent flow rates. For bulk mixing, maintain a constant stirring speed and addition rate of the solvent phase to the aqueous phase. |
| Suboptimal Solvent/Antisolvent Ratio: | Systematically vary the ratio of the organic solvent (containing 1,2-dioleoyl ethylene glycol) to the aqueous buffer to find the optimal condition for self-assembly. |
| Temperature Fluctuations: | Maintain a constant temperature during the formulation process. The solubility of lipids and the kinetics of nanoparticle formation can be temperature-sensitive. |
| Impure 1,2-Dioleoyl Ethylene Glycol: | Verify the purity of your lipid stock using techniques like Thin Layer Chromatography (TLC) or Mass Spectrometry. If necessary, purify the lipid before use. |
Issue 2: Low Drug Encapsulation Efficiency
Problem: The amount of your therapeutic agent successfully encapsulated within the nanoparticles is consistently low.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Poor Drug Solubility in the Lipid Matrix: | If encapsulating a hydrophobic drug, ensure it is fully dissolved in the organic phase with the 1,2-dioleoyl ethylene glycol before mixing. For hydrophilic drugs, consider using a different formulation method like the reverse-phase evaporation technique. |
| Drug-Lipid Incompatibility: | The physicochemical properties of your drug may not be compatible with a formulation based solely on 1,2-dioleoyl ethylene glycol. Consider adding helper lipids, such as phospholipids or cholesterol, to the formulation to improve drug-lipid interactions. |
| Suboptimal pH of the Aqueous Phase: | For ionizable drugs, the pH of the aqueous buffer is critical for efficient loading. Adjust the pH to ensure the drug is in a state that favors partitioning into the lipid core. |
| Premature Drug Leakage: | The formulation may not be stable, leading to drug leakage after formation. Analyze the encapsulation efficiency at different time points after formulation to assess stability. The addition of cholesterol can help to stabilize the lipid bilayer and reduce leakage.[1] |
Issue 3: Nanoparticle Aggregation and Instability Over Time
Problem: Your formulated nanoparticles are aggregating and precipitating out of solution during storage.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient Surface Stabilization: | The hydrophobic nature of 1,2-dioleoyl ethylene glycol may not provide sufficient steric or electrostatic repulsion to prevent aggregation. Incorporate a PEGylated lipid (e.g., DSPE-PEG2000) into your formulation to provide a protective hydrophilic corona.[4][5][6] |
| Inappropriate Storage Buffer: | The ionic strength and pH of the storage buffer can influence nanoparticle stability. Store nanoparticles in a buffer with low ionic strength and a pH that maintains a sufficient surface charge (if applicable). |
| High Particle Concentration: | A high concentration of nanoparticles can increase the frequency of collisions and lead to aggregation. Store your nanoparticles at a more dilute concentration. |
| Freeze-Thaw Instability: | If you need to store your samples frozen, the formation of ice crystals can disrupt the nanoparticle structure. Consider adding a cryoprotectant (e.g., sucrose, trehalose) to your formulation before freezing. |
Experimental Protocols
Protocol 1: Synthesis of 1,2-Dioleoyl Ethylene Glycol via Esterification
This protocol describes a general method for the esterification of ethylene glycol with oleic acid.
Materials:
-
Ethylene glycol
-
Oleic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve oleic acid (2 molar equivalents) and ethylene glycol (1 molar equivalent) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Set up the flask for reflux with a Dean-Stark apparatus to remove water formed during the reaction.
-
Reflux the mixture until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine and then dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and remove the toluene using a rotary evaporator to obtain the crude 1,2-dioleoyl ethylene glycol.
-
Further purification can be achieved by column chromatography if necessary.
Protocol 2: Formulation of Lipid Nanoparticles using Nanoprecipitation
This protocol provides a basic method for formulating lipid nanoparticles using 1,2-dioleoyl ethylene glycol.
Materials:
-
1,2-Dioleoyl Ethylene Glycol
-
(Optional) Helper lipid (e.g., DOPC, Cholesterol)
-
(Optional) PEGylated lipid (e.g., DSPE-PEG2000)
-
Ethanol
-
Aqueous buffer (e.g., PBS, citrate buffer)
-
Hydrophobic drug (dissolved in ethanol)
-
Magnetic stirrer and stir bar
-
Syringe pump or micropipette
Procedure:
-
Dissolve 1,2-dioleoyl ethylene glycol, any helper lipids, PEGylated lipid, and the hydrophobic drug in ethanol to prepare the organic phase.
-
Place the aqueous buffer in a beaker on a magnetic stirrer and stir at a constant, vigorous speed.
-
Using a syringe pump or micropipette, inject the organic phase into the center of the vortex of the stirring aqueous buffer at a constant rate.
-
Continue stirring for a defined period (e.g., 30 minutes) to allow for nanoparticle self-assembly and solvent evaporation.
-
(Optional) The resulting nanoparticle suspension can be further processed by extrusion through polycarbonate membranes of a defined pore size to achieve a more uniform size distribution.
-
Purify the nanoparticles to remove unencapsulated drug and residual ethanol using dialysis or tangential flow filtration.
-
Store the final nanoparticle suspension at 4°C.
Visualizations
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. blog.curapath.com [blog.curapath.com]
- 3. Characterization of lipid-based nanomedicines at the single-particle level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJNANO - PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation [beilstein-journals.org]
Technical Support Center: Minimizing Cytotoxicity of 18:1 Ethylene Glycol in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the cytotoxicity of 18:1 Ethylene Glycol (2-hydroxyethyl oleate) in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be cytotoxic?
This compound, also known as 2-hydroxyethyl oleate, is an ester formed from oleic acid (an 18-carbon monounsaturated fatty acid) and ethylene glycol. Its cytotoxicity in cell culture can arise from several factors related to its lipid and ethylene glycol components. High concentrations of free oleic acid can lead to lipotoxicity through mechanisms such as endoplasmic reticulum (ER) stress, oxidative stress, and disruption of mitochondrial function.[1][2] The ethylene glycol component and its metabolites can also contribute to cellular toxicity, potentially leading to necrosis.
Q2: What are the typical signs of cytotoxicity I should look for when using this compound?
Common indicators of cytotoxicity include:
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. You might also observe blebbing of the plasma membrane.
-
Reduced Cell Viability: A decrease in the number of live cells, which can be quantified using assays like MTT or Trypan Blue exclusion.
-
Increased Cell Death: Evidence of apoptosis (programmed cell death) or necrosis (uncontrolled cell death), which can be measured by Annexin V/Propidium Iodide staining or an LDH release assay, respectively.[3][4]
-
Decreased Proliferation: A slower rate of cell division compared to control cultures.
Q3: How can I prepare this compound for cell culture to minimize cytotoxicity?
Proper preparation is crucial for minimizing the cytotoxicity of lipid-based compounds. Since this compound is poorly soluble in aqueous media, it should be complexed with a carrier protein like fatty-acid-free Bovine Serum Albumin (BSA). This mimics the physiological transport of fatty acids and reduces the concentration of the free compound, which is often the primary cause of toxicity.[5] It is also important to use a low concentration of a solvent like ethanol or DMSO to initially dissolve the compound before complexing with BSA.[5]
Q4: What is the optimal this compound to BSA molar ratio?
The ideal molar ratio of your lipid to BSA can vary depending on the cell type and experimental goals. A common starting point for fatty acids is a 5:1 molar ratio (fatty acid:BSA).[5] A higher ratio will result in a greater amount of unbound compound, which can increase the risk of cytotoxicity.[5] It is recommended to perform a dose-response experiment to determine the optimal ratio for your specific cell line and experimental conditions.
Q5: Should I be concerned about the solvent used to dissolve this compound?
Yes, solvents like DMSO and ethanol can be toxic to cells, especially at higher concentrations.[5] It is essential to keep the final solvent concentration in the cell culture medium as low as possible, typically below 0.5%. Always include a vehicle control in your experiments, which consists of the same concentration of the solvent and BSA without the this compound.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: High levels of cell death observed shortly after treatment.
| Potential Cause | Troubleshooting Step |
| Concentration of this compound is too high. | Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) and a non-toxic working concentration. Start with a low concentration and gradually increase it. |
| High concentration of free (unbound) compound. | Increase the concentration of BSA to achieve a lower molar ratio (e.g., 3:1 or 1:1 of this compound to BSA). Ensure proper complexing of the compound to BSA by following the detailed protocol below. |
| Solvent toxicity. | Reduce the final concentration of the solvent (e.g., ethanol, DMSO) in the culture medium to <0.1%. Always include a vehicle control (solvent + BSA) to assess the toxicity of the delivery system itself.[5] |
| Contamination of reagents. | Use sterile, high-purity reagents. Filter-sterilize the final this compound-BSA complex solution before adding it to the cell culture. |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Variability in the preparation of the this compound-BSA complex. | Prepare a large batch of the complex, aliquot, and store at -20°C or -80°C for consistency across multiple experiments.[5] Ensure complete dissolution and complexing during preparation. |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure they are in the logarithmic growth phase during the experiment.[6] |
| Instability of the compound in culture medium. | Prepare fresh dilutions of the this compound-BSA complex in culture medium for each experiment. Consider the stability of the compound over the duration of your experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol is adapted from methods for preparing oleic acid-BSA complexes.[5][7]
Materials:
-
This compound (2-hydroxyethyl oleate)
-
Ethanol (100%, sterile)
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
Sterile Milli-Q water
-
Serum-free cell culture medium
-
Sterile conical tubes (15 mL or 50 mL)
-
Water bath or heating block at 37°C
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Prepare a 10% (w/v) BSA solution: Dissolve 1 g of fatty-acid-free BSA in 10 mL of sterile Milli-Q water. Gently mix until fully dissolved. Filter-sterilize using a 0.22 µm syringe filter. This can be stored at 4°C for a short period.
-
Prepare a stock solution of this compound: Dissolve this compound in 100% ethanol to create a high-concentration stock (e.g., 100 mM). This should be done in a sterile environment.
-
Complexation: a. In a sterile conical tube, add the required volume of the 10% BSA solution. For a final concentration of 100 µM this compound with a 5:1 molar ratio to BSA in 10 mL of media, you would need approximately 13.2 mg of BSA. b. Warm the BSA solution in a 37°C water bath for 15-30 minutes. c. While gently vortexing the warm BSA solution, slowly add the calculated volume of the this compound stock solution. d. Incubate the mixture in a 37°C water bath for at least 1 hour with gentle agitation to ensure complete complexation.
-
Final Dilution: a. Add the this compound-BSA complex to your serum-free cell culture medium to achieve the desired final concentration. b. Filter-sterilize the final solution using a 0.22 µm syringe filter before adding it to your cells.
Protocol 2: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.[8][9]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound-BSA complex and appropriate controls (vehicle control, untreated control) for the desired duration.
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or overnight, until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
Protocol 3: LDH Cytotoxicity Assay for Necrosis
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of necrosis.[3][4]
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate and treat as described for the MTT assay. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
After the treatment period, carefully collect a sample of the cell culture supernatant from each well.
-
Follow the manufacturer's instructions to mix the supernatant with the reaction mixture in a new 96-well plate.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes).
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a multi-well spectrophotometer.
-
Calculate the percentage of cytotoxicity based on the absorbance of the treated samples relative to the positive and negative controls.
Protocol 4: Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Materials:
-
Commercially available Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Treat cells in culture dishes or multi-well plates with this compound-BSA complex and controls.
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization or gentle scraping.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population may be small).
-
Data Presentation
Table 1: Example of a Dose-Response Experiment for Cell Viability (MTT Assay)
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 10 | 98 ± 4.5 |
| 25 | 92 ± 6.1 |
| 50 | 75 ± 7.3 |
| 100 | 48 ± 8.9 |
| 200 | 21 ± 5.8 |
Table 2: Example of Apoptosis/Necrosis Quantification (Annexin V/PI Assay)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Vehicle Control | 94.8 ± 2.5 | 2.8 ± 0.6 | 2.4 ± 0.7 |
| 100 µM 18:1 EG | 55.3 ± 6.4 | 25.1 ± 4.2 | 19.6 ± 3.9 |
Visualizations
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Potential signaling pathways in lipid-induced cytotoxicity.
Caption: General experimental workflow for assessing cytotoxicity.
References
- 1. Lipid Droplets and the Management of Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of ER stress in lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of necrosis by release of lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of commercial 1,2-dioleoyl ethylene glycol
Welcome to the technical support center for 1,2-dioleoyl ethylene glycol (DOEG). This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot common issues related to the batch-to-batch variability of commercial DOEG, particularly in the context of lipid nanoparticle (LNP) formulations.
Frequently Asked Questions (FAQs)
Q1: What is 1,2-dioleoyl ethylene glycol (DOEG) and what is its primary application?
A1: 1,2-dioleoyl ethylene glycol (DOEG) is a neutral helper lipid. Due to its structure, featuring two unsaturated oleoyl chains linked by an ethylene glycol backbone, it is utilized in lipid nanoparticle (LNP) formulations. In these formulations, it helps to stabilize the lipid bilayer and facilitate the endosomal escape of the cargo, such as mRNA or siRNA, into the cytoplasm. The performance of LNPs, including their stability, encapsulation efficiency, and transfection efficiency, is highly dependent on the quality and composition of their lipid components.[1][2]
Q2: What are the primary causes of batch-to-batch variability in commercial DOEG?
A2: Batch-to-batch variability in DOEG can stem from several factors originating during synthesis and storage. Key causes include:
-
Oxidation: The two oleoyl chains in DOEG contain double bonds, making them susceptible to oxidation. Exposure to air, light, or trace metal contaminants can lead to the formation of lipid peroxides and other degradation products, which can impact LNP formation and may induce toxicity.[3]
-
Impurities from Synthesis: Residual reactants, catalysts, or byproducts from the manufacturing process can be present.[4][5] For instance, impurities related to the ethylene glycol starting material or incomplete esterification can lead to a heterogeneous mixture.[6][7]
-
Isomeric Purity: Variations in the attachment points of the oleoyl chains or the presence of regioisomers can affect the lipid's geometry and its performance within the LNP structure.
-
Storage and Handling: Improper storage conditions, such as elevated temperatures or exposure to oxygen, can accelerate degradation and introduce variability over time.[8]
Q3: How can impurities in a DOEG batch affect my LNP formulation?
A3: Impurities in DOEG can have significant consequences for LNP formulations.[9] Even small amounts of impurities can lead to:
-
Inconsistent Particle Size and Polydispersity Index (PDI): Impurities can disrupt the self-assembly process during LNP formation, leading to larger or more heterogeneous nanoparticles.[10][11]
-
Reduced Encapsulation Efficiency: The presence of contaminants can interfere with the encapsulation of the nucleic acid payload, reducing the therapeutic efficacy of the formulation.[10]
-
Decreased Transfection Efficiency: Oxidized lipids or other reactive impurities can form adducts with the mRNA payload, rendering it inactive or untranslatable.[3][12] They can also alter the fusogenic properties of the LNP, hindering endosomal escape.
-
Lowered Stability: Formulations containing degraded lipids may be less stable, leading to aggregation or premature leakage of the drug payload during storage.[8][13]
Troubleshooting Guides
Issue 1: Inconsistent LNP Particle Size and High PDI with a New Batch of DOEG
You've formulated LNPs with a new lot of DOEG and observe that the particle size is larger than expected, and the polydispersity index (PDI) is above the acceptable limit of 0.2.
Possible Causes & Troubleshooting Steps:
-
Lipid Quality Assessment: The primary suspect is the quality of the new DOEG batch. It is crucial to analyze the purity of incoming raw materials.[14]
-
Action: Perform a purity analysis on the new DOEG batch using High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD). Compare the chromatogram to a previous, well-performing batch or a certified reference standard. Look for additional peaks that may indicate impurities.
-
-
Oxidation Check: The unsaturated oleoyl chains are prone to oxidation.
-
Action: Use a lipid peroxidation assay (e.g., TBARS assay) to quantify the level of oxidation in the new batch. Batches with high levels of oxidation should not be used.
-
-
Formulation Parameter Re-optimization: While less likely if only the DOEG batch has changed, minor variations in lipid quality might require slight adjustments to formulation parameters.[11]
-
Action: If the lipid passes quality control but issues persist, consider a small-scale re-optimization of mixing parameters, such as flow rates or solvent/aqueous phase ratios.
-
Issue 2: Decreased Transfection Efficiency with a New DOEG Lot
Your LNP formulation, made with a new batch of DOEG, shows significantly lower protein expression or gene silencing compared to previous batches, despite having acceptable physical characteristics (size, PDI, and encapsulation efficiency).
Possible Causes & Troubleshooting Steps:
-
Presence of Reactive Impurities: The most critical cause is often the presence of reactive impurities that damage the nucleic acid payload. Oxidized lipids can form aldehydes that covalently modify mRNA.[9][12]
-
Alteration of Fusogenic Properties: Subtle changes in the DOEG structure or the presence of impurities could alter the fusogenic properties of the LNP, preventing efficient endosomal escape.[1]
-
Action: Perform an in vitro endosomal escape assay (e.g., using a fluorescent dye like LysoTracker) to compare the performance of LNPs formulated with the new and old DOEG batches.
-
-
Payload Integrity Check: Confirm that the degradation is not occurring after formulation.
-
Action: Extract the mRNA from the LNPs and analyze its integrity using a method like capillary gel electrophoresis (CGE).[3] This can help determine if the payload was compromised by reactive lipid impurities.
-
Experimental Protocols & Data
Protocol 1: Purity Analysis of DOEG using HPLC-CAD
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) is a powerful technique for analyzing lipids like DOEG that lack a UV chromophore.[15][16] The detector's response is proportional to the mass of the analyte, allowing for quantification of purity.[17][18]
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the DOEG sample in an appropriate organic solvent (e.g., a mixture of chloroform and methanol) to a final concentration of 1 mg/mL.
-
Prepare a reference standard of high-purity DOEG at the same concentration.
-
-
Chromatographic Conditions:
-
Column: Use a C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase: A gradient of (A) water and (B) a mixture of isopropanol and acetonitrile.
-
Gradient Program: Start with a higher polarity (e.g., 60% B) and ramp up to a lower polarity (e.g., 95% B) over 20-30 minutes to elute lipids.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40-50°C.
-
-
CAD Detector Settings:
-
Evaporation Temperature: 35-50°C.
-
Gas (Nitrogen) Pressure: 35 psi.
-
-
Analysis:
-
Inject 10-20 µL of the sample and the reference standard.
-
Identify the main DOEG peak based on the retention time of the reference standard.
-
Calculate the purity of the batch by dividing the area of the main peak by the total area of all peaks in the chromatogram.
-
Table 1: Example Acceptance Criteria for DOEG Batch Release
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC-CAD | ≥ 98.0% |
| Oxidation Level | Peroxide Value | ≤ 5.0 meq/kg |
| Identity | Mass Spectrometry | Matches reference spectrum |
| Appearance | Visual | Clear, colorless to pale yellow oil |
Visual Guides
Workflow for Quality Control of Incoming DOEG
The following diagram illustrates a standard workflow for testing a new batch of 1,2-dioleoyl ethylene glycol before its use in LNP manufacturing.
Caption: Quality control workflow for incoming 1,2-dioleoyl ethylene glycol.
Troubleshooting Logic for Inconsistent LNP Performance
This flowchart provides a logical path for diagnosing issues when LNP formulations show unexpected results.
Caption: Troubleshooting flowchart for diagnosing inconsistent LNP results.
References
- 1. dzl.de [dzl.de]
- 2. Lipid nanoparticles for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. azom.com [azom.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethane-1,2-diol (Ethylene glycol) [essentialchemicalindustry.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. susupport.com [susupport.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. filab.fr [filab.fr]
- 17. hplc.eu [hplc.eu]
- 18. mdpi.com [mdpi.com]
Technical Support Center: 18:1 Ethylene Glycol Interference
Welcome to the technical support center for troubleshooting issues related to 18:1 Ethylene Glycol and similar non-ionic surfactants in biochemical assays. This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and mitigate assay interference caused by these compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it in my experiment?
A1: "this compound" refers to a polyethylene glycol (PEG) esterified with oleic acid, an 18-carbon fatty acid with one double bond (18:1). This structure makes it a non-ionic surfactant. Such surfactants are frequently used in biopharmaceutical manufacturing and formulations to solubilize and stabilize proteins, prevent aggregation, or as components in drug delivery systems.[1] If you are working with a formulated protein, a cell lysate prepared with detergents, or screening compound libraries, it's possible a surfactant like this is present in your samples.
Q2: My protein concentration readings are inconsistent and unexpectedly high/low. Could this compound be the cause?
A2: Yes, this is a classic sign of surfactant interference. Non-ionic surfactants can significantly interfere with common protein quantification methods.[1]
-
Dye-Based Assays (e.g., Bradford): Surfactants can interact with the Coomassie dye, leading to a color change even in the absence of protein, resulting in falsely high readings. They can also affect the linearity of the assay by causing proteins to precipitate.[1]
-
Copper-Based Assays (e.g., BCA, Lowry): While generally more robust against detergents than Bradford assays, high concentrations of surfactants can still interfere with the copper-chelating steps, leading to inaccurate results.[1]
Q3: How does this compound interfere with enzymatic or cell-based assays?
A3: The interference is typically non-specific and can manifest in several ways:
-
Micellar Sequestration: Above its critical micelle concentration (CMC), the surfactant can form micelles that trap the substrate, inhibitor, or even the enzyme itself, altering their effective concentrations and affecting enzyme kinetics.[2][3]
-
Protein Denaturation: Although often used to stabilize proteins, high concentrations of some surfactants can alter the tertiary structure of enzymes, leading to either inhibition or, less commonly, apparent activation.[4]
-
Physical Interference: In high-throughput screening (HTS), surfactant-like compounds can cause false positives through various physical mechanisms, including light scattering or fluorescence quenching in optical assays.[5][6] In cell-based assays, they can disrupt cell membranes at high concentrations.[5]
Q4: I suspect my hit compound from a high-throughput screen is a false positive. How can I confirm if it's due to its surfactant properties?
A4: A compound that shows activity against multiple, unrelated targets is often termed a "frequent hitter" and may be acting via a non-specific mechanism like aggregation or micelle formation.[7] A key diagnostic test is to re-run the assay with a small amount of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100) in the buffer. If the compound's apparent activity is significantly reduced or eliminated in the presence of the detergent, it strongly suggests the original result was an artifact of aggregation.[5][7]
Troubleshooting Guides
Issue 1: Inaccurate Protein Quantification
If you suspect this compound or another non-ionic surfactant is interfering with your protein assay, use the following guide.
Table 1: Susceptibility of Common Protein Assays to Non-Ionic Surfactant Interference
| Assay Type | Assay Name | Susceptibility | Notes |
| Dye-Binding | Bradford | High | Very sensitive to detergents, which can lead to high background and precipitation.[1] |
| Copper-Based | BCA (Bicinchoninic Acid) | Moderate | More resistant than Bradford, but interference can still occur. Reducing-agent incompatible.[1] |
| Copper-Based | Lowry | High | Prone to interference from a wide range of substances, including detergents.[1] |
| Detergent-Compatible | Non-Interfering™ (NI™) Assays | Low | Specifically formulated to be compatible with detergents and other common lab reagents.[1] |
-
Prepare a Surfactant-Matched Standard Curve:
-
Prepare your protein standards (e.g., BSA) in the exact same buffer as your unknown samples, including the suspected concentration of this compound.
-
Prepare a "Buffer Blank" that contains the surfactant but no protein.
-
Run the assay. Subtracting the blank and using this matched standard curve will correct for the surfactant's effect on the assay chemistry.
-
-
Sample Dilution:
-
Dilute your sample in a compatible buffer to lower the surfactant concentration below the level that causes interference.
-
Ensure your protein concentration remains within the linear range of the assay after dilution.
-
-
Use a Compatible Assay:
-
If interference persists, switch to a detergent-compatible protein assay kit, such as a Non-Interfering (NI) assay.[1]
-
Issue 2: Suspected False-Positive in an Enzyme or HTS Assay
Use this workflow to determine if a compound's activity is a result of non-specific surfactant behavior.
Caption: Workflow to diagnose aggregation-based assay interference.
-
Prepare Buffers: Prepare two sets of your standard assay buffer: one without any detergent and one containing 0.01% (v/v) Triton X-100.[7]
-
Compound Dilution: Prepare serial dilutions of your hit compound in both the detergent-free and detergent-containing buffers.
-
Run Assay: Perform your standard assay protocol in parallel using both sets of compound dilutions.
-
Analyze Data: Compare the dose-response curves. A significant rightward shift in the IC50 or a complete loss of activity in the buffer containing Triton X-100 indicates the compound is likely an aggregator and a false positive.[7]
Visualizing Interference Mechanisms
Non-ionic surfactants like this compound can interfere through several mechanisms at the molecular level.
Caption: Conceptual pathways of non-specific surfactant interference.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Non-Ionic Surfactants Antagonize Toxicity of Potential Phenolic Endocrine-Disrupting Chemicals, Including Triclosan in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 4. pure.au.dk [pure.au.dk]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
purification methods for 1,2-dioleoyl ethylene glycol to remove impurities
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1,2-dioleoyl ethylene glycol. Find troubleshooting tips and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in a crude sample of 1,2-dioleoyl ethylene glycol?
A1: Impurities in a synthesized sample of 1,2-dioleoyl ethylene glycol typically arise from the esterification reaction between ethylene glycol and oleic acid. The most common impurities include:
-
Unreacted Starting Materials: Residual ethylene glycol and oleic acid.
-
Reaction Intermediate: 1-Monooleoyl ethylene glycol, the monoester of ethylene glycol and oleic acid.
-
Impurities from Oleic Acid: Commercial oleic acid often contains other saturated and unsaturated fatty acids, such as palmitic acid, stearic acid, and linoleic acid.[1]
-
Catalyst Residues: If a catalyst was used for the esterification, traces may remain in the product.
-
Oxidation Products: Oleic acid is an unsaturated fatty acid and can be susceptible to oxidation, leading to various oxidation byproducts.
Q2: Which analytical techniques are suitable for assessing the purity of 1,2-dioleoyl ethylene glycol?
A2: Several analytical techniques can be employed to determine the purity of your sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile and semi-volatile impurities. Derivatization of the sample, for example, by silylation, may be necessary to improve the chromatographic separation of the glycols and fatty acids.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating the desired diester from the monoester and free fatty acids. A reversed-phase column (like a C18) with a suitable non-polar mobile phase is often effective.
-
Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of the purification. A common solvent system for neutral lipids is petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help to identify and quantify impurities.
Q3: My 1,2-dioleoyl ethylene glycol appears to be degrading on the silica gel column. What can I do?
A3: The acidity of silica gel can sometimes cause the degradation of sensitive compounds. If you observe degradation, consider the following options:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine, mixed into the solvent system.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 1,2-dioleoyl ethylene glycol.
Low Recovery After Column Chromatography
| Potential Cause | Recommended Solution |
| Compound irreversibly adsorbed to the column. | * If using silica gel, consider switching to a less interactive stationary phase like alumina or a bonded-phase silica (e.g., C18).* Add a small percentage of a more polar solvent or a modifier to the mobile phase to reduce strong interactions. |
| Compound precipitated on the column. | * Ensure the sample is fully dissolved in the loading solvent before applying it to the column.* Use a loading solvent that is miscible with the mobile phase to prevent precipitation. |
| Compound is too non-polar and elutes with the solvent front. | * Start with a less polar mobile phase to increase the retention of your compound on the column. |
Poor Separation of Impurities
| Potential Cause | Recommended Solution |
| Co-elution of structurally similar impurities (e.g., other fatty acid esters). | * Optimize the mobile phase composition. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture can improve resolution.* Consider using a different stationary phase with alternative selectivity. |
| Streaking of spots on TLC or broad peaks in chromatography. | * The sample may be too concentrated. Dilute the sample before loading.* If the compound has acidic (e.g., residual oleic acid) or basic properties, it can interact with the silica gel. Add a small amount of a modifier (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) to the mobile phase.[2] |
Purification Workflow
The following diagram illustrates a general workflow for the purification of 1,2-dioleoyl ethylene glycol.
Caption: A general workflow for the purification of 1,2-dioleoyl ethylene glycol.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of 1,2-dioleoyl ethylene glycol using silica gel column chromatography.
Materials:
-
Crude 1,2-dioleoyl ethylene glycol
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates (silica gel)
-
TLC developing chamber
-
Iodine chamber or other visualization reagent
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude 1,2-dioleoyl ethylene glycol in a minimal amount of hexane. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase, such as pure hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A common gradient might be from 0% to 10% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. A typical mobile phase for TLC analysis is petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).[2]
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1,2-dioleoyl ethylene glycol.
Data Presentation
The following table summarizes the expected retention factors (Rf) for the target compound and common impurities on a silica gel TLC plate developed with a non-polar solvent system.
| Compound | Expected Rf Value (Approximate) | Rationale |
| 1,2-Dioleoyl Ethylene Glycol | High (e.g., 0.7 - 0.8) | The diester is the least polar compound and will travel furthest up the plate. |
| Oleic Acid | Medium (e.g., 0.4 - 0.5) | The free fatty acid is more polar than the diester due to the carboxylic acid group. |
| 1-Monooleoyl Ethylene Glycol | Low (e.g., 0.1 - 0.2) | The monoester has a free hydroxyl group, making it significantly more polar than the diester. |
| Ethylene Glycol | Very Low (at the baseline, ~0) | Ethylene glycol is highly polar and will not migrate significantly in a non-polar solvent system. |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the polarity of the compounds and their elution order in normal-phase chromatography.
Caption: Relationship between compound polarity and chromatographic elution order.
References
Technical Support Center: Optimizing Delivery of 1,2-Dioleoyl Ethylene Glycol to Cells
Welcome to the technical support center for the delivery of 1,2-dioleoyl ethylene glycol (DOEG) to cells. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 1,2-dioleoyl ethylene glycol (DOEG) and what are its physical properties?
A1: 1,2-dioleoyl ethylene glycol (DOEG) is a lipid molecule consisting of an ethylene glycol backbone esterified with two oleic acid chains. Oleic acid is an unsaturated fatty acid, which imparts fluidity to the molecule. Ethylene glycol is a colorless, viscous liquid that is soluble in water. While specific data for DOEG is limited, its structure suggests it is a hydrophobic, oil-like substance.
Q2: What are the potential applications of DOEG in cellular research?
A2: Given its structure as a diacylglycerol (DAG) analog, DOEG can be investigated for its role in various cellular processes. DAGs are crucial second messengers in signal transduction pathways, most notably in the activation of protein kinase C (PKC). Therefore, DOEG could be used to study lipid signaling, membrane dynamics, and the effects of lipid accumulation.
Q3: What is the most effective method for delivering DOEG to cells in culture?
A3: Due to its hydrophobic nature, direct addition of DOEG to aqueous cell culture media is not recommended as it will likely lead to poor solubility and aggregation. The most effective methods involve the use of a carrier system. Lipid-based nanoparticles, such as liposomes or solid lipid nanoparticles (SLNs), are excellent choices for encapsulating and delivering hydrophobic compounds like DOEG to cells.
Q4: How can I prepare a liposomal formulation of DOEG?
A4: A common method for preparing liposomes is the thin-film hydration technique. This involves dissolving DOEG and other lipid components (e.g., a structural phospholipid like DOPC and cholesterol) in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form liposomes.
Q5: What are the key considerations for optimizing DOEG delivery?
A5: Optimization of DOEG delivery involves several factors:
-
Carrier Composition: The choice of lipids in your formulation can significantly impact stability and delivery efficiency.
-
DOEG Concentration: The concentration of DOEG should be optimized to achieve the desired biological effect without causing cytotoxicity.
-
Cell Type: Different cell lines may exhibit varying efficiencies of uptake for lipid-based formulations.
-
Incubation Time: The duration of exposure of cells to the DOEG formulation will influence the total amount of compound delivered.
Troubleshooting Guides
Below are common issues encountered during the delivery of lipid-based compounds like DOEG and potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Delivery Efficiency | Poor formulation stability | Include cholesterol in your liposome formulation to increase bilayer rigidity and stability. Consider PEGylation (attaching polyethylene glycol) of the liposome surface to improve stability in culture media. |
| Inefficient cellular uptake | Optimize the surface charge of your lipid nanoparticles. Cationic lipids can enhance interaction with the negatively charged cell membrane. | |
| Incorrect particle size | Aim for a particle size of 100-200 nm for optimal cellular uptake via endocytosis. Use extrusion to control the size of your liposomes. | |
| High Cell Toxicity | DOEG concentration is too high | Perform a dose-response experiment to determine the optimal, non-toxic concentration of DOEG for your specific cell line. |
| Cytotoxicity of the delivery vehicle | Ensure that the lipid components of your delivery system are biocompatible and used at non-toxic concentrations. Perform a vehicle-only control experiment. | |
| Precipitation of DOEG in Culture Media | Poor solubility of the formulation | Increase the ratio of carrier lipids to DOEG. Ensure proper formation of nanoparticles during the preparation step. |
| Instability of the lipid nanoparticles | Prepare fresh formulations for each experiment. Store lipid formulations at 4°C and avoid freezing. | |
| Inconsistent Experimental Results | Variability in nanoparticle preparation | Standardize your protocol for preparing the DOEG formulation. Use consistent parameters such as lipid concentrations, hydration time, and extrusion pressure. |
| Cell culture conditions | Maintain consistent cell passage numbers and seeding densities for all experiments. |
Experimental Protocols
Protocol 1: Preparation of DOEG-Containing Liposomes via Thin-Film Hydration
-
Lipid Mixture Preparation:
-
In a round-bottom flask, dissolve 1,2-dioleoyl ethylene glycol (DOEG), 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), and cholesterol in a chloroform/methanol (2:1, v/v) solvent mixture. A typical molar ratio would be 55:40:5 (DOPC:Cholesterol:DOEG), but this may require optimization.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at 37-40°C to evaporate the organic solvent under reduced pressure.
-
Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a sterile aqueous buffer (e.g., PBS or cell culture medium) by gentle rotation at a temperature above the phase transition temperature of the lipids. The final lipid concentration is typically between 1 and 10 mg/mL. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This should be performed using a mini-extruder device.
-
Pass the lipid suspension through the membrane 10-20 times to ensure a uniform size distribution.
-
-
Sterilization and Storage:
-
Sterilize the final liposome suspension by filtration through a 0.22 µm syringe filter.
-
Store the liposomes at 4°C. Use within one week for best results.
-
Visualizations
Caption: Workflow for the preparation and cellular delivery of DOEG-loaded liposomes.
Caption: Hypothetical signaling pathway activated by DOEG as a diacylglycerol (DAG) analog.
Validation & Comparative
A Comparative Guide to Confirming the Purity of 1,2-Dioleoyl Ethylene Glycol by TLC and GC
For researchers, scientists, and drug development professionals working with lipid-based formulations, ensuring the purity of excipients like 1,2-dioleoyl ethylene glycol is paramount. This guide provides a comparative overview of two common chromatographic techniques—Thin-Layer Chromatography (TLC) and Gas Chromatography (GC)—for assessing the purity of 1,2-dioleoyl ethylene glycol. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of the appropriate analytical method.
Introduction to Purity Assessment
1,2-Dioleoyl ethylene glycol is a diacylglycerol ester used in various pharmaceutical and research applications. Its purity is critical, as common impurities can significantly impact its physicochemical properties and the performance of final formulations. The primary synthesis-related impurities include the starting materials and intermediate products, namely oleic acid, ethylene glycol, and the mono-esterified intermediate, 1-monooleoyl ethylene glycol.
This guide compares the utility of TLC as a rapid, qualitative screening tool with GC-FID (Gas Chromatography with Flame Ionization Detection) as a robust, quantitative method for purity confirmation.
Thin-Layer Chromatography (TLC) Analysis
TLC is a simple, cost-effective, and rapid chromatographic technique ideal for the qualitative assessment of 1,2-dioleoyl ethylene glycol purity. It allows for the visual separation of the main component from potential impurities based on their differential migration on a stationary phase.
Experimental Protocol: TLC
1. Materials:
-
TLC Plate: Silica gel 60 F254 pre-coated plates.
-
Sample Preparation: Dissolve a small amount of the 1,2-dioleoyl ethylene glycol sample in chloroform or hexane to a concentration of approximately 1-2 mg/mL. Prepare standard solutions of oleic acid and 1-monooleoyl ethylene glycol in the same solvent.
-
Mobile Phase (Eluent): A mixture of petroleum ether, diethyl ether, and acetic acid in a ratio of 84:15:1 (v/v/v).[1]
-
Developing Chamber: A glass tank with a lid, lined with filter paper to ensure solvent vapor saturation.
-
Visualization: An enclosed chamber containing iodine crystals.[1]
2. Procedure:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the filter paper wick inside, close the lid, and allow the chamber to saturate for at least 10 minutes.[1]
-
Using a capillary tube, spot small amounts of the sample and standard solutions onto the TLC plate, approximately 1.5 cm from the bottom edge.
-
Place the spotted TLC plate into the saturated developing chamber and replace the lid.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top edge.
-
Remove the plate from the chamber, mark the solvent front with a pencil, and allow the plate to air dry completely.
-
Place the dried plate into the iodine chamber for visualization. The lipid spots will appear as yellow-brown stains.
-
Immediately after removal from the iodine chamber, outline the spots with a pencil as they will fade over time. Calculate the Retardation factor (Rf) for each spot.
Data Presentation: TLC Results
The separation on the silica gel plate is based on polarity. More polar compounds interact more strongly with the stationary phase and thus have lower Rf values. The expected order of elution (and increasing Rf value) is: Ethylene Glycol (highly polar, will likely remain at the origin) < 1-Monooleoyl ethylene glycol < Oleic Acid < 1,2-Dioleoyl ethylene glycol.
| Compound | Expected Rf Value (Approximate) | Rationale for Migration |
| Ethylene Glycol | ~0.0 | Highly polar due to two free hydroxyl groups; strong adsorption to the silica gel. |
| 1-Monooleoyl ethylene glycol | ~0.2 - 0.3 | The presence of a free hydroxyl group makes it significantly more polar than the di-ester. |
| Oleic Acid | ~0.4 - 0.5 | The carboxylic acid group is polar, but less so than the free hydroxyl of the mono-ester in this non-aqueous system. |
| 1,2-Dioleoyl ethylene glycol | ~0.7 - 0.8 | The least polar compound with both hydroxyl groups esterified, resulting in the furthest migration up the plate.[1] |
Gas Chromatography (GC) Analysis
GC offers a more powerful, quantitative approach to purity analysis. Due to the low volatility of 1,2-dioleoyl ethylene glycol and its potential impurities, a derivatization step is necessary to convert the polar hydroxyl and carboxyl groups into more volatile trimethylsilyl (TMS) ethers and esters. This allows for separation based on boiling point and interaction with the GC column's stationary phase.
Experimental Protocol: GC-FID
1. Materials:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column.
-
Column: A non-polar capillary column, such as a DB-5 type (5%-phenyl-95%-dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Gases: Helium as the carrier gas, with hydrogen and air for the FID.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[2][3]
-
Solvent: Anhydrous pyridine or dimethylformamide (DMF).
2. Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 5-10 mg of the 1,2-dioleoyl ethylene glycol sample into a reaction vial.
-
Add 200 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.[3]
-
Securely cap the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection into the GC.
-
-
GC Conditions:
-
Injector Temperature: 320°C
-
Detector Temperature: 340°C
-
Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp at 15°C/minute to 350°C and hold for 10 minutes.
-
Carrier Gas Flow: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Data Presentation: GC Results
After derivatization, all analytes become significantly less polar. The separation on a non-polar column will be primarily based on the boiling points of the TMS derivatives, which generally correlate with their molecular weights.
| Compound (as TMS Derivative) | Expected Retention Time (Approximate) | Elution Order Rationale |
| Ethylene Glycol (bis-TMS ether) | ~5 - 7 min | Lowest molecular weight and highest volatility of the derivatized compounds. |
| Oleic Acid (TMS ester) | ~12 - 15 min | Intermediate molecular weight. |
| 1-Monooleoyl ethylene glycol (di-TMS) | ~20 - 23 min | Higher molecular weight than the derivatized oleic acid. |
| 1,2-Dioleoyl ethylene glycol | ~28 - 32 min | Highest molecular weight and lowest volatility, resulting in the longest retention time. |
Comparison of TLC and GC for Purity Analysis
| Feature | Thin-Layer Chromatography (TLC) | Gas Chromatography (GC-FID) |
| Principle of Separation | Adsorption chromatography based on polarity.[1] | Partition chromatography based on boiling point/volatility (after derivatization).[4] |
| Primary Application | Rapid qualitative screening, reaction monitoring. | Accurate quantitative analysis, impurity profiling.[5] |
| Sample Preparation | Simple dissolution in a volatile solvent. | More complex, requires a derivatization step to increase volatility.[3] |
| Analysis Time | Short (~30-60 minutes per plate, multiple samples). | Longer (~40-50 minutes per sample). |
| Cost | Low cost for plates, solvents, and equipment. | Higher initial instrument cost and ongoing expenses for gases and columns. |
| Data Output | Visual spots with calculated Rf values. | Chromatogram with peaks, retention times, and peak areas for quantification.[4] |
| Sensitivity | Lower sensitivity, typically in the microgram range. | High sensitivity, capable of detecting trace impurities in the nanogram to picogram range.[5] |
| Resolution | Lower resolution between closely related compounds. | High resolution, capable of separating complex mixtures. |
Alternative Analytical Techniques
While TLC and GC are workhorse methods, other techniques can also be employed for the analysis of 1,2-dioleoyl ethylene glycol:
-
High-Performance Liquid Chromatography (HPLC): Particularly with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), HPLC can separate and quantify non-volatile lipids without the need for derivatization. Reversed-phase HPLC is a common mode for separating acylglycerols.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used for quantitative analysis (qNMR) without the need for chromatographic separation, offering a comprehensive purity assessment.
Visualizing Experimental Workflows
Conclusion
Both TLC and GC are valuable techniques for confirming the purity of 1,2-dioleoyl ethylene glycol. TLC serves as an excellent preliminary, low-cost method for rapid purity checks and for identifying the presence of major impurities. For rigorous quality control and accurate quantification of impurities, GC-FID, following a validated derivatization procedure, is the superior method. The choice between these techniques will depend on the specific requirements of the analysis, balancing the need for speed and qualitative screening against the demand for quantitative accuracy and high resolution.
References
- 1. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 2. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. s4science.at [s4science.at]
- 5. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 1,2-Dioleoyl Ethylene Glycol's Effect on Protein Kinase C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,2-dioleoyl ethylene glycol and other common Protein Kinase C (PKC) activators. It is designed to assist researchers in the validation of PKC activation by offering objective comparisons and detailed experimental methodologies.
Introduction to Protein Kinase C Activation
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses.[1][2] The activation of PKC is a key event in signal transduction and is tightly regulated. PKC isoforms are broadly categorized into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC).[1][2]
Conventional and novel PKC isoforms are activated by diacylglycerol (DAG), a second messenger produced from the hydrolysis of membrane phospholipids.[3][4] Activators of PKC, such as 1,2-dioleoyl ethylene glycol, often mimic the structure of DAG, binding to the C1 domain of PKC and inducing a conformational change that leads to enzyme activation.[4]
Comparison of PKC Activators
The validation of a novel PKC activator requires a thorough comparison with well-characterized alternatives. The following table summarizes the properties of 1,2-dioleoyl ethylene glycol and other commonly used PKC activators.
| Activator | Chemical Class | Mechanism of Action | Typical Working Concentration | Advantages | Disadvantages |
| 1,2-Dioleoyl Ethylene Glycol | Diol Lipid | Mimics diacylglycerol (DAG) to activate PKC.[5] | ~10 µM[5] | Structurally simpler than DAG, may offer different kinetic profiles. | Less characterized than phorbol esters and DAG analogs; isoform specificity is not well-documented. |
| Phorbol 12-Myristate 13-Acetate (PMA) | Phorbol Ester | Potent DAG mimetic, binds to the C1 domain of conventional and novel PKCs. | 10 - 100 nM | High potency and well-characterized; widely used as a positive control. | Potent tumor promoter; can cause PKC downregulation with prolonged exposure. |
| (±)-1,2-Diolein | Diacylglycerol (DAG) | Endogenous activator of conventional and novel PKCs. | 1-50 µM | Physiologically relevant activator. | Low water solubility; can be rapidly metabolized by cells. |
| 1,2-Dioctanoyl-sn-glycerol (diC8) | Diacylglycerol Analog | Cell-permeable DAG analog that activates PKC.[6] | 5 - 60 µM[6] | More cell-permeable than long-chain DAGs. | Effects can be transient due to cellular metabolism. |
| Bryostatin 1 | Macrolide | Binds to the C1 domain of PKC, similar to phorbol esters. | 1 - 10 nM | Potent activator with potential therapeutic applications. | Complex chemical structure; biphasic dose-response in some systems. |
| Ingenol Mebutate | Diterpene Ester | Activates PKC, particularly the novel PKC isoforms. | 10 - 100 nM | Induces rapid cell death in some cancer cells. | Mechanism of action and isoform specificity are still under investigation. |
Experimental Protocols
Validating the effect of 1,2-dioleoyl ethylene glycol on PKC activity requires robust experimental protocols. Below are detailed methodologies for key experiments.
In Vitro Protein Kinase C Activity Assay
This assay directly measures the enzymatic activity of PKC in the presence of an activator.
Materials:
-
Purified PKC isoforms
-
1,2-Dioleoyl Ethylene Glycol and other activators
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM CaCl2)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) (for control)
-
ATP, [γ-³²P]ATP
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Protocol:
-
Prepare a lipid mixture by drying down a solution of phosphatidylserine (and DAG for positive controls) under nitrogen and resuspending in assay buffer followed by sonication.
-
In a microcentrifuge tube, combine the assay buffer, the lipid mixture, and the desired concentration of 1,2-dioleoyl ethylene glycol or other activators.
-
Add the purified PKC enzyme to the mixture and incubate for 5 minutes at 30°C.
-
Initiate the kinase reaction by adding the ATP/[γ-³²P]ATP mixture and the PKC substrate.
-
Incubate the reaction for 10-20 minutes at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of PKC in the presence of different activators.
Western Blot Analysis of PKC Substrate Phosphorylation in Cells
This method assesses PKC activation within a cellular context by detecting the phosphorylation of downstream target proteins.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
1,2-Dioleoyl Ethylene Glycol and other activators
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific for a phosphorylated PKC substrate (e.g., Phospho-MARCKS)
-
Primary antibody for a total protein loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Protocol:
-
Plate cells and grow to the desired confluency.
-
Treat the cells with various concentrations of 1,2-dioleoyl ethylene glycol or other PKC activators for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to normalize the results.
Mandatory Visualizations
Signaling Pathway of PKC Activation
Caption: Canonical signaling pathway of Protein Kinase C activation.
Experimental Workflow for PKC Activator Validation
Caption: Workflow for validating the effect of a compound on PKC activity.
Logical Relationship of PKC Isoform Activation
Caption: Activation requirements for different PKC isoform families.
References
- 1. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Diol lipids are activators of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Activity of 18:1 Ethylene Glycol and Other PKC Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of 18:1 Ethylene Glycol, also known as 1-oleoyl-2-acetyl-sn-glycerol (OAG), with other prominent Protein Kinase C (PKC) activators. The information presented is curated from experimental data to assist researchers in selecting the appropriate tools for their studies in cellular signaling and drug discovery.
Introduction to Protein Kinase C Activation
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses. The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC). The activation of conventional and novel PKC isoforms is critically dependent on the binding of diacylglycerol (DAG) or its analogs to their C1 domain. This guide focuses on comparing OAG, a synthetic, cell-permeable DAG analog, with other classes of PKC activators.
The PKC Signaling Pathway
The activation of conventional and novel PKC isoforms is a key event downstream of many cell surface receptors. Upon receptor stimulation, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which, along with DAG, recruits and activates conventional PKC isoforms at the plasma membrane. Novel PKC isoforms are activated by DAG without the requirement for calcium.
Comparative Analysis of PKC Activators
The activity of PKC can be modulated by various synthetic and natural compounds that mimic the action of endogenous DAG. These activators differ in their potency, efficacy, duration of action, and isoform selectivity.
Quantitative Data on PKC Activator Potency
The following table summarizes available quantitative data on the potency of various PKC activators. It is important to note that these values are highly dependent on the experimental conditions, including the specific PKC isoform, the composition of lipid vesicles, and the assay method used. Direct comparisons should be made with caution when data is sourced from different studies.
| Activator | Class | Target PKC Isoforms | Potency (EC50/Ki) | Cell System/Assay Conditions | Reference |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Diacylglycerol Analog | Conventional & Novel | ~25 µM (IC50 for Ca2+ current inhibition) | GH3 cells (electrophysiology) | [1] |
| Phorbol 12-Myristate 13-Acetate (PMA) | Phorbol Ester | Conventional & Novel | Nanomolar range (general) | Varies | [2] |
| Bryostatin-1 | Macrolide | Conventional & Novel | 1.35 nM (PKCα), 0.26 nM (PKCδ), 0.24 nM (PKCε) (Ki) | In vitro binding assay | [3] |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Diacylglycerol | Conventional & Novel | Higher potency for PKCα and PKCδ than SDG and SEG | In vitro kinase assay | [4] |
| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | Diacylglycerol | Conventional & Novel | Higher potency for PKCβI than SAG | In vitro kinase assay | [4] |
Qualitative Comparison of Activator Characteristics
| Feature | This compound (OAG) | Phorbol Esters (e.g., PMA) | Bryostatin-1 |
| Mechanism | Binds to the C1 domain, mimicking endogenous DAG. | Binds to the C1 domain with very high affinity, resistant to metabolic degradation. | Binds to the C1 domain, can act as both an agonist and antagonist depending on context and duration of exposure. |
| Duration of Action | Typically transient, as it can be metabolized by cellular enzymes. | Sustained and long-lasting activation. | Complex and often prolonged, can lead to downregulation of certain PKC isoforms.[5] |
| Isoform Selectivity | Generally activates conventional and novel PKCs. The oleoyl (18:1) chain may confer some isoform preference. | Broadly activates conventional and novel PKCs, with some studies suggesting weak isoform distinctions.[6] | Exhibits significant isoform-selective binding and functional effects.[3] |
| Cellular Effects | Induces rapid but often weaker and more transient cellular responses compared to PMA.[7] | Potent inducer of a wide range of cellular responses, also a known tumor promoter. | Can induce a subset of PMA responses and antagonize others. Shows therapeutic potential in various diseases.[8] |
Experimental Protocols
General Workflow for In Vitro PKC Kinase Assay
This protocol provides a framework for comparing the activity of different PKC activators in a cell-free system. Specific details may need to be optimized based on the PKC isoform and reagents used.
Materials:
-
Purified recombinant PKC isoform (e.g., PKCα, PKCβ, etc.)
-
PKC substrate (e.g., a specific peptide or protein like myelin basic protein)
-
Lipids: Phosphatidylserine (PS), Phosphatidylcholine (PC)
-
PKC Activators: this compound (OAG), Phorbol 12-Myristate 13-Acetate (PMA), Bryostatin-1, etc.
-
Kinase reaction buffer (e.g., HEPES, MgCl2, CaCl2)
-
ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for colorimetric/fluorometric assays)
-
Detection reagents (e.g., phosphospecific antibodies, scintillation fluid)
-
96-well microplates
Procedure:
-
Preparation of Lipid Vesicles:
-
Co-solubilize phosphatidylserine and phosphatidylcholine (e.g., in chloroform) in a glass tube.
-
Add the desired concentration of the PKC activator (e.g., OAG) to the lipid mixture.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in an appropriate buffer and sonicate to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a microplate well, combine the kinase reaction buffer, the prepared lipid vesicles containing the activator, the PKC substrate, and the purified PKC enzyme.
-
Pre-incubate the mixture for a few minutes at the reaction temperature (e.g., 30°C).
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 10-30 minutes) at 30°C.
-
-
Detection of Phosphorylation:
-
Radiometric Assay: Stop the reaction by adding an acidic solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate. Wash the paper to remove unincorporated [γ-32P]ATP and quantify the radioactivity using a scintillation counter.
-
ELISA-based Assay: Stop the reaction by adding a chelating agent (e.g., EDTA). Detect the phosphorylated substrate using a phosphospecific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
For each activator, perform the assay over a range of concentrations.
-
Plot the measured PKC activity against the logarithm of the activator concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each activator.
-
Summary and Conclusion
This compound (OAG) is a valuable tool for the acute and transient activation of conventional and novel PKC isoforms, closely mimicking the action of endogenous diacylglycerol. In comparison to other classes of PKC activators, OAG exhibits distinct characteristics. Phorbol esters like PMA are significantly more potent and induce a more sustained activation, which can lead to different long-term cellular outcomes, including the downregulation of some PKC isoforms. Bryostatins represent a class of activators with complex, isoform-selective actions, capable of producing both agonistic and antagonistic effects.
The choice of a PKC activator should be guided by the specific research question. OAG is well-suited for studies investigating the physiological, transient signaling events mediated by DAG. In contrast, PMA is often used to elicit a strong and sustained PKC activation, while bryostatins are employed for their nuanced, isoform-selective effects and therapeutic potential. For a comprehensive understanding, it is recommended to characterize the effects of any chosen activator on the specific PKC isoforms present in the experimental system of interest. Further research providing direct quantitative comparisons of these activators across all PKC isoforms in standardized assays will be highly beneficial to the field.
References
- 1. Protein kinase activator 1-oleoyl-2-acetyl-sn-glycerol inhibits two types of calcium currents in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of transcriptional response to phorbol ester, bryostatin 1, and bryostatin analogues in LNCaP and U937 cancer cell lines provides insight into their differential mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of different tumour promoters and bryostatin 1 on protein kinase C activation and down-regulation in rat renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential regulation of protein kinase C isozymes by bryostatin 1 and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of effects of bryostatins 1 and 2 and 12-O-tetradecanoylphorbol-13-acetate on protein kinase C activity in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 18:1 Diacylglycerol Isomers for Cellular Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 18:1 Ethylene Glycol diacylglycerol (1,2-dioleoyl ethylene glycol) and other key 18:1 diacylglycerol (DAG) isomers, namely sn-1,2-dioleoylglycerol and 1,3-dioleoylglycerol. The focus is on their distinct structures, physicochemical properties, and their efficacy as activators of the pivotal signaling protein, Protein Kinase C (PKC). This document is intended to assist researchers in selecting the appropriate molecule for their specific experimental needs in cellular signaling and drug discovery.
Introduction to 18:1 Diacylglycerol Isomers
Diacylglycerols are critical second messengers in eukaryotic cells, primarily known for their role in activating the Protein Kinase C (PKC) family of enzymes. The specific isomeric form of a diacylglycerol, determined by the positions of the fatty acyl chains on the glycerol or ethylene glycol backbone, significantly influences its biological activity and physical properties. The 18:1 fatty acid, oleic acid, is a common constituent of naturally occurring diacylglycerols.
This guide focuses on a comparative analysis of three 18:1 diacylglycerol species:
-
1,2-dioleoyl ethylene glycol: A synthetic analog of diacylglycerol where the glycerol backbone is replaced by ethylene glycol.
-
sn-1,2-dioleoylglycerol: The biologically active, naturally occurring isomer of diacylglycerol.
-
1,3-dioleoylglycerol: A biologically inactive or significantly less active isomer of diacylglycerol.
Physicochemical Properties
The structural differences among these isomers lead to variations in their physical and chemical characteristics. While detailed experimental data for a direct comparison of all three compounds is limited, general properties can be inferred from the literature.
| Property | 1,2-dioleoyl ethylene glycol | sn-1,2-dioleoylglycerol | 1,3-dioleoylglycerol |
| Backbone | Ethylene Glycol | Glycerol | Glycerol |
| Acyl Position | 1,2- | sn-1,2- | 1,3- |
| Symmetry | Asymmetric | Asymmetric | Symmetric |
| Melting Point | Data not readily available | Similar to corresponding triacylglycerol[1] | Generally higher than the 1,2-isomer[1] |
| Crystal Form | Data not readily available | Tends to form α and β' crystals[1] | Tends to form more stable β crystals[1] |
| Solubility | Soluble in organic solvents | Soluble in organic solvents | Soluble in organic solvents |
Biological Activity: Protein Kinase C Activation
The primary biological function of diacylglycerols as second messengers is the activation of Protein Kinase C. The spatial arrangement of the acyl chains is a critical determinant of this activity.
Qualitative Comparison of PKC Activation:
| Compound | PKC Activation Potency | Reference |
| 1,2-dioleoyl ethylene glycol | Activator of PKC.[2] May be involved in maintaining basal PKC activity.[2] | [2] |
| sn-1,2-dioleoylglycerol | Potent Activator. Generally more potent than the 1,3-isomer.[3] | [3] |
| 1,3-dioleoylglycerol | Weak or Inactive. Significantly less activating capacity compared to the 1,2-isomer.[3] | [3] |
Signaling Pathway
The canonical signaling pathway involving diacylglycerol and Protein Kinase C is initiated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol.
Experimental Protocols
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol is adapted from established methods for measuring PKC activity and can be used to compare the potency of different diacylglycerol isomers.
1. Reagents and Buffers:
-
PKC Enzyme: Purified recombinant PKC isoform (e.g., PKCα).
-
Substrate: A specific peptide substrate for PKC (e.g., a peptide with the sequence QKRPSQRSKYL).
-
Lipid Vesicles:
-
Phosphatidylserine (PS)
-
Phosphatidylcholine (PC)
-
Diacylglycerol isomer (1,2-dioleoyl ethylene glycol, sn-1,2-dioleoylglycerol, or 1,3-dioleoylglycerol)
-
-
Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT.
-
ATP Solution: 100 µM ATP containing [γ-³²P]ATP.
-
Stop Solution: 75 mM phosphoric acid.
-
P81 Phosphocellulose Paper.
2. Preparation of Lipid Vesicles:
-
In a glass tube, mix phosphatidylcholine and phosphatidylserine (e.g., in a 4:1 molar ratio) in chloroform.
-
Add the desired concentration of the diacylglycerol isomer to be tested.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in assay buffer by vortexing and sonication to form small unilamellar vesicles.
3. Kinase Reaction:
-
In a microcentrifuge tube, combine the assay buffer, lipid vesicles, and the PKC substrate peptide.
-
Add the purified PKC enzyme to the mixture.
-
Initiate the reaction by adding the [γ-³²P]ATP solution.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding the stop solution.
4. Measurement of Activity:
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the specific activity of PKC (e.g., in pmol of phosphate transferred per minute per mg of enzyme).
-
Perform the assay with a range of concentrations for each diacylglycerol isomer to determine the dose-response curve and calculate the EC50 value.
Conclusion
The choice of a diacylglycerol isomer for research purposes is critical and depends on the experimental objective. sn-1,2-dioleoylglycerol serves as the gold standard for mimicking the endogenous activation of PKC. In contrast, 1,3-dioleoylglycerol is an appropriate negative control due to its inability to robustly activate PKC. 1,2-dioleoyl ethylene glycol, a synthetic analog, also activates PKC and may be useful for specific applications where the natural glycerol backbone is not desired or to investigate the structural requirements for PKC activation.[2]
Further quantitative studies are necessary to precisely delineate the comparative potency and efficacy of 1,2-dioleoyl ethylene glycol in relation to its natural glycerolipid counterparts. Researchers are encouraged to carefully consider the structural and functional differences outlined in this guide when designing their experiments.
References
In Vitro Validation of 1,2-Dioleoyl-sn-glycerol as a Research Tool: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth in vitro validation of 1,2-dioleoyl-sn-glycerol (DOG), a key research tool for activating Protein Kinase C (PKC). Its performance is objectively compared with other commonly used PKC activators, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Introduction to 1,2-Dioleoyl-sn-glycerol
1,2-Dioleoyl-sn-glycerol (DOG) is a synthetic analog of the endogenous second messenger diacylglycerol (DAG).[1] In cellular signaling, DAG plays a crucial role in the activation of Protein Kinase C (PKC) isozymes, which are involved in a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis. The cell-permeable nature of DOG allows for the direct activation of PKC in in vitro settings, making it an invaluable tool for studying PKC-dependent signaling pathways.
Comparison with Alternative PKC Activators
The efficacy of 1,2-dioleoyl-sn-glycerol as a PKC activator is best understood in comparison to other widely used compounds, such as phorbol esters and other synthetic diacylglycerol analogs.
Alternative Activators:
-
Phorbol Esters (e.g., PMA, TPA, PDBu): These are potent tumor promoters and activators of conventional and novel PKC isoforms.[2] They are known for their high affinity and prolonged activation of PKC.[3]
-
1,2-Dioctanoyl-sn-glycerol (diC8): A short-chain, cell-permeable DAG analog that also activates PKC.
-
1-Oleoyl-2-acetyl-sn-glycerol (OAG): Another cell-permeable DAG analog used to stimulate PKC activity.[4][5]
Performance Comparison
The choice of a PKC activator can significantly influence experimental outcomes due to differences in their potency, duration of action, and potential off-target effects. While specific quantitative comparisons can be assay- and cell-type dependent, the following table summarizes the general performance characteristics of 1,2-dioleoyl-sn-glycerol and its alternatives.
| Activator | Chemical Class | Potency (General) | Duration of Action | Key Characteristics |
| 1,2-Dioleoyl-sn-glycerol (DOG) | Diacylglycerol Analog | Moderate to High | Transient | More closely mimics endogenous DAG. |
| Phorbol Esters (PMA, TPA) | Diterpene Ester | Very High | Prolonged | Potent but can lead to PKC downregulation with chronic exposure.[6] |
| 1,2-Dioctanoyl-sn-glycerol (diC8) | Diacylglycerol Analog | Moderate | Transient | Short-chain analog with good cell permeability. |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Diacylglycerol Analog | Moderate | Transient | Cell-permeable and metabolized by cells.[4] |
Experimental Data
While direct, comprehensive side-by-side quantitative data for all compounds in a single study is limited, literature suggests differential activation of PKC isoforms and downstream pathways. For instance, some studies indicate that phorbol esters and diacylglycerols may not be fully equivalent in their activation of PKC and subsequent phosphorylation of membrane proteins.[7] Differences in the ability of various DAG analogs to activate specific PKC isoforms have also been reported.
Experimental Protocols
To facilitate the in vitro validation and comparison of these PKC activators, detailed protocols for a standard Protein Kinase C (PKC) activity assay are provided below.
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol outlines the steps to measure the activity of purified or immunoprecipitated PKC in response to different activators.
Materials:
-
Purified PKC enzyme or cell lysate containing PKC
-
1,2-Dioleoyl-sn-glycerol (DOG)
-
Phorbol 12-myristate 13-acetate (PMA) or other phorbol ester
-
1,2-Dioctanoyl-sn-glycerol (diC8)
-
1-Oleoyl-2-acetyl-sn-glycerol (OAG)
-
Phosphatidylserine (PS)
-
PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Activator/Lipid Micelles:
-
For each activator, co-sonicate the activator with phosphatidylserine (PS) in the assay buffer to form lipid micelles. A typical ratio is 1:5 (w/w) for activator to PS.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following in order:
-
Assay buffer
-
Activator/lipid micelles
-
PKC substrate peptide
-
Purified PKC enzyme or cell lysate
-
-
-
Initiate Reaction:
-
Start the kinase reaction by adding [γ-³²P]ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 10-20 minutes.
-
-
Stop Reaction:
-
Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper and immediately immersing the paper in a stop solution (e.g., 0.75% phosphoric acid).
-
-
Washing:
-
Wash the P81 papers multiple times with the stop solution to remove unincorporated [γ-³²P]ATP.
-
-
Quantification:
-
Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
Visualizations
Signaling Pathway of PKC Activation
The following diagram illustrates the general pathway of PKC activation by diacylglycerol (DAG) and its analogs.
Caption: General signaling pathway of Protein Kinase C (PKC) activation.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for comparing the in vitro efficacy of different PKC activators.
Caption: Workflow for comparing the in vitro activity of PKC activators.
Conclusion
1,2-Dioleoyl-sn-glycerol (DOG) is a valuable and widely used research tool for the in vitro activation of Protein Kinase C. Its mode of action closely mimics that of the endogenous activator, diacylglycerol. When selecting a PKC activator, researchers should consider the specific experimental context, including the desired duration of activation and the potential for off-target effects. Phorbol esters offer potent and sustained activation, while other diacylglycerol analogs like diC8 and OAG provide alternatives with different physicochemical properties. The provided protocols and workflows offer a framework for the systematic in vitro validation and comparison of these essential research tools.
References
- 1. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. 1-Oleoyl-2-acetyl-sn-glycerol, PKC activator (CAS 86390-77-4) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKC-θ in vitro Kinase Activity Assay [en.bio-protocol.org]
Assessing the Specificity of 1,2-Dioleoyl Ethylene Glycol in Kinase Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cellular signaling landscape is intricately regulated by a vast array of protein kinases. Understanding the specificity of molecules that modulate kinase activity is paramount for both basic research and the development of targeted therapeutics. This guide provides a comprehensive comparison of 1,2-dioleoyl ethylene glycol, a diacylglycerol (DAG) analog, with other lipid-based kinase modulators. We will delve into its specificity for Protein Kinase C (PKC) and present supporting experimental data and protocols to aid researchers in their experimental design.
Data Presentation: Comparative Analysis of Lipid Kinase Modulators
| Compound Class | Specific Example | Key Structural Features | Target Kinase(s) | Potency/Specificity Notes |
| Diol Lipids | 1,2-Dioleoyl Ethylene Glycol | Ethylene glycol backbone; two oleoyl (18:1) acyl chains. Lacks the C3 hydroxyl group of glycerol. | Primarily Protein Kinase C (PKC) | Activates PKC. The absence of the C3 hydroxyl group may alter its binding affinity and specificity compared to canonical DAGs. Specificity against a wider kinase panel is not well-documented. |
| Diacylglycerols (DAGs) | 1,2-Dioleoyl-sn-glycerol (DOG) | Glycerol backbone with two oleoyl (18:1) acyl chains. | Protein Kinase C (PKC), Diacylglycerol Kinases (DGKs), and others. | Potent activator of conventional and novel PKC isoforms. The long, unsaturated acyl chains are generally preferred by PKC. Also a substrate for DGKs, which can terminate its signaling. |
| 1,2-Dioctanoyl-sn-glycerol (DOG) | Glycerol backbone with two octanoyl (8:0) acyl chains. | Protein Kinase C (PKC) | Cell-permeable activator of PKC due to shorter acyl chains. Often used in cell-based assays. | |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Glycerol backbone with a saturated (18:0) and a polyunsaturated (20:4) acyl chain. | Protein Kinase C (PKC) | A physiologically relevant DAG species. Specificity can vary between PKC isoforms. | |
| Phorbol Esters | Phorbol 12-myristate 13-acetate (PMA/TPA) | Complex diterpene structure. | Protein Kinase C (PKC) and other C1 domain-containing proteins. | Potent and long-acting PKC activator, often used as a positive control. However, it is a tumor promoter and can have off-target effects. |
| Fatty Acids | Oleic Acid (18:1) | Monounsaturated fatty acid. | Protein Kinase C (PKC), SIRT1 | Can directly activate some PKC isoforms and other kinases, though often with lower potency than DAGs.[1] |
| Stearic Acid (18:0) | Saturated fatty acid. | Less effective activator of PKC compared to unsaturated fatty acids. | The degree of saturation of the fatty acid chain is a critical determinant of PKC activation. |
Experimental Protocols
To assess the specificity of a lipid modulator like 1,2-dioleoyl ethylene glycol, a robust and well-controlled kinase assay is essential. Below is a detailed protocol for a representative in vitro Protein Kinase C (PKC) activity assay.
In Vitro Protein Kinase C (PKC) Activity Assay
Objective: To determine the ability of 1,2-dioleoyl ethylene glycol and other lipid modulators to activate a specific PKC isoform.
Materials:
-
Purified recombinant human PKC isoform (e.g., PKCα, PKCβ, PKCγ)
-
PKC substrate peptide (e.g., Ac-FKKSFKL-NH2)
-
1,2-Dioleoyl Ethylene Glycol and other lipid modulators (dissolved in an appropriate solvent like DMSO)
-
Phosphatidylserine (PS)
-
ATP, [γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)
-
Phosphocellulose paper (P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Lipid Vesicles:
-
In a glass tube, mix the desired lipid modulator (e.g., 1,2-dioleoyl ethylene glycol) and phosphatidylserine (PS) in a molar ratio of 1:4 (modulator:PS).
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Resuspend the lipid film in kinase assay buffer by vortexing or sonication to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the following on ice:
-
Kinase assay buffer
-
Lipid vesicles (containing the test modulator)
-
PKC substrate peptide
-
Purified PKC enzyme
-
-
Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction and Spotting:
-
Terminate the reaction by adding a stop solution (e.g., 100 mM EDTA).
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
-
Washing:
-
Wash the P81 paper squares multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the paper.
-
-
Quantification:
-
Place the dried P81 paper in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of the kinase in the presence of different concentrations of the lipid modulator.
-
Plot the kinase activity against the modulator concentration to determine the EC50 value (the concentration of modulator that elicits 50% of the maximal response).
-
Compare the EC50 values and maximal activation levels for 1,2-dioleoyl ethylene glycol and other lipid modulators to assess their relative potencies.
-
Mandatory Visualization
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of Protein Kinase C (PKC) activation by diacylglycerol (DAG) or its analogs.
Caption: Experimental workflow for an in vitro Protein Kinase C (PKC) kinase assay.
Conclusion
1,2-Dioleoyl ethylene glycol, as a diacylglycerol analog, is expected to activate Protein Kinase C. Its specificity, however, will be influenced by its unique ethylene glycol backbone. To rigorously assess its utility in kinase research, it is crucial to perform comprehensive specificity profiling against a panel of kinases. The provided experimental protocol offers a robust starting point for such investigations. By comparing its activity with well-characterized lipid modulators, researchers can gain a clearer understanding of its specific role in cellular signaling and its potential as a tool for studying kinase function. Further studies are warranted to determine the precise potency and kinase selectivity profile of 1,2-dioleoyl ethylene glycol.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 1,2-Dioleoyl Ethylene Glycol Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1,2-dioleoyl ethylene glycol, a key lipid molecule, is crucial in various stages of research and drug development. Cross-validation of analytical methods ensures the reliability and reproducibility of results. This guide provides an objective comparison of two primary analytical techniques, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the detection of 1,2-dioleoyl ethylene glycol and structurally similar diacylglycerols.
While specific methods for 1,2-dioleoyl ethylene glycol are not abundantly documented, the analytical principles and protocols for diacylglycerols (DAGs) are directly applicable due to their structural similarity. This guide leverages established methods for DAG analysis to provide a framework for detecting 1,2-dioleoyl ethylene glycol.
Comparison of Analytical Methods
The choice between HPLC-MS/MS and GC-MS for the analysis of 1,2-dioleoyl ethylene glycol depends on several factors, including the required sensitivity, sample matrix, and the need for isomeric separation.
Table 1: Comparison of Quantitative Performance for Diacylglycerol Analysis
| Parameter | HPLC-MS/MS with Derivatization | GC-MS with Derivatization | HPLC with Charged Aerosol Detection (CAD) |
| Analyte | Diacylglycerols (adaptable for 1,2-dioleoyl ethylene glycol) | Diacylglycerols (adaptable for 1,2-dioleoyl ethylene glycol) | Diacylglycerols (adaptable for 1,2-dioleoyl ethylene glycol) |
| Linearity Range | 0.1 - 500 ng/mL[1] | Varies with derivatization and analyte | ~1 ng - 20 µg on column[2] |
| Limit of Detection (LOD) | As low as 16 aM (attomolar) with specific charge-tag derivatization[1] | Typically in the low ng to pg range | ~1 ng per injection[2] |
| Limit of Quantification (LOQ) | As low as 62.5 aM with specific charge-tag derivatization[1] | Typically in the ng to pg range | 45 - 707 ng[3] |
| Precision (RSD%) | Generally <15% | <15% | <5% |
| Accuracy (% Recovery) | Typically 85-115% | Typically 80-120% | 58.4 - 110.5%[3] |
| Sample Throughput | High | Moderate | High |
| Derivatization | Often required to improve ionization and separate isomers[1][4][5] | Required to increase volatility[6] | Not required |
| Key Advantages | High sensitivity and selectivity, suitable for complex matrices, allows for isomeric separation.[1][5][7] | High resolution, robust and widely available. | Universal detection for non-volatile analytes, no need for chromophores.[2][3] |
| Key Disadvantages | Ion suppression effects from matrix, derivatization can add complexity.[1] | Requires volatile and thermally stable derivatives, potential for sample degradation at high temperatures.[8] | Lower sensitivity than MS, response can be non-linear.[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for diacylglycerol analysis and can be adapted for 1,2-dioleoyl ethylene glycol.
HPLC-MS/MS Method with Derivatization
This method is highly sensitive and allows for the separation of isomers. Derivatization is often employed to enhance ionization efficiency and to distinguish between 1,2- and 1,3-isomers.[1][5]
a. Sample Preparation (with Dimethylglycine Derivatization) [4]
-
Lipid Extraction: Extract lipids from the sample using a modified Bligh-Dyer procedure.
-
Derivatization:
-
To the dried lipid extract, add 2 µL of 0.125 M dimethylglycine (DMG) in chloroform, 2 µL of 0.5 M 4-dimethylaminopyridine (DMAP) in chloroform, and 2 µL of 0.25 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in chloroform.
-
Vortex the mixture for 20 seconds and centrifuge briefly.
-
Flush with dry nitrogen, cap the vial, and incubate at 45°C for 90 minutes.
-
Quench the reaction by adding 3 mL of a chloroform/methanol (1:1, v/v) mixture and 1.5 mL of 25 mM ammonium hydroxide.
-
Vortex for 1 minute and extract the derivative products using a modified Bligh-Dyer procedure.
-
Dry the final extract under nitrogen and reconstitute in the mobile phase for injection.
-
b. HPLC-MS/MS Parameters [1]
-
HPLC System: UHPLC system.
-
Column: C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium acetate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium acetate.
-
Gradient: A suitable gradient to separate the analytes of interest. For example: 0-2 min, 30% B; 2-15 min, 30-100% B; 15-20 min, 100% B; 20.1-25 min, 30% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to the derivatized 1,2-dioleoyl ethylene glycol. Neutral loss scanning can also be a valuable tool for identifying all derivatized species.[5][9]
GC-MS Method with Derivatization
GC-MS is a robust technique for the analysis of lipids, but it requires derivatization to increase the volatility of the analytes.
a. Sample Preparation (with Silylation)
-
Lipid Extraction: Extract lipids from the sample using a suitable solvent extraction method (e.g., Folch or Bligh-Dyer).
-
Derivatization:
-
Dry the lipid extract under a stream of nitrogen.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection.
-
b. GC-MS Parameters
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Splitless injection at 280°C.
-
Oven Temperature Program:
-
Initial temperature of 150°C, hold for 2 minutes.
-
Ramp to 320°C at a rate of 10°C/min.
-
Hold at 320°C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mandatory Visualizations
Caption: Workflow for the cross-validation of analytical methods.
Caption: Logical comparison of HPLC-MS/MS and GC-MS methods.
References
- 1. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 2. The analysis of lipids via HPLC with a charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. HPLC-MS/MS Methods for Diacylglycerol and Sphingolipid Molecular Species in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 9. aocs.org [aocs.org]
A Comparative Guide to the Effects of Oleoylethanolamide (OEA) in Different Cell Lines
Comparative Analysis of 18:1 Ethylene Glycol Effects in Diverse Cell Lines: A Data Deficit
A comprehensive review of scientific literature reveals a significant lack of available data regarding the specific biological effects of "this compound," chemically referred to as dioleoyl ethylene glycol. Consequently, a direct comparison of its performance in different cell lines, as requested, cannot be accurately generated at this time. Research has not extensively focused on the cellular impacts of this particular ester of oleic acid and ethylene glycol, limiting the availability of quantitative data, established experimental protocols, and known signaling pathway interactions.
While data on the specific compound is scarce, research is available for a structurally related endogenous lipid, Oleoylethanolamide (OEA) . OEA is an amide of oleic acid (18:1) and ethanolamine. Given the structural similarity, we are providing a comprehensive comparison guide on the effects of OEA in different cell lines as an alternative. This guide adheres to the requested format and provides insights into how a lipid derived from oleic acid can influence cellular functions.
This guide provides an objective comparison of the effects of Oleoylethanolamide (OEA), a naturally occurring lipid amide of oleic acid, across various cell lines, supported by experimental data.
Overview of Oleoylethanolamide (OEA)
Oleoylethanolamide is an endogenous peroxisome proliferator-activated receptor alpha (PPAR-α) agonist. It is involved in the regulation of feeding and body weight. Recent studies have explored its therapeutic potential in various cellular models, revealing effects on cell viability, apoptosis, and cellular metabolism.
Quantitative Data Summary
The following table summarizes the quantitative effects of OEA on different cell lines as reported in scientific literature.
| Cell Line | Assay | Concentration | Observed Effect |
| SH-SY5Y (Human Neuroblastoma) | MTT Assay | 0.3 - 30 µM (24h) | No effect on cell viability.[1] |
| Muse® Viability Kit | 3 µM (6h pre-treatment) + 5 ng/mL IFNβ (24h) | Increased percentage of dead cells compared to IFNβ alone.[1] | |
| ATP Measurement | 0.025 - 5 µM (24h) | Significant increase in ATP levels.[2] | |
| HUVEC (Human Umbilical Vein Endothelial Cells) | Cell Viability Assay | 25, 50, 100 µM (8h pre-treatment) + 100 µM H₂O₂ (24h) | Significant increase in cell viability, protecting against H₂O₂-induced damage.[3] |
| Cell Viability Assay | 25, 50, 100 µM (8h) | No significant effect on cell proliferation and survival when used alone.[3] | |
| Osteoclasts (murine) | Bone Resorption Assay | Not specified | Inhibits osteoclast resorptive function.[4] |
| Apoptosis Assay | Not specified | Induces apoptosis.[4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of OEA (e.g., 0.3 µM to 30 µM) or vehicle control for the desired duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
-
Cell Seeding: Seed cells (e.g., T24 bladder cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Treatment: Add OEA at the desired final concentrations (e.g., 5 or 10 µg/ml) and incubate for 24 hours.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1 hour.
-
Luminescence Measurement: Measure the luminescence signal with a microplate reader. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.[5]
Visualizing Molecular Pathways and Workflows
OEA-Modulated Signaling Pathway in Apoptosis
Caption: OEA potentiates IFNβ-induced apoptosis.
Experimental Workflow for Assessing OEA's Cytoprotective Effect
Caption: Workflow for evaluating OEA's cytoprotective effect.
References
- 1. Effects of ethylene glycol ethers on cell viability in the human neuroblastoma SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel aspects of ethylene glycol catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
Safety Operating Guide
Proper Disposal of 18:1 Ethylene Glycol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of "18:1 Ethylene Glycol" solutions within a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and minimizing environmental impact. While this guide addresses the disposal of ethylene glycol, it is imperative for laboratory personnel to fully characterize the "18:1" designation of their specific solution to account for any additional hazardous components before proceeding with disposal.
Ethylene glycol is a colorless, odorless, viscous liquid that, while biodegradable, is harmful if swallowed and can cause organ damage with repeated exposure.[1] Improper disposal, such as pouring it down the drain, is prohibited and can lead to environmental contamination and legal repercussions.[2][3][4][5][6]
Immediate Safety and Handling
Before initiating any disposal procedures, ensure all personnel are familiar with the hazards associated with ethylene glycol. Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles are required. A face shield should be worn if there is a high risk of splashing.[2] |
| Skin Protection | Wear chemical-resistant gloves (e.g., neoprene). A lab coat or chemical-resistant apron is also necessary.[1][2][7] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.[2] |
Step-by-Step Disposal Plan
The proper disposal of this compound waste involves a systematic approach from collection to final disposal.
1. Waste Characterization:
The first and most critical step is to determine if the waste is hazardous.[3] While pure ethylene glycol is not always classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its classification can change based on contaminants.[5][8][9][10]
-
Identify all components: The "18:1" designation implies a mixture. Identify all constituents of the solution to assess the overall hazard.
-
Assess for contaminants: Used ethylene glycol solutions, particularly from experimental processes, may be contaminated with heavy metals, solvents, or other hazardous substances.[10][11]
-
Consult Safety Data Sheets (SDS): Review the SDS for ethylene glycol and any other components in the "18:1" mixture.
-
Perform analysis if necessary: If the waste composition is unknown or uncertain, it must be treated as hazardous waste until analytical testing, such as the Toxicity Characteristic Leaching Procedure (TCLP), can be performed.[3][12]
2. Waste Collection and Containerization:
-
Dedicated Containers: Collect this compound waste in a dedicated, leak-proof container made of compatible material, such as high-density polyethylene.[1]
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical names of all components (including "Ethylene Glycol"), their approximate concentrations, and the accumulation start date.[3]
-
Secure Closure: Keep the container tightly sealed when not in use to prevent spills and evaporation.[1][4]
3. Waste Storage:
-
Designated Area: Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[1]
-
Safe Environment: The storage area should be cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents.[2][13]
-
Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak.[6]
4. Final Disposal:
-
Professional Disposal Service: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]
-
Recycling Options: Recycling is a sustainable option for managing ethylene glycol waste and should be considered, especially for larger quantities.[10][11] Professional services can reprocess the glycol for reuse.[4]
-
Regulatory Compliance: Maintain meticulous records of waste generation and disposal for regulatory tracking and compliance.[11]
Table 2: Quantitative Data Summary for Ethylene Glycol
| Property | Value |
| CAS Number | 107-21-1 |
| Molecular Formula | C2H6O2 |
| Boiling Point | 197.3 °C (387.1 °F) |
| Flash Point | 111 °C (231.8 °F) |
| Oral LD50 (Human) | 1,600 mg/kg |
| NFPA 704 Ratings | Health: 2, Flammability: 1, Reactivity: 0 |
Source: BenchChem[1]
Experimental Protocols: Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
Small Spills:
-
Alert personnel in the immediate vicinity.
-
Don the appropriate PPE as outlined in Table 1.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][2][13]
-
Collect the absorbed material into a labeled container for hazardous waste disposal.[1]
-
Clean the spill area with soap and water.[1]
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS or emergency response team without delay.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hwhenvironmental.com [hwhenvironmental.com]
- 4. goglycolpros.com [goglycolpros.com]
- 5. mainelabpack.com [mainelabpack.com]
- 6. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
- 7. chemfax.com [chemfax.com]
- 8. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. Ethylene Glycol Antifreeze: Environmental Impact, Safety, and Disposal Practices [elchemy.com]
- 11. Laboratory Guide for Managing Chemical Waste [enviro-bee.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. nj.gov [nj.gov]
Essential Safety and Handling Guide for 18:1 Ethylene Glycol (1,2-dioleoyl ethylene glycol)
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals. It includes operational protocols for handling and disposal to ensure laboratory safety and compliance.
Personal Protective Equipment (PPE)
When handling 18:1 Ethylene Glycol, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Essential to prevent splashes and contact with eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC). | Select gloves with a thickness appropriate for the duration of handling. Regularly inspect gloves for any signs of degradation or puncture. |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron. | Wear long pants and closed-toe shoes to ensure no skin is exposed. For larger quantities or potential for significant splashing, consider a chemical-resistant suit. |
| Respiratory Protection | Generally not required under normal laboratory conditions with adequate ventilation. | If aerosols or mists are generated, use a NIOSH-approved respirator with an organic vapor cartridge. |
Health Hazard Information
Based on its components, this compound is expected to have the following potential health hazards:
-
Eye Contact: May cause mild to moderate eye irritation.
-
Skin Contact: Prolonged or repeated contact may cause skin irritation or dermatitis.[1]
-
Ingestion: While less toxic than ethylene glycol due to its ester form, ingestion should be avoided.
-
Inhalation: Due to its low volatility, inhalation is a minor risk at room temperature. However, heating the substance may generate vapors or mists that could be irritating to the respiratory tract.
Experimental Protocols: Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when heating or agitating the substance.
-
Avoid Contact: Minimize direct contact with the skin and eyes by using the recommended PPE.
-
Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory area.[2]
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Place the contaminated material into a sealed container for proper disposal.
Storage:
-
Container: Store in a tightly sealed, properly labeled container.
-
Conditions: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.
Disposal Plan
All waste materials should be handled as chemical waste.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, sealed, and properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not pour down the drain or dispose of with regular trash.[3][4][5]
Logical Workflow for Handling this compound
References
- 1. Oleic Acid IP EP BP Ph Eur USP NF FCC Food Grade Manufacturers, SDS [mubychem.com]
- 2. monumentchemical.com [monumentchemical.com]
- 3. Guide to Glycol Disposal | HWH Environmental [hwhenvironmental.com]
- 4. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
- 5. goglycolpros.com [goglycolpros.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
